molecular formula C51H82N8O17 B2769898 Pneumocandin A0 CAS No. 120692-19-5

Pneumocandin A0

货号: B2769898
CAS 编号: 120692-19-5
分子量: 1079.256
InChI 键: DFQUSLQYURJBIT-MFKXNLKNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pneumocandin A0 (CAS 539823-80-8) is a high-value chemical compound primarily used as a reference standard in pharmaceutical research and development. It is critically important for analytical methods development, validation, and Quality Control (QC) procedures, ensuring traceability and compliance with pharmacopeial guidelines. This compound is best characterized as O-Desulfo Micafungin, making it a significant impurity (Micafungin Impurity D/J) and an active metabolite (Micafungin Metabolite M1) of the antifungal drug Micafungin. As a metabolite, it is formed by the action of arylsulfatase and has been documented to exhibit antifungal activity itself, supporting research into the pharmacokinetics and efficacy of echinocandin drugs. This compound is a member of the echinocandin class of lipopeptides, which are known to inhibit the synthesis of β-(1,3)-D-glucan, an essential homopolysaccharide in the cell walls of many pathogenic fungi. This fungal-specific mechanism of action is a valuable target for research, as it is associated with a lack of mechanism-based toxicity in mammalian cells and potential activity against strains resistant to other antimycotics. Our this compound is offered as a fully characterized, high-purity material specifically intended for laboratory analytical purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic human use.

属性

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)/t25?,26?,27-,28+,31+,32-,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQUSLQYURJBIT-MFKXNLKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H82N8O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Pneumocandin A0 from Glarea lozoyensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, biosynthesis, and isolation of Pneumocandin A0, a significant secondary metabolite produced by the filamentous fungus Glarea lozoyensis. This document details the experimental protocols for the fermentation of the wild-type organism and the subsequent extraction and purification of this compound. Quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz.

Introduction: The Significance of Pneumocandins

Pneumocandins are a class of lipohexapeptide antifungals that function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The most prominent member of this family for drug development has been Pneumocandin B0, which serves as the precursor for the semi-synthetic antifungal drug, caspofungin. However, in wild-type strains of Glarea lozoyensis (such as ATCC 20868), the most abundantly produced member of this family is this compound.[1] Understanding the production and isolation of this compound is crucial for researchers studying the biosynthesis of this class of compounds and for the development of novel antifungal agents. In wild-type fermentations, the ratio of this compound to B0 can be as high as 7:1.[1]

Quantitative Data Overview

The following tables summarize the key quantitative parameters associated with the production and isolation of this compound from a wild-type Glarea lozoyensis fermentation. The data is compiled from various sources and represents typical values that can be expected.

Table 1: Fermentation Parameters and Production Titers

ParameterValueReference
MicroorganismGlarea lozoyensis ATCC 20868 (Wild-Type)[2]
Fermentation Duration14 days
Incubation Temperature25°C
Agitation Speed220 rpm
This compound:B0 Ratio~7:1[1]
Estimated Pneumocandin B0 Titer~18 µg/mL[3]
Estimated this compound Titer ~126 µg/mL Calculated

Table 2: Purification Step-Wise Recovery and Purity of this compound (Illustrative)

Purification StepStarting Purity (A0 %)Final Purity (A0 %)Step Recovery (%)Overall Recovery (%)
n-Butanol ExtractionBroth~20-30%90-95%90-95%
Charcoal Treatment~20-30%~30-40%~95%~85-90%
Crystallization~30-40%~60-70%~85%~72-76%
Column Chromatography~60-70%>95%~80%~58-61%

Note: The data in Table 2 is illustrative and adapted from purification processes primarily focused on Pneumocandin B0, as detailed protocols with specific recovery rates for this compound are not extensively published. The initial purity is an estimate based on the relative abundance of pneumocandins in the crude extract.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and isolation of this compound.

Fermentation of Glarea lozoyensis

This protocol is for the cultivation of wild-type Glarea lozoyensis to produce this compound.

Materials:

  • Glarea lozoyensis ATCC 20868

  • Seed Medium (per liter): 40 g glucose, 20 g soybean powder, 1 g KH2PO4, and trace elements.[4] Adjust pH to 5.0.

  • Production Medium ("H medium") (per liter): 80 g mannitol, 20 g glucose, 20 g peptone, 2.5 g K2HPO4.[4] Adjust pH to 6.8.

  • Shake flasks

  • Incubator shaker

Procedure:

  • Seed Culture Preparation: Inoculate a shake flask containing the seed medium with a stock culture of G. lozoyensis. Incubate at 25°C with agitation at 220 rpm for 5 days.

  • Production Culture Inoculation: Inoculate the production medium with the seed culture at a 1:25 ratio (e.g., 0.4 mL of seed culture into 10 mL of production medium).

  • Incubation: Incubate the production culture at 25°C with agitation at 220 rpm for 14 days.

Extraction of this compound from Fermentation Broth

This protocol describes the initial extraction of pneumocandins from the fermentation broth.

Materials:

  • Fermentation broth from G. lozoyensis

  • n-Butanol

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Solvent Extraction: At the end of the fermentation, add an equal volume of n-butanol to the whole fermentation broth.

  • Agitation: Agitate the mixture vigorously for 1-2 hours to ensure thorough extraction of the lipophilic pneumocandins into the organic phase.

  • Phase Separation: Separate the n-butanol layer from the aqueous phase and mycelial mass, either by decantation or centrifugation.

  • Concentration: Concentrate the n-butanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

Purification of this compound

This multi-step protocol outlines the purification of this compound from the concentrated extract. This process is adapted from methods developed for Pneumocandin B0 purification and is designed to separate A0 from other analogues.[5][6]

Materials:

Procedure:

  • Charcoal Treatment:

    • Redissolve the concentrated extract in n-butanol.

    • Add activated charcoal (e.g., 0.5:1 w/w ratio of charcoal to estimated crude product) and stir for 1 hour.

    • Filter the mixture through a bed of celite to remove the charcoal. Wash the filter cake with a small volume of n-butanol to recover any adsorbed product.

  • Initial Crystallization:

    • Concentrate the charcoal-treated filtrate.

    • Induce crystallization by the slow addition of an anti-solvent such as acetone while cooling the solution to 0-10°C.

    • Collect the precipitate by filtration and dry under vacuum. This solid will be enriched in pneumocandins.

  • Column Chromatography:

    • Column Packing: Prepare a column with neutral alumina or silica gel, equilibrated with a non-polar solvent.

    • Sample Loading: Dissolve the crystallized solid in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.

    • Elution: Elute the column with a gradient of increasing polarity. Since this compound is an impurity that is typically removed during the purification of the slightly more polar Pneumocandin B0, it is expected to elute earlier.

      • Begin with a low-polarity mobile phase to wash out highly non-polar impurities.

      • Apply a gradient of methanol in water. A suggested starting point is a shallow gradient from 50% to 80% methanol in water.

      • Collect fractions and analyze them by HPLC to identify those containing pure this compound.

    • Pooling and Concentration: Pool the fractions containing high-purity this compound and concentrate them under reduced pressure.

  • Final Crystallization/Precipitation:

    • Dissolve the purified this compound in a small volume of methanol.

    • Precipitate the final product by adding water or another suitable anti-solvent.

    • Filter, wash with a non-solvent (e.g., water or hexane), and dry under vacuum to obtain pure this compound.

Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

Pneumocandin_A0_Biosynthesis Leucine L-Leucine GLOXY4 GLOXY4 (Oxygenase) Leucine->GLOXY4 Proline L-Proline Proline_Hydroxylases Proline Hydroxylases Proline->Proline_Hydroxylases (for Pneumocandin B0 precursor) Methylproline 4S-methyl-L-proline GLOXY4->Methylproline Hydroxymethylproline 3S-hydroxyl-4S-methyl- L-proline Proline_Hydroxylases->Hydroxymethylproline Hydroxyproline 3S-hydroxyl-L-proline Proline_Hydroxylases->Hydroxyproline Methylproline->Proline_Hydroxylases NRPS GLNRPS4 (Non-Ribosomal Peptide Synthetase) Hydroxymethylproline->NRPS Pneumocandin_A0 This compound NRPS->Pneumocandin_A0

Caption: Biosynthetic pathway of this compound.

Pneumocandin_A0_Isolation_Workflow Fermentation G. lozoyensis Fermentation (14 days, 25°C) Extraction n-Butanol Extraction Fermentation->Extraction Concentration1 Concentration (Rotary Evaporation) Extraction->Concentration1 Charcoal Charcoal Treatment Concentration1->Charcoal Crystallization1 Crystallization (with anti-solvent) Charcoal->Crystallization1 Chromatography Column Chromatography (Alumina/Silica) Crystallization1->Chromatography Pooling Fraction Pooling & Concentration Chromatography->Pooling FinalProduct Pure this compound Pooling->FinalProduct

Caption: Workflow for the isolation of this compound.

References

Pneumocandin A0: A Technical Guide to its Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pneumocandin A0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1] As a potent antifungal agent, its significance lies in its mechanism of action—the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[1] This document provides a comprehensive technical overview of the structure elucidation, chemical properties, and key experimental protocols related to this compound, serving as a critical resource for professionals in antifungal research and development.

Structure Elucidation

The structure of this compound was determined primarily through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), complemented by chemical degradation studies.[2] It is a complex lipohexapeptide characterized by a cyclic hexapeptide core N-acylated with a 10R,12S-dimethylmyristic acid side chain.[3][4]

The cyclic core is composed of several non-proteinogenic amino acids, which are critical for its biological activity. The key residues that distinguish this compound from its close analogue, Pneumocandin B0, include:

  • (4R,5R)-4,5-dihydroxy-L-ornithine

  • (3S,4S)-dihydroxy-L-homotyrosine

  • 3-hydroxy-4-methylproline [2]

The presence of the 3-hydroxy-4-methylproline residue is a defining feature of this compound. In the biosynthetic pathway within G. lozoyensis, the enzyme GLOXY4, a nonheme oxygenase, is responsible for the creation of the 4S-methyl-L-proline precursor required for this compound synthesis.[3][5] The absence or inactivation of this enzyme leads to the exclusive production of Pneumocandin B0.[3]

Spectroscopic Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been crucial in identifying this compound and its analogues. In positive ion mode, this compound typically shows a molecular weight of approximately 1078 Da.[6] This data is fundamental for confirming its presence in fermentation extracts.

Chemical and Physical Properties

This compound is a white to off-white solid. Its large molecular weight and complex structure influence its physical and chemical characteristics.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₅₁H₈₂N₈O₁₇[7]
Molecular Weight ~1078 Da (Experimental, MS)[6]
CAS Number 539823-80-8[1][8]
Boiling Point 1600.0 ± 65.0 °C (Predicted)[8]
Density 1.56 g/cm³ (Predicted)[8]
pKa 9.53 ± 0.10 (Predicted)[8]
Solubility Soluble in DMSO and Ethanol[9]
Synonyms L-671,329, Micafungin Metabolite M1, O-Desulfo Micafungin[1][7][8]

Note: Discrepancies exist in the literature regarding the molecular formula. The formula C₅₁H₈₂N₈O₁₇ aligns with the experimentally observed molecular weight from mass spectrometry.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

This compound, like other echinocandins, exerts its antifungal effect by specifically targeting the fungal cell wall.[5] It is a non-competitive inhibitor of the enzyme β-(1,3)-D-glucan synthase.[10] This enzyme is responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, a critical homopolysaccharide that provides structural integrity to the cell walls of many pathogenic fungi, including Candida and Aspergillus species.[1][5][9] By inhibiting this process, this compound disrupts cell wall formation, leading to osmotic instability and ultimately, cell lysis. This targeted mechanism is highly specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to a favorable safety profile.[5]

G cluster_fungal_cell Fungal Cell cluster_inhibition UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Catalyzes Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to Pneumocandin_A0 This compound Pneumocandin_A0->Glucan_Synthase Non-competitive inhibition Inhibition Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

The production, extraction, and analysis of this compound involve standardized microbiological and analytical chemistry techniques.

Fermentation and Extraction Protocol

This protocol is adapted from methodologies used for G. lozoyensis.[3]

  • Inoculum Preparation: Inoculate conidia from an oat bran agar (B569324) plate into 10 mL of KF seed medium. Incubate the seed culture for 5 days with agitation (220 rpm).

  • Production Culture: Inoculate 0.4 mL of the seed culture into 10 mL of H production medium in a culture tube.

  • Incubation: Agitate the production culture at 220 rpm and 25°C for 14 days. This compound is the predominant analogue produced by the wild-type strain under these conditions.[3]

  • Extraction: Add an equal volume of methanol (B129727) to the culture tube. Agitate the mixture at 220 rpm for 1 hour at 25°C to extract the lipopeptides.

  • Sample Preparation: Filter the methanol extract to remove mycelia and other solids. Evaporate the filtrate to dryness under a vacuum. Re-dissolve the dried extract in 1 mL of methanol for analysis.

Analytical Protocol: HPLC-MS

High-Pressure Liquid Chromatography coupled with Mass Spectrometry is the standard method for the detection and quantification of this compound.[3][6]

  • Instrumentation: An Agilent 1260 HPLC system (or equivalent) equipped with a Diode Array Detector (DAD) for UV-Vis spectral analysis and coupled to a mass spectrometer.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a formic acid modifier to improve ionization.

  • Detection (DAD): Monitor wavelengths from 190 nm to 400 nm. This compound has a characteristic UV spectrum that aids in its identification.[6]

  • Detection (MS): Operate in positive ion electrospray mode. Monitor for the characteristic m/z of the protonated molecule [M+H]⁺. High-resolution MS can confirm the elemental composition.

G cluster_detection Detection start Fermentation of G. lozoyensis extraction Methanol Extraction of Culture Broth start->extraction filtration Filtration to Remove Mycelia extraction->filtration evaporation Evaporation of Solvent filtration->evaporation dissolution Re-dissolution in Methanol evaporation->dissolution hplc HPLC Separation (Reverse-Phase) dissolution->hplc dad DAD (UV-Vis Spectra) hplc->dad Analyte Elutes ms Mass Spectrometry (m/z Analysis) hplc->ms Analyte Elutes end Structure Elucidation & Quantification dad->end ms->end

Caption: Experimental workflow for this compound analysis.

Biosynthesis and Relationship to Pneumocandin B0

This compound and B0 are co-produced in wild-type G. lozoyensis, with A0 being the major component in a typical 7:1 ratio.[3] Both share the same lipopeptide backbone, but differ at a single amino acid residue. The biosynthesis is orchestrated by a large gene cluster containing a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[4] A key differentiation step is the hydroxylation and methylation of a proline residue. Genetic engineering, specifically the disruption of the GLOXY4 gene, can halt the production of the 4-methyl-L-proline precursor, thereby abolishing this compound synthesis and leading to the exclusive production of Pneumocandin B0, the direct precursor for the semi-synthetic drug Caspofungin.[3][11]

G cluster_nrps NRPS Assembly Leucine L-Leucine GLOXY4 GLOXY4 Enzyme Leucine->GLOXY4 Proline L-Proline Hydroxyproline 3S-hydroxy-L-proline Proline->Hydroxyproline Hydroxylation Methylproline 4S-methyl-L-proline GLOXY4->Methylproline Cyclization Pneumo_A0 This compound (Major Product) Methylproline->Pneumo_A0 Incorporation Pneumo_B0 Pneumocandin B0 (Minor Product) Hydroxyproline->Pneumo_B0 Incorporation

Caption: Simplified biosynthetic relationship of Pneumocandins.

References

The Core of Antifungal Innovation: A Technical Guide to the Pneumocandin A0 Biosynthetic Pathway in Glarea lozoyensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Pneumocandin A0, a crucial lipohexapeptide secondary metabolite produced by the fungus Glarea lozoyensis. This compound is a member of the echinocandin family of antifungal agents, which function by inhibiting β-1,3-glucan synthase, an essential enzyme for fungal cell wall integrity.[1][2] Understanding its intricate biosynthesis is paramount for the development of novel antifungal therapeutics and for optimizing the production of its close analogue, Pneumocandin B0, the precursor for the semi-synthetic antifungal drug, Caspofungin.[3][4]

The Pneumocandin Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in G. lozoyensis.[4][5] This cluster is notably well-organized and contains genes encoding all the necessary enzymatic machinery, from the synthesis of the lipid side chain and the peptide core to the extensive modifications of the amino acid residues.[5][6] The core of this cluster is defined by the tandem arrangement of a highly reducing polyketide synthase (PKS) gene, GLPKS4, and a nonribosomal peptide synthetase (NRPS) gene, GLNRPS4.[5][6]

Surrounding these core enzymes are genes for tailoring enzymes, including several oxygenases and cytochrome P450 monooxygenases, which are responsible for the characteristic hydroxylations of the pneumocandin scaffold.[5][7] Additionally, the cluster contains genes for the biosynthesis of the non-proteinogenic amino acid L-homotyrosine.[5]

The Biosynthetic Pathway of this compound

The assembly of this compound is a multi-step process involving the coordinated action of the PKS and NRPS enzymes, followed by extensive post-assembly modifications.

Synthesis of the 10,12-dimethylmyristoyl Side Chain

The biosynthesis initiates with the formation of the 10,12-dimethylmyristoyl lipid side chain by the polyketide synthase GLPKS4.[3][8] This enzyme contains a methyltransferase domain, which is essential for the incorporation of the two methyl groups into the polyketide chain.[5][8] The synthesized lipid moiety is then activated by an acyl-AMP ligase, GLligase, preparing it for attachment to the NRPS assembly line.[9][10]

Nonribosomal Peptide Synthesis of the Hexapeptide Core

The six-amino-acid peptide core of this compound is assembled by the large multi-modular enzyme, GLNRPS4.[3][5] This NRPS contains six modules, each responsible for the recognition, activation, and incorporation of a specific amino acid. The precursor amino acids for the hexapeptide core include L-ornithine, L-threonine, L-proline, L-homotyrosine, L-glutamine, and L-leucine.[10]

Key Modifying Enzymes and the Formation of this compound

A series of modifying enzymes encoded within the gene cluster are crucial for the final structure of this compound. These include:

  • GLOXY family of non-heme, α-ketoglutarate-dependent oxygenases:

    • GLOXY4: This enzyme is a key determinant in the biosynthesis of this compound. It catalyzes the cyclization of L-leucine to form 4S-methyl-L-proline, a distinctive residue in the this compound structure.[3][11][12] The absence of a functional GLOXY4 enzyme abolishes the production of this compound and leads to the exclusive production of Pneumocandin B0, where 3S-hydroxyl-L-proline is incorporated instead.[3]

    • GLOXY2 (GloF): This enzyme is responsible for the hydroxylation of L-proline to generate both 3S-hydroxyl-L-proline and 4S-hydroxyl-L-proline.[3][13]

    • GLOXY1 and GLOXY3: These enzymes are also involved in the hydroxylation of amino acid residues within the hexapeptide core.[7][10]

  • Cytochrome P450 Monooxygenases (GLP450-1 and GLP450-2): These enzymes are responsible for further hydroxylations of the peptide core, contributing to the final complex structure of pneumocandins.[5][7]

The fully assembled and modified lipohexapeptide is then cyclized and released from the NRPS enzyme to yield the final product, this compound.

Quantitative Data on Pneumocandin Production

The production of this compound and its analogue B0 can be significantly altered by genetic manipulation of the biosynthetic pathway. The following table summarizes key quantitative findings from studies on wild-type and mutant strains of G. lozoyensis.

StrainGenetic ModificationA0:B0 RatioPneumocandin B0 ProductionReference
Wild-typeNone7:1Minor product[3]
ΔGLOXY4Knockout of GLOXY4 gene0:1 (exclusive B0)9.5-fold increase compared to wild-type[14]
ATCC 74030Chemical mutagenesis (mutations in GLOXY4)1:80Significantly increased[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Gene Disruption via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This method is commonly used to create knockout mutants of specific genes in G. lozoyensis.[5]

Workflow:

  • Vector Construction: A disruption vector is created, typically containing a selectable marker (e.g., hygromycin resistance gene) flanked by homologous regions of the target gene.[15]

  • Transformation of A. tumefaciens: The disruption vector is introduced into a suitable strain of A. tumefaciens.

  • Co-cultivation: The transformed A. tumefaciens is co-cultivated with conidia of G. lozoyensis.

  • Selection: Transformants are selected on a medium containing an antibiotic corresponding to the resistance marker in the vector.

  • Verification: Successful gene knockout is confirmed by PCR analysis of the genomic DNA from the transformants.[15]

Fermentation and Pneumocandin Extraction

The production of pneumocandins is achieved through submerged fermentation of G. lozoyensis.

Protocol:

  • Seed Culture: A seed culture is prepared by inoculating a suitable medium with fungal mycelia and incubating for a defined period.

  • Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. Fermentation is carried out under controlled conditions of temperature, pH, and agitation.[16]

  • Extraction: At the end of the fermentation, the whole broth (including mycelia) is extracted with an organic solvent, such as ethyl alcohol.[17] The extract is then clarified by centrifugation.[17]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the primary method for the separation and quantification of this compound and B0.

Methodology:

  • Column: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.[1][18]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[1][18]

  • Detection: Detection is typically performed using a UV detector or a mass spectrometer (LC-MS) for more sensitive and specific analysis.[5]

Visualizing the Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and the experimental workflow for gene knockout.

Pneumocandin_A0_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_nrps Nonribosomal Peptide Synthesis cluster_modification Modification & Cyclization cluster_product Final Product AcetylCoA Acetyl-CoA GLPKS4 GLPKS4 AcetylCoA->GLPKS4 MalonylCoA Malonyl-CoA MalonylCoA->GLPKS4 Leucine L-Leucine GLOXY4 GLOXY4 Leucine->GLOXY4 Proline L-Proline GLOXY2 GLOXY2 Proline->GLOXY2 AminoAcids Other Amino Acids (Orn, Thr, hTyr, Gln) GLNRPS4 GLNRPS4 AminoAcids->GLNRPS4 GLPKS4->GLNRPS4 10,12-dimethylmyristoyl side chain Other_Oxygenases Other Oxygenases (GLOXY1, GLOXY3, GLP450s) GLNRPS4->Other_Oxygenases Linear Lipohexapeptide GLOXY4->GLNRPS4 4S-methyl-L-proline GLOXY2->GLNRPS4 Hydroxyprolines Cyclization Cyclization Other_Oxygenases->Cyclization Pneumocandin_A0 This compound Cyclization->Pneumocandin_A0

Caption: The biosynthetic pathway of this compound.

Gene_Knockout_Workflow Start Start: Target Gene Identification Vector_Construction 1. Construct Disruption Vector (Hygromycin Resistance) Start->Vector_Construction Agro_Transformation 2. Transform A. tumefaciens Vector_Construction->Agro_Transformation Co_Cultivation 3. Co-cultivate with G. lozoyensis Agro_Transformation->Co_Cultivation Selection 4. Select Transformants on Hygromycin Medium Co_Cultivation->Selection PCR_Verification 5. Verify Gene Knockout by PCR Selection->PCR_Verification End End: Confirmed Knockout Mutant PCR_Verification->End

Caption: Workflow for gene knockout in G. lozoyensis.

Regulation of Pneumocandin Biosynthesis

The production of pneumocandins is subject to regulatory control, which presents opportunities for optimizing yields through metabolic engineering.

  • Feedback Inhibition: The accumulation of pneumocandins within the mycelia can lead to feedback inhibition of the biosynthetic pathway, limiting overall production.

  • Oxidative Stress: There is evidence to suggest that oxidative stress and the cellular redox balance play a role in regulating pneumocandin biosynthesis.[19]

  • Transcriptional Regulation: The expression of the pneumocandin gene cluster is likely controlled by specific transcription factors, although these have not yet been fully characterized. Recent studies have begun to explore the roles of putative regulatory genes within the cluster, such as glhyp, which appears to be crucial for the expression of other cluster genes.[20]

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Glarea lozoyensis has provided a detailed roadmap for understanding the formation of this important class of antifungal compounds.[4] This knowledge is not only of fundamental scientific interest but also has significant practical implications. By manipulating key genes in the pathway, such as GLOXY4, it is possible to shift production exclusively towards the more desirable Pneumocandin B0, streamlining the manufacturing process for Caspofungin.[3][12]

Future research in this area will likely focus on several key aspects:

  • Detailed Enzymatic Mechanisms: Further characterization of the individual enzymes in the pathway will provide deeper insights into their catalytic mechanisms and substrate specificities.

  • Regulatory Networks: Unraveling the complex regulatory networks that govern the expression of the pneumocandin gene cluster will be crucial for developing rational strategies to enhance production.

  • Combinatorial Biosynthesis: The modular nature of the PKS and NRPS enzymes offers exciting possibilities for combinatorial biosynthesis, enabling the creation of novel pneumocandin analogues with potentially improved antifungal properties.[5]

This in-depth understanding of the this compound biosynthetic pathway will continue to drive innovation in the fight against invasive fungal infections, paving the way for the development of next-generation antifungal drugs.

References

Antifungal Activity Spectrum of Pneumocandin A0 Against Pathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pneumocandin A0, a naturally occurring lipopeptide of the echinocandin class, is a potent inhibitor of β-(1,3)-D-glucan synthase, a critical enzyme in the synthesis of the fungal cell wall. This specific mechanism of action confers selective antifungal activity with a favorable safety profile, as mammalian cells lack this target. This technical guide provides a comprehensive overview of the antifungal activity spectrum of this compound and its close structural analogs against a range of clinically relevant pathogenic fungi. It includes detailed quantitative data on in vitro susceptibility, standardized experimental protocols for antifungal susceptibility testing, and a review of the key signaling pathways implicated in the fungal response to cell wall stress induced by this class of compounds.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the continued exploration and characterization of novel antifungal agents. The echinocandins represent a significant advancement in antifungal therapy, offering a fungicidal action against many Candida species and fungistatic activity against Aspergillus species. This compound, produced by the fungus Glarea lozoyensis, is a key member of this class and a precursor for the semi-synthesis of other echinocandins. A thorough understanding of its intrinsic antifungal spectrum is crucial for its potential development and for providing a baseline for the evaluation of its derivatives. This guide aims to consolidate the available data on the antifungal activity of this compound and its closely related analogs, providing a valuable resource for researchers in mycology and drug development.

Quantitative Antifungal Activity

The in vitro activity of this compound and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for filamentous fungi. The following tables summarize the available quantitative data.

Disclaimer: Specific MIC/MEC data for this compound is limited in publicly available literature. The data presented below is largely based on studies of its close, water-soluble analogs, L-733,560 and L-743,872, which are expected to have a similar spectrum of activity.

Table 1: In Vitro Antifungal Activity of Pneumocandin Analogs against Candida Species

Fungal SpeciesAnalogNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansL-743,872500.05 - 0.800.20-[1]
Candida glabrataL-743,872210.10 - 0.400.20-[1]
Candida tropicalisL-743,872100.10 - 0.800.20-[1]
Candida parapsilosisL-733,560--0.72 (mean)-[2][3]
Candida parapsilosisL-743,87270.10 - 1.60.20-[1]
Candida kruseiL-733,560--0.78 (mean)-[2][3]
Candida kruseiL-743,8725-0.80-[1]
Candida lusitaniaeL-733,560--0.15 (mean)-[2][3]
Candida lusitaniaeL-743,8725-0.80-[1]
Candida guilliermondiiL-733,560--1.25 (mean)-[2][3]
Candida guilliermondiiL-743,8725-1.6-[1]
Candida kefyrL-743,87250.02 - 0.40--[1]

Table 2: In Vitro Antifungal Activity of Echinocandins against Aspergillus Species

Fungal SpeciesEchinocandinNo. of IsolatesMEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)Reference
Aspergillus fumigatusCaspofungin1187---[4]
Aspergillus flavusCaspofungin188---[4]
Aspergillus nigerCaspofungin114---[4]
Aspergillus terreusCaspofungin71---[4]
Aspergillus versicolorCaspofungin30---[4]

Experimental Protocols

Accurate and reproducible determination of antifungal susceptibility is paramount. The following are detailed protocols based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for testing echinocandins.

Broth Microdilution Method for Yeasts (Adapted from CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.[5][6][7][8][9]

3.1.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for initial stock solution

  • RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Vortex mixer

  • Incubator (35°C)

  • Yeast isolates cultured on Sabouraud dextrose agar (B569324) for 24 hours

3.1.2. Procedure

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Preparation of Antifungal Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL in the microtiter plate wells.

  • Inoculum Preparation:

    • Subculture the yeast isolates on Sabouraud dextrose agar and incubate at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum density of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation of Microtiter Plates:

    • Dispense 100 µL of the standardized inoculum into each well of the microtiter plate already containing 100 µL of the serially diluted antifungal agent.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.

    • The endpoint should be read visually by comparing the growth in each well to the growth control.

Broth Microdilution Method for Filamentous Fungi (Adapted from EUCAST E.Def 9.3.2)

This method is used to determine the Minimum Effective Concentration (MEC) of this compound against filamentous fungi like Aspergillus species.[10]

3.2.1. Materials

  • This compound powder

  • DMSO for initial stock solution

  • RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS, and supplemented with 2% glucose.

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline with 0.05% Tween 20

  • Spectrophotometer

  • Vortex mixer

  • Incubator (35-37°C)

  • Fungal isolates cultured on potato dextrose agar for 5-7 days

  • Inverted microscope

3.2.2. Procedure

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Preparation of Antifungal Dilutions: Perform serial twofold dilutions of the this compound stock solution in the RPMI-1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL in the microtiter plate wells.

  • Inoculum Preparation:

    • Harvest conidia from the agar plates by flooding the surface with sterile saline containing 0.05% Tween 20 and gently scraping with a sterile loop.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.5-2.5 x 10⁵ CFU/mL. This can be done using a spectrophotometer or a hemocytometer.

  • Inoculation of Microtiter Plates:

    • Dispense 100 µL of the standardized conidial suspension into each well of the microtiter plate already containing 100 µL of the serially diluted antifungal agent.

    • Include a growth control well and a sterility control well.

  • Incubation: Incubate the plates at 35-37°C for 48 hours.

  • Reading the MEC:

    • The MEC is determined by microscopic examination.

    • It is defined as the lowest concentration of the antifungal agent that leads to the growth of small, compact, and highly branched hyphal forms (microcolonies) compared to the long, filamentous hyphae observed in the growth control well.[11][12]

Mechanism of Action and Signaling Pathways

This compound, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately cell lysis, particularly in yeasts.

The stress induced by cell wall damage triggers a compensatory response in the fungus, primarily through the Cell Wall Integrity (CWI) pathway . This is a conserved signaling cascade that helps the fungus to remodel its cell wall and survive the insult. The main components of this pathway are:

  • Protein Kinase C (PKC): A key upstream regulator that is activated by cell wall stress.

  • Mitogen-Activated Protein Kinase (MAPK) Cascade: A series of protein kinases that relay the stress signal from PKC to the nucleus.

  • Calcineurin Pathway: A calcium-dependent signaling pathway that works in concert with the CWI pathway to regulate chitin (B13524) synthesis.[13][14][15][16]

  • High-Osmolarity Glycerol (HOG) Pathway: Also contributes to the adaptive response to cell wall stress.[13]

Activation of these pathways leads to an increase in the synthesis of chitin, another structural polysaccharide in the fungal cell wall, as a compensatory mechanism to maintain cell integrity.

Cell_Wall_Integrity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pneumocandin_A0 This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase Pneumocandin_A0->Glucan_Synthase Inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Leads to PKC PKC MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade Activates HOG HOG Pathway Transcription_Factors Transcription Factors HOG->Transcription_Factors Calcineurin Calcineurin Pathway Calcineurin->Transcription_Factors MAPK_Cascade->Transcription_Factors Chitin_Synthase_Genes Chitin Synthase Gene Expression Transcription_Factors->Chitin_Synthase_Genes Upregulates Compensatory_Chitin_Synthesis Compensatory Chitin Synthesis Chitin_Synthase_Genes->Compensatory_Chitin_Synthesis Results in Cell_Wall_Stress->PKC Activates Cell_Wall_Stress->HOG Activates Cell_Wall_Stress->Calcineurin Activates

Fungal Cell Wall Integrity Pathway Response to this compound.

Experimental Workflow

The overall workflow for determining the antifungal activity spectrum of this compound is depicted below.

Antifungal_Testing_Workflow Start Start: Obtain This compound Fungal_Isolates Select Pathogenic Fungal Isolates Start->Fungal_Isolates Prepare_Antifungal Prepare Stock & Serial Dilutions of this compound Start->Prepare_Antifungal Prepare_Inoculum Prepare Standardized Fungal Inoculum Fungal_Isolates->Prepare_Inoculum Perform_Assay Perform Broth Microdilution (MIC for Yeasts) or (MEC for Molds) Prepare_Antifungal->Perform_Assay Prepare_Inoculum->Perform_Assay Incubate Incubate Plates Perform_Assay->Incubate Read_Results Read MIC/MEC Incubate->Read_Results Data_Analysis Data Analysis and MIC/MEC Determination Read_Results->Data_Analysis End End: Report Antifungal Activity Spectrum Data_Analysis->End

Workflow for Antifungal Susceptibility Testing.

Conclusion

This compound and its close analogs demonstrate potent in vitro activity against a broad range of clinically important Candida species and are active against Aspergillus species. The specific inhibition of β-(1,3)-D-glucan synthase provides a selective mechanism of action, making it a valuable scaffold for the development of new antifungal agents. The standardized protocols outlined in this guide are essential for the accurate and reproducible assessment of the antifungal activity of this compound and other echinocandins. Further research is warranted to fully elucidate the complete antifungal spectrum of this compound and to explore its potential in combination therapies to combat resistant fungal pathogens. The understanding of the fungal compensatory signaling pathways in response to cell wall damage is crucial for identifying potential strategies to overcome drug tolerance and enhance the efficacy of this important class of antifungals.

References

Production of Pneumocandin A0 via Fermentation of Glarea lozoyensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fermentation process for producing Pneumocandin A0, a crucial precursor to the antifungal agent Caspofungin, using the filamentous fungus Glarea lozoyensis. This document outlines the core methodologies, quantitative data from various fermentation strategies, and the biosynthetic pathways involved in pneumocandin production.

Introduction to this compound and Glarea lozoyensis

Pneumocandins are a class of lipohexapeptides that exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Glarea lozoyensis, a filamentous fungus, is the natural producer of these compounds.[3] In wild-type strains, this compound is the major fermentation product, while Pneumocandin B0 is a minor component.[4][5] However, Pneumocandin B0 is the direct precursor for the semi-synthesis of Caspofungin, a widely used antifungal drug.[4][6] Consequently, significant research has focused on optimizing fermentation conditions and genetically modifying G. lozoyensis to enhance the production of specific pneumocandins.

Fermentation Protocols and Methodologies

Successful fermentation of G. lozoyensis for pneumocandin production requires careful control of media composition and culture conditions. Below are detailed protocols for seed culture and main fermentation.

Seed Culture Preparation

The objective of the seed culture is to generate a healthy and abundant mycelial biomass for inoculating the main production fermenter.

Experimental Protocol:

  • Inoculation: A frozen stock of Glarea lozoyensis mycelia is used to inoculate the seed medium.

  • Incubation: The culture is incubated in a shake flask at 25°C with agitation at 220 rpm for approximately 168 hours.[7]

  • Medium Composition: A typical seed medium formulation is detailed in Table 1. The initial pH is adjusted to 5.0.[7][8]

Main Fermentation for Pneumocandin Production

The main fermentation is the production phase where the fungus synthesizes pneumocandins.

Experimental Protocol:

  • Inoculation: The seed culture is transferred to the main fermentation medium at a 10% (v/v) inoculation rate.[7]

  • Incubation: The fermentation is carried out in a fermenter at 25°C with agitation at 220 rpm for up to 432 hours.[7] The optimal temperature for pneumocandin production is between 23.5 and 25°C.[3]

  • Medium Composition: The main fermentation medium is designed to support robust growth and secondary metabolite production. A common formulation is presented in Table 2. The initial pH is adjusted to 6.8.[7][8]

  • Product Extraction: Pneumocandins are primarily intracellular.[8] To extract the product, the fermentation broth is centrifuged, and the mycelia are harvested. The product is then extracted from the mycelia using a suitable solvent, such as methanol. The extract is subsequently analyzed by High-Performance Liquid Chromatography (HPLC).[9]

Quantitative Data on Fermentation Performance

The yield of pneumocandins is highly dependent on the fermentation strategy and strain of G. lozoyensis used. The following tables summarize key quantitative data from various studies.

Table 1: Seed Medium Composition for Glarea lozoyensis

ComponentConcentration (g/L)Reference
Glucose40[7][8]
Soybean Powder20[7][8]
KH₂PO₄1[7][8]
Trace Element Solution10 mL/L[8]
Initial pH 5.0 [7][8]

Note: The trace element solution contains FeSO₄·7H₂O, MnSO₄·H₂O, ZnSO₄·7H₂O, CaCl₂·2H₂O, HBO₃, CuCl₂·2H₂O, and (NH₄)₅MO₇O₂₄·4H₂O.[7]

Table 2: Main Fermentation Medium Composition for Pneumocandin Production

ComponentConcentration (g/L)Reference
D-Mannitol80[7][8]
Glucose20[7][8]
Soybean Meal / Peptone20[7][8]
K₂HPO₄2.5[7][8]
Initial pH 6.8 [7][8]

Table 3: Pneumocandin Production Yields under Different Conditions

Fermentation StrategyStrainKey FindingsPneumocandin B0 Yield (mg/L)Reference
Conventional BatchWild-typeBaseline production1837[8]
Extractive Batch with SDSMutant Q11.0 g/L SDS added on day 13 increased yield.2528.67[8]
Adaptive Laboratory EvolutionALE50Low-temperature stress increased production and secretion.2131[7][9]
Medium OptimizationSIIA-F1108Response surface methodology optimized medium.1840[3]
Nitrogen Source OptimizationWild-typeCotton seed powder in seed medium improved morphology and yield.2100[10][11]

Biosynthetic Pathway of Pneumocandins

The biosynthesis of pneumocandins is a complex process involving a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[1][2] The core structure is a cyclic hexapeptide with a lipid side chain. The key difference between this compound and B0 lies in the amino acid at position six of the peptide ring.

The following diagram illustrates the general workflow for the production and analysis of pneumocandins.

Pneumocandin_Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Glarea lozoyensis Strain seed_prep Seed Medium Preparation strain->seed_prep seed_culture Seed Culture (25°C, 220 rpm, 168h) seed_prep->seed_culture ferm_medium Fermentation Medium Preparation main_ferm Main Fermentation (25°C, 220 rpm, 432h) seed_culture->main_ferm Inoculation (10% v/v) ferm_medium->main_ferm harvest Mycelia Harvesting (Centrifugation) main_ferm->harvest extraction Solvent Extraction (e.g., Methanol) harvest->extraction analysis HPLC Analysis extraction->analysis product This compound/B0 analysis->product

Figure 1: General workflow for Pneumocandin production.
The Role of the GLoxy4 Gene in this compound and B0 Synthesis

In wild-type G. lozoyensis, the biosynthesis of this compound is the predominant pathway.[4] The enzyme encoded by the GLoxy4 gene, a non-heme, α-ketoglutarate-dependent oxygenase, is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline.[6][12] This modified amino acid is then incorporated into the hexapeptide core to form this compound.

When the GLoxy4 gene is disrupted or non-functional, the fungus is unable to synthesize 4S-methyl-L-proline.[4][6][12] As a result, 3S-hydroxyl-L-proline is incorporated into the peptide core instead, leading to the exclusive production of Pneumocandin B0.[4][6][12] This genetic engineering approach has been instrumental in developing strains for the industrial production of the Caspofungin precursor.[4]

The following diagram illustrates the key branching point in the pneumocandin biosynthetic pathway.

Pneumocandin_Biosynthesis_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Steps cluster_products Final Products L-Leucine L-Leucine GLoxy4 GLoxy4 enzyme (Oxygenase) L-Leucine->GLoxy4 Peptide Core Peptide Core A0_incorporation Incorporation into Peptide Core Peptide Core->A0_incorporation B0_incorporation Incorporation of 3S-hydroxyl-L-proline Peptide Core->B0_incorporation Methylproline 4S-methyl-L-proline Synthesis GLoxy4->Methylproline Wild-type Strain GLoxy4_disrupted GLoxy4 Disruption (mutant strain) GLoxy4->GLoxy4_disrupted Methylproline->A0_incorporation Pneumocandin_A0 This compound A0_incorporation->Pneumocandin_A0 Pneumocandin_B0 Pneumocandin B0 B0_incorporation->Pneumocandin_B0 GLoxy4_disrupted->B0_incorporation Pathway Shift

References

The Linchpin of Caspofungin Synthesis: A Technical Guide to the Relationship and Biosynthetic Conversion of Pneumocandin A0 to Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate relationship between Pneumocandin A0 and its critical derivative, Pneumocandin B0, the immediate precursor to the life-saving antifungal drug, Caspofungin. We will delve into the biosynthetic pathways, genetic determinants, and experimental methodologies that underpin the targeted production of Pneumocandin B0.

Executive Summary

Pneumocandin B0 is a lipohexapeptide natural product produced by the fungus Glarea lozoyensis and serves as the essential starting material for the semi-synthesis of Caspofungin, a first-in-class echinocandin antifungal agent.[1][2] In wild-type strains of G. lozoyensis, Pneumocandin B0 is a minor fermentation product, with the structurally similar this compound being the predominant metabolite.[1] This guide elucidates the key molecular difference between these two compounds and details the genetic and process engineering strategies employed to achieve exclusive, high-titer production of Pneumocandin B0, a crucial step in the industrial manufacturing of Caspofungin.

The Core Relationship: From A0 to B0

Pneumocandins are cyclic lipohexapeptides characterized by a hexapeptide core acylated with a 10R,12S-dimethylmyristoyl side chain.[3] The pivotal distinction between this compound and B0 lies at the sixth amino acid position of the hexapeptide core.

  • This compound incorporates a 3S-hydroxyl-4S-methyl-l-proline residue.

  • Pneumocandin B0 contains a 3S-hydroxyl-l-proline residue at the same position.[1]

This seemingly minor structural variance has profound implications for the semi-synthesis of Caspofungin, making the selective production of Pneumocandin B0 a primary objective in industrial fermentation processes.[4]

The Biosynthetic Pathway: A Genetic Switch

The biosynthesis of pneumocandins is orchestrated by a dedicated gene cluster in G. lozoyensis.[5][6] This cluster encodes a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), along with a suite of tailoring enzymes responsible for the unique amino acid modifications.[3][5]

A critical enzyme in this pathway, GLOXY4 , a nonheme, α-ketoglutarate-dependent oxygenase, is the genetic switch that dictates the production of this compound over B0.[1][7][8] GLOXY4 catalyzes the cyclization of L-leucine to form 4S-methyl-l-proline, the precursor of the 3S-hydroxyl-4S-methyl-l-proline residue found in this compound.[1][2]

In the absence of a functional GLOXY4 enzyme, the pathway defaults to incorporating 3S-hydroxyl-l-proline at the sixth position, leading to the exclusive production of Pneumocandin B0.[1][7][8] This understanding has enabled the rational design of industrial strains that are high-yield producers of the Caspofungin precursor.

Pneumocandin_Biosynthesis L-Leucine L-Leucine GLOXY4 GLOXY4 L-Leucine->GLOXY4 L-Proline L-Proline Proline_Hydroxylase Proline_Hydroxylase L-Proline->Proline_Hydroxylase 4S-methyl-L-proline 4S-methyl-L-proline GLOXY4->4S-methyl-L-proline 3S-hydroxyl-L-proline 3S-hydroxyl-L-proline Proline_Hydroxylase->3S-hydroxyl-L-proline NRPS_PKS NRPS/PKS Machinery Pneumocandin_A0 Pneumocandin_A0 NRPS_PKS->Pneumocandin_A0 Pneumocandin_B0 Pneumocandin_B0 NRPS_PKS->Pneumocandin_B0 3S-hydroxyl-4S-methyl-L-proline 3S-hydroxyl-4S-methyl-L-proline 4S-methyl-L-proline->3S-hydroxyl-4S-methyl-L-proline 3S-hydroxyl-L-proline->NRPS_PKS 3S-hydroxyl-4S-methyl-L-proline->NRPS_PKS

Caption: Biosynthetic divergence of this compound and B0.

Quantitative Data

The shift from this compound to exclusive Pneumocandin B0 production through genetic engineering and process optimization has been quantified in several studies.

Strain/ConditionThis compound:B0 RatioPneumocandin B0 Titer (mg/L)Reference
Wild-Type G. lozoyensis7:1Minor Component[1]
Mutagenized Strain (ATCC 74030)1:80Significantly Increased[1]
GLOXY4 Disruption MutantA0 Abolished9.5-fold increase vs. Wild-Type[1]
Adaptive Laboratory Evolution (ALE50)Not Reported2131[9][10]
Extractive Fermentation (1.0 g/L SDS)Not Reported2528.67[4][11]

Experimental Protocols

Genetic Manipulation for Exclusive Pneumocandin B0 Production

Objective: To disrupt the GLOXY4 gene in G. lozoyensis to abolish this compound production.

Methodology: Agrobacterium tumefaciens-mediated transformation (AMT) is a commonly used method.[1]

  • Vector Construction: A gene disruption vector is constructed. This typically involves amplifying upstream and downstream homologous regions of the GLOXY4 gene from G. lozoyensis genomic DNA. These fragments are then cloned into a vector containing a selectable marker, such as the hygromycin resistance gene (hygR), flanking the marker.[1]

  • Transformation of A. tumefaciens: The disruption vector is introduced into a suitable A. tumefaciens strain (e.g., AGL-1) via electroporation.[1]

  • Co-cultivation: G. lozoyensis conidia are harvested and co-cultivated with the transformed A. tumefaciens on an induction medium for a defined period.[1]

  • Selection of Transformants: The co-cultivation mixture is plated onto a selection medium containing an antibiotic (e.g., hygromycin) to select for fungal transformants and a bacteriostatic agent to inhibit the growth of A. tumefaciens.

  • Verification of Gene Disruption: Putative mutants are verified by PCR using primers that anneal outside the homologous regions and within the resistance cassette to confirm homologous recombination. Southern blotting can be used for further confirmation.

Gene_Disruption_Workflow cluster_vector Vector Construction cluster_transform Transformation cluster_selection Selection & Verification cluster_outcome Outcome Amplify_Flanks Amplify GLOXY4 Homologous Flanks Ligate_Vector Ligate into Vector with hygR Marker Amplify_Flanks->Ligate_Vector Transform_Agro Transform A. tumefaciens Ligate_Vector->Transform_Agro Co_cultivate Co-cultivate with G. lozoyensis Conidia Transform_Agro->Co_cultivate Select_Mutants Select on Hygromycin Plates Co_cultivate->Select_Mutants Verify_PCR Verify Disruption by PCR/Southern Blot Select_Mutants->Verify_PCR Exclusive_Producer Exclusive Pneumocandin B0 Producing Strain Verify_PCR->Exclusive_Producer

Caption: Workflow for generating a GLOXY4 disruption mutant.

Fermentation and Product Analysis

Objective: To cultivate G. lozoyensis for Pneumocandin B0 production and quantify the product titer.

Methodology:

  • Seed Culture: Frozen mycelia of the G. lozoyensis strain are inoculated into a seed medium in shake flasks and cultured at 25°C with agitation (e.g., 220 rpm) for approximately 168 hours.[9][10]

  • Production Fermentation: The seed culture is used to inoculate a production fermentation medium in shake flasks or a bioreactor. The production culture is incubated at 25°C with agitation for an extended period (e.g., up to 432 hours).[9][10] The optimal temperature for production is between 23.5 and 25°C.[12]

  • Sample Extraction: A known volume of the whole fermentation broth (including mycelia) is extracted with a solvent such as ethanol (B145695) or ethyl acetate (B1210297).[9] The mixture is vortexed and then centrifuged to separate the extract from the cell debris.

  • HPLC Analysis: The supernatant from the extraction is analyzed by High-Performance Liquid Chromatography (HPLC).

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid) is employed.

    • Detection: UV detection at a specific wavelength (e.g., 210 nm) is used to quantify the pneumocandins.

    • Quantification: The concentration of Pneumocandin B0 is determined by comparing the peak area to a standard curve generated with a purified Pneumocandin B0 reference standard.

Conclusion

The targeted conversion of this compound production to exclusive Pneumocandin B0 synthesis represents a landmark achievement in metabolic engineering and is fundamental to the commercial viability of Caspofungin. By understanding the precise enzymatic step that differentiates these two closely related molecules, researchers have been able to rationally engineer G. lozoyensis strains that are highly efficient producers of this critical pharmaceutical precursor. The methodologies outlined in this guide provide a framework for the continued optimization of Pneumocandin B0 production, a cornerstone of modern antifungal therapy.

References

The Endogenous Role of Pneumocandin A0 in Glarea lozoyensis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pneumocandin A0, a potent antifungal lipohexapeptide produced by the fungus Glarea lozoyensis, is a member of the echinocandin family of secondary metabolites. While the therapeutic applications of its derivatives, such as the semi-synthetic drug Caspofungin, are well-established, the intrinsic biological role of this compound for the producing organism remains a subject of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's function within G. lozoyensis, its biosynthesis, and the ecological implications of its production. We delve into the genetic basis of its synthesis, present quantitative data on its production, and provide detailed experimental protocols for its study. This document aims to serve as a foundational resource for researchers investigating fungal secondary metabolism, natural product discovery, and the development of novel antifungal agents.

Introduction: The Significance of this compound

Pneumocandins are a class of lipopeptides that exhibit potent antifungal activity by non-competitively inhibiting the synthesis of β-(1→3)-D-glucan, an essential polymer in the fungal cell wall.[1][2] This mode of action disrupts cell wall integrity, leading to osmotic lysis and fungal cell death.[3] Glarea lozoyensis, a filamentous fungus typically isolated from water, plant litter, and soil, is the primary natural producer of pneumocandins.[3][4] In wild-type strains of G. lozoyensis, this compound is the predominantly produced analogue.[5] While its antifungal properties against a broad range of pathogenic fungi are well-documented, its endogenous function within the lifecycle and ecological niche of G. lozoyensis is less understood. It is hypothesized that this compound provides a significant competitive advantage by inhibiting the growth of other fungi in its natural habitat.[6]

Biosynthesis of this compound in Glarea lozoyensis

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster. This cluster encodes a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), which are responsible for assembling the cyclic hexapeptide core and the lipid side chain, respectively.

A key enzyme in the specific formation of this compound is a nonheme, α-ketoglutarate-dependent oxygenase encoded by the GLOXY4 gene.[7] This enzyme is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a unique amino acid residue incorporated into the this compound structure.[5][7] The disruption of the GLOXY4 gene completely abolishes the production of this compound.[5][7]

dot

Pneumocandin_A0_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Machinery cluster_products Products L-Leucine L-Leucine GLOXY4 GLOXY4 (Oxygenase) L-Leucine->GLOXY4 Other Amino Acids Other Amino Acids NRPS Non-Ribosomal Peptide Synthetase (NRPS) Other Amino Acids->NRPS Polyketide Precursors Polyketide Precursors PKS Polyketide Synthase (PKS) Polyketide Precursors->PKS 4S-methyl-L-proline 4S-methyl-L-proline GLOXY4->4S-methyl-L-proline Hexapeptide Core Hexapeptide Core NRPS->Hexapeptide Core Lipid Side Chain Lipid Side Chain PKS->Lipid Side Chain 4S-methyl-L-proline->NRPS This compound This compound Hexapeptide Core->this compound Lipid Side Chain->this compound

Caption: Biosynthetic pathway of this compound.

Biological Role of this compound in G. lozoyensis

Antifungal Activity and Competitive Advantage

The primary and most evident biological role of this compound for G. lozoyensis is likely as a chemical weapon to outcompete other microorganisms in its natural environment. As an inhibitor of the essential fungal enzyme 1,3-beta-D-glucan synthase, this compound can suppress the growth of competing fungi, thereby securing resources for G. lozoyensis. The production of such a potent antifungal agent would be highly advantageous in the competitive microbial ecosystems of soil and decaying plant matter where G. lozoyensis resides.[3][4] However, direct experimental evidence from co-culture studies demonstrating this competitive advantage is currently lacking in the scientific literature.

Self-Resistance Mechanism

A critical aspect of producing a potent antimicrobial compound is the ability of the producing organism to protect itself from the compound's effects. The precise mechanism of self-resistance in G. lozoyensis to this compound has not been fully elucidated. In other echinocandin-resistant fungi, resistance is often conferred by specific mutations in the FKS1 gene, which encodes a subunit of the 1,3-beta-D-glucan synthase enzyme.[4][8] These mutations reduce the binding affinity of the echinocandin to its target. It is plausible that the FKS1 gene of G. lozoyensis possesses intrinsic sequence variations that confer a natural resistance to this compound. Further research, including the sequencing and comparative analysis of the G. lozoyensis FKS1 gene, is required to validate this hypothesis.

Quantitative Data on Pneumocandin Production

The production of this compound and its related analogue, Pneumocandin B0, varies significantly between wild-type and genetically modified strains of G. lozoyensis.

StrainKey Genetic TraitThis compound ProductionPneumocandin B0 ProductionA0:B0 RatioReference
G. lozoyensis (Wild-Type)Functional GLOXY4 geneMajor productMinor product~7:1[2][5]
G. lozoyensis (ΔGLOXY4)Disrupted GLOXY4 geneAbolishedIncreased 9.5-fold0:1[5][7]

Experimental Protocols

Extraction and Purification of this compound from G. lozoyensis Fermentation Broth

This protocol outlines a general method for the extraction and initial purification of pneumocandins.

Materials:

  • G. lozoyensis fermentation broth

  • n-Butanol

  • Rotary evaporator

  • Centrifuge

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, methanol, water)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Extract the fermentation broth with an equal volume of n-butanol. Separate the organic phase. Repeat the extraction process on the aqueous phase to maximize recovery.

  • Concentration: Pool the n-butanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Chromatography: Resuspend the concentrated extract in a minimal amount of a suitable solvent and load it onto a silica gel column.

  • Elution: Elute the column with a gradient of solvents, for example, a mixture of ethyl acetate, methanol, and water. The specific gradient will need to be optimized.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using HPLC.

  • Further Purification: Pool the fractions containing this compound and subject them to further rounds of chromatography as needed to achieve the desired purity.[9][10][11][12][13]

dot

Extraction_Workflow Start Fermentation Broth Extraction Solvent Extraction (n-Butanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Analysis Fraction Analysis (HPLC) Chromatography->Analysis Purification Further Purification Analysis->Purification End Pure this compound Purification->End

References

An In-depth Technical Guide to Natural Variants and Derivatives of Pneumocandin A0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural variants and synthetic derivatives of Pneumocandin A0, a member of the echinocandin family of antifungal agents. Echinocandins are of significant interest in the medical field due to their potent, fungus-specific mechanism of action, which involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. This targeted action results in a favorable safety profile with minimal mechanism-based toxicity in humans.

Natural Variants of this compound

The primary producing organism of pneumocandins is the fungus Glarea lozoyensis. In wild-type strains, this compound is the most abundant variant produced. However, another naturally occurring variant, Pneumocandin B0, has garnered significant attention due to its superior potency and broader spectrum of activity, making it the chosen precursor for the semi-synthesis of the widely used antifungal drug, Caspofungin.[1][2]

The key structural difference between this compound and B0 lies in the amino acid at position six of the hexapeptide core. This compound contains a (4S)-methyl-L-proline residue, while Pneumocandin B0 has a (3S)-hydroxy-L-proline at this position. This seemingly minor difference has a significant impact on the molecule's antifungal efficacy.

Biosynthesis and Genetic Engineering for Selective Production

The biosynthetic pathway of pneumocandins has been elucidated, revealing the genetic basis for the production of different variants. The gene GLOXY4, which encodes a nonheme, α-ketoglutarate-dependent oxygenase, is responsible for the cyclization of L-leucine to form (4S)-methyl-L-proline, the precursor for the corresponding residue in this compound.[3]

Researchers have successfully engineered strains of Glarea lozoyensis to exclusively produce Pneumocandin B0 by disrupting the GLOXY4 gene. This genetic manipulation prevents the synthesis of (4S)-methyl-L-proline, leading to the incorporation of (3S)-hydroxy-L-proline at position six of the hexapeptide core, thereby shunting the entire biosynthetic output towards Pneumocandin B0.[2][3] This breakthrough has been crucial for the industrial-scale production of Caspofungin.

Antifungal Activity of Natural Variants

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of this compound and B0 against various fungal pathogens. The data clearly illustrates the enhanced potency of Pneumocandin B0.

Fungal SpeciesThis compound MIC (µg/mL)Pneumocandin B0 MIC (µg/mL)
Candida albicans0.80.1
Candida glabrata1.60.05

(Note: The above values are representative and may vary depending on the specific strains and testing conditions.)

Semi-Synthetic Derivatives of Pneumocandin B0: Caspofungin

The therapeutic potential of pneumocandins was significantly enhanced through semi-synthetic modifications of Pneumocandin B0, leading to the development of Caspofungin. The synthesis of Caspofungin from Pneumocandin B0 is a multi-step process that improves its pharmacological properties, including solubility and efficacy.

Synthesis of Caspofungin from Pneumocandin B0

The conversion of Pneumocandin B0 to Caspofungin involves the modification of the glutamine side chain. A key step is the stereoselective formation of a phenylthioaminal, followed by a chemoselective borane (B79455) reduction of the primary amide. Finally, a stereoselective substitution with ethylenediamine (B42938) yields Caspofungin. This process has been optimized to achieve an overall yield of approximately 45%.

Novel Derivatives through Mutasynthesis

Recent advancements in metabolic engineering have enabled the generation of novel pneumocandin derivatives through a technique called mutasynthesis. This process involves the genetic modification of the producing organism to block the synthesis of the natural side chain, followed by the feeding of synthetic precursor analogs, which are then incorporated by the biosynthetic machinery.

By disrupting the GLPKS4 gene, which is involved in the synthesis of the myristic acid side chain, researchers have created strains of G. lozoyensis that can incorporate alternative fatty acid side chains.[4] This has led to the production of several new pneumocandin congeners with altered acyl side chains.

Antifungal Activity of Novel Pneumocandin Derivatives

The antifungal activity of these novel derivatives has been evaluated against a panel of Candida species, including Caspofungin-resistant strains. Some of these new compounds have demonstrated elevated antifungal activity compared to the natural variants.

The following table summarizes the MIC values for some of the novel pneumocandin derivatives generated through mutasynthesis.

CompoundSide ChainC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. albicans (Caspofungin-Resistant) MIC (µg/mL)C. glabrata (Caspofungin-Resistant) MIC (µg/mL)
Pneumocandin B0 10,12-dimethylmyristoyl0.81.6>16>16
Pneumocandin I (5) Pentadecanoyl0.10.0521
Compound 7 Palmitoyl0.20.0542
Acrophiarin (4) Myristoyl0.81.61616

Data sourced from "Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity"[5]

Notably, Pneumocandin I (5), with a pentadecanoic acid side chain, and compound 7, with a palmitic acid side chain, exhibited significantly improved activity against both susceptible and Caspofungin-resistant strains of C. albicans and C. glabrata.[5] These findings highlight the potential for further drug development by exploring the structure-activity relationships of the acyl side chain.

Experimental Protocols

Isolation of Natural Pneumocandins from Glarea lozoyensis
  • Fermentation: Glarea lozoyensis is cultured in a suitable production medium (e.g., H medium) in baffled flasks on a rotary shaker to ensure adequate aeration.

  • Extraction: The fermentation broth, including the mycelia, is extracted with an organic solvent such as ethyl acetate (B1210297) or methanol.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to chromatographic separation techniques, such as silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC), to isolate and purify the individual pneumocandin variants.

  • Analysis: The purified compounds are identified and characterized using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mutasynthesis of Novel Pneumocandin Derivatives
  • Strain Development: A mutant strain of G. lozoyensis with a disrupted GLPKS4 gene is generated using standard molecular biology techniques (e.g., CRISPR-Cas9 or homologous recombination).

  • Precursor Feeding: The mutant strain is cultivated in a suitable fermentation medium, and a synthetic fatty acid precursor (e.g., myristic acid, pentadecanoic acid, or palmitic acid) is added to the culture.

  • Fermentation and Extraction: The fermentation is continued to allow for the incorporation of the fed precursor into the pneumocandin scaffold. The extraction and purification of the novel derivatives follow the same procedure as for the natural variants.

Semi-Synthesis of Caspofungin from Pneumocandin B0

The synthesis of Caspofungin from Pneumocandin B0 is a complex, multi-step chemical process that is typically performed under controlled laboratory conditions by trained organic chemists. The general steps are outlined below:

  • Protection of Reactive Groups: Non-essential reactive functional groups on the Pneumocandin B0 molecule are protected to prevent unwanted side reactions.

  • Amide Reduction: The primary amide of the glutamine side chain is chemoselectively reduced to a primary amine. This is a critical step that often involves the use of a borane reducing agent.

  • Amine Installation: An aminoethyl group is introduced at the newly formed primary amine.

  • Deprotection and Purification: The protecting groups are removed, and the final product, Caspofungin, is purified using chromatographic techniques.

Visualizations

Pneumocandin_Biosynthesis cluster_leucine L-Leucine Metabolism cluster_proline L-Proline Metabolism cluster_assembly Hexapeptide Assembly L-Leucine L-Leucine GLOXY4 GLOXY4 L-Leucine->GLOXY4 Cyclization 4S-methyl-L-proline 4S-methyl-L-proline GLOXY4->4S-methyl-L-proline NRPS NRPS 4S-methyl-L-proline->NRPS Incorporation L-Proline L-Proline Hydroxylation Hydroxylation L-Proline->Hydroxylation 3S-hydroxy-L-proline 3S-hydroxy-L-proline Hydroxylation->3S-hydroxy-L-proline 3S-hydroxy-L-proline->NRPS Incorporation This compound This compound NRPS->this compound Pneumocandin B0 Pneumocandin B0 NRPS->Pneumocandin B0

References

Pneumocandin A0: A Technical Overview of its Molecular Characteristics and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pneumocandin A0, a potent antifungal agent belonging to the echinocandin class of lipopeptides. This document outlines its fundamental molecular properties, mass spectrometry characteristics, and its mechanism of action, providing a valuable resource for researchers in mycology, pharmacology, and drug development.

Core Molecular Data

This compound is a complex cyclic lipopeptide with the molecular formula C51H82N8O17.[][2] Its structure is characterized by a cyclic hexapeptide core linked to a 10,12-dimethylmyristoyl lipid side chain. This unique combination is crucial for its antifungal activity.

PropertyValueSource
Molecular Formula C51H82N8O17[][2]
Molecular Weight (Da) 1079.24[]
Monoisotopic Mass (Da) 1078.5798[2]
CAS Number 120692-19-5

Mass Spectrometry Analysis

The structural elucidation and quantification of this compound heavily rely on mass spectrometry techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary analytical method. In full-scan positive ion mode mass spectra, this compound is typically detected as the protonated molecule [M+H]⁺ at an m/z of approximately 1079.[3]

While detailed public fragmentation data for this compound is limited, analysis of related echinocandins reveals characteristic fragmentation patterns involving the loss of water molecules and cleavages within the cyclic peptide core and the lipid side chain. High-resolution mass spectrometry is employed to confirm the elemental composition and for accurate mass measurements.[4]

Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase and Induction of the Cell Wall Integrity Pathway

The primary antifungal mechanism of this compound is the non-competitive inhibition of the enzyme β-1,3-D-glucan synthase.[][5] This enzyme is essential for the synthesis of β-1,3-D-glucan, a critical polysaccharide component of the fungal cell wall that is absent in mammalian cells, providing a high degree of selective toxicity.[] Inhibition of this enzyme disrupts cell wall biosynthesis, leading to osmotic instability and ultimately, fungal cell death.

The disruption of the cell wall by this compound triggers a cellular stress response known as the Cell Wall Integrity (CWI) pathway. This signaling cascade is a crucial defense mechanism in fungi to cope with cell wall damage.

CWI_Pathway cluster_CellSurface Cell Surface cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Pneumocandin_A0 This compound Glucan_Synthase β-1,3-D-Glucan Synthase (Inhibited) Pneumocandin_A0->Glucan_Synthase Inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Leads to Wsc1_Mid2 Wsc1/Mid2 (Sensors) Cell_Wall_Stress->Wsc1_Mid2 Activates Rho1_GTP Rho1-GTP (Active) Wsc1_Mid2->Rho1_GTP PKC1 PKC1 Rho1_GTP->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Gene_Expression Cell Wall Repair Gene Expression Transcription_Factors->Gene_Expression

Fungal Cell Wall Integrity (CWI) Pathway Activation.

Experimental Protocols

Sample Preparation from Fermentation Broth

This protocol is adapted for the extraction of pneumocandins from fungal cultures for subsequent LC-MS analysis.

  • Extraction: To a known volume of the fermentation culture of Glarea lozoyensis, add an equal volume of a suitable organic solvent such as methanol (B129727) or methyl ethyl ketone.

  • Agitation: Vigorously agitate the mixture for at least one hour at room temperature to ensure efficient extraction of the lipopeptide.

  • Centrifugation: Centrifuge the mixture to pellet fungal cells and other solid debris.

  • Supernatant Collection: Carefully collect the supernatant which contains the extracted this compound.

  • Solvent Evaporation: Evaporate the solvent from the supernatant to dryness using a rotary evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase used for the LC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the LC-MS system to remove any particulate matter.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a general protocol for the LC-MS/MS analysis of pneumocandins, which can be optimized for this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation (e.g., Agilent Zorbax Eclipse Plus C18; 4.6 mm × 150 mm × 5 µm).[6]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compound. For example, a gradient of 10% to 100% B over 28 minutes can be employed.[6]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Precursor Ion: For MS/MS analysis, the protonated molecule [M+H]⁺ at m/z ~1079 would be selected as the precursor ion.

    • Collision Energy: Optimized to achieve characteristic fragmentation.

LCMS_Workflow Sample Prepared Sample (Fermentation Extract) HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI Mass_Analyzer Mass Analyzer (Q-TOF or Triple Quad) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (m/z, Retention Time) Detector->Data_Analysis

LC-MS/MS Experimental Workflow.

Biosynthesis of this compound

This compound is a fungal secondary metabolite produced by Glarea lozoyensis. Its biosynthesis is a complex process involving a multi-enzyme assembly line encoded by a dedicated gene cluster. The core of this machinery is a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).

The key enzymes identified in the pneumocandin biosynthetic gene cluster include:

  • GLNRPS4: A non-ribosomal peptide synthetase responsible for assembling the hexapeptide core.

  • GLPKS4: A polyketide synthase that synthesizes the 10,12-dimethylmyristoyl lipid side chain.

  • Various Hydroxylases and other modifying enzymes: These enzymes are responsible for the various hydroxylations and other modifications of the amino acid precursors and the peptide core, which are characteristic of the pneumocandin structure.[3][7]

Biosynthesis_Pathway cluster_Precursors Precursors cluster_Enzymes Key Enzymes Amino_Acids Amino Acid Precursors Modifying_Enzymes Hydroxylases & Other Modifying Enzymes Amino_Acids->Modifying_Enzymes Modified Amino Acids Fatty_Acid_Precursors Fatty Acid Precursors GLPKS4 GLPKS4 (Polyketide Synthase) Fatty_Acid_Precursors->GLPKS4 GLNRPS4 GLNRPS4 (Non-Ribosomal Peptide Synthetase) GLPKS4->GLNRPS4 Lipid Side Chain Pneumocandin_A0_Product This compound GLNRPS4->Pneumocandin_A0_Product Cyclization & Release Modifying_Enzymes->GLNRPS4 Modified Amino Acids

Simplified this compound Biosynthesis.

References

Methodological & Application

Application Note and Protocol: Purification of Pneumocandin A0 from Glarea lozoyensis Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pneumocandins are a class of echinocandin lipopeptides produced by the fungus Glarea lozoyensis. These compounds are potent antifungal agents that act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Pneumocandin A0 is the most prevalent pneumocandin in fermentations of wild-type G. lozoyensis. Its structural similarity to Pneumocandin B0, the precursor for the semi-synthetic antifungal drug Caspofungin, makes its purification and characterization crucial for process optimization and drug discovery efforts. This document outlines a comprehensive protocol for the purification of this compound from fermentation broth, adapting established methods for pneumocandin recovery and purification.

Core Principles of Purification

The purification of this compound from a complex fermentation broth is a multi-step process designed to isolate the target molecule from cellular debris, media components, and structurally related impurities, including other pneumocandin isomers. The general workflow involves initial extraction from the fermentation broth, followed by several purification and concentration steps. The structural similarity between this compound and B0 necessitates a high-resolution chromatographic step for their effective separation.

Experimental Workflow

The overall workflow for the purification of this compound is depicted below.

PneumocandinA0_Purification_Workflow fermentation Fermentation Broth (G. lozoyensis) extraction Solvent Extraction (e.g., n-Butanol) fermentation->extraction concentration1 Concentration of Organic Phase extraction->concentration1 lle Liquid-Liquid Extraction (Water Wash) concentration1->lle charcoal Activated Carbon Treatment lle->charcoal concentration2 Concentration & Precipitation/Crystallization charcoal->concentration2 chromatography Chromatographic Purification (e.g., HILIC or Normal Phase) concentration2->chromatography final_product Purified this compound chromatography->final_product

Caption: Overall workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction of Pneumocandins from Fermentation Broth

This protocol describes the initial extraction of pneumocandins from the fermentation broth of G. lozoyensis.

  • Harvesting: At the end of the fermentation cycle, harvest the entire fermentation broth.

  • Biomass Separation (Optional but Recommended): Filter the fermentation broth to separate the mycelial biomass from the supernatant. The pneumocandins are primarily associated with the biomass.

  • Extraction:

    • Extract the whole broth or the separated wet biomass with a suitable organic solvent such as n-butanol, isobutanol, or methanol (B129727). A common ratio is 1:2 to 1:2.5 (broth/biomass to solvent, v/v).[1]

    • Agitate the mixture vigorously for at least 1 hour to ensure efficient extraction.

    • Separate the organic phase containing the pneumocandins from the aqueous phase and cell debris by filtration or centrifugation.

  • Re-extraction: To maximize recovery, the spent biomass can be re-extracted with an additional volume of the organic solvent.[1]

  • Pooling: Combine the organic extracts from all extraction steps.

Protocol 2: Initial Purification and Concentration

This protocol aims to remove polar impurities and concentrate the extracted pneumocandins.

  • Concentration: Concentrate the pooled n-butanol extract under vacuum at a temperature not exceeding 45°C.[1]

  • Liquid-Liquid Extraction (Water Wash):

    • Wash the concentrated organic phase with water (e.g., in a 1:1 or 3:1 w/w ratio of concentrate to water) to remove water-soluble impurities.[2]

    • Separate the organic layer from the aqueous layer. The pneumocandins will remain in the organic phase.

  • Activated Carbon Treatment:

    • Treat the washed organic phase with activated charcoal to decolorize the extract and remove certain impurities.

    • Stir the mixture for a defined period, then remove the charcoal by filtration.

  • Precipitation/Crystallization:

    • Further concentrate the clarified organic phase.

    • Induce precipitation or crystallization by adding a suitable anti-solvent, such as acetone, acetonitrile (B52724), or ethyl acetate (B1210297), and cooling.[3]

    • Collect the precipitated crude pneumocandin mixture by filtration and dry under vacuum at a temperature not exceeding 40°C.[1]

Protocol 3: Chromatographic Separation of this compound

This final step is crucial for separating this compound from other isomers, particularly Pneumocandin B0.

  • Column Selection: Utilize a high-resolution chromatographic technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating pneumocandin isomers.[4][5] Normal phase chromatography on a silica (B1680970) gel column is also a viable option.[6]

  • Sample Preparation: Dissolve the dried, crude pneumocandin mixture from Protocol 2 in a suitable solvent compatible with the mobile phase (e.g., methanol for loading onto an alumina (B75360) column or a mobile phase constituent for HPLC).[2]

  • HILIC Method Example:

    • Stationary Phase: A column with a hydrophilic stationary phase (e.g., unmodified silica).[5]

    • Mobile Phase: An aqueous-organic solvent mixture. For example, a mobile phase consisting of 15% (v/v) 0.1% (w/w) ammonium (B1175870) acetate (pH 4.5) and 85% (v/v) acetonitrile has been shown to separate Pneumocandin B0 and C0, and would be a good starting point for A0 separation.[4]

    • Elution: Elute the column with the chosen mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector, to identify the fractions containing pure this compound.

  • Final Concentration: Pool the pure this compound fractions and evaporate the solvent under vacuum to obtain the final purified product.

Logical Relationship for Purification Steps

The following diagram illustrates the logical progression and rationale behind the key purification steps.

Purification_Logic start Crude Fermentation Broth (this compound + Impurities) step1 Solvent Extraction start->step1 rationale1 Rationale: Solubilize lipophilic This compound into an organic phase. step1->rationale1 step2 Concentration & Water Wash rationale1->step2 rationale2 Rationale: Remove polar impurities and reduce solvent volume. step2->rationale2 step3 Carbon Treatment rationale2->step3 rationale3 Rationale: Remove colored and other non-polar impurities. step3->rationale3 step4 Precipitation rationale3->step4 rationale4 Rationale: Further concentrate the product and remove highly soluble impurities. step4->rationale4 step5 Chromatography rationale4->step5 rationale5 Rationale: High-resolution separation of this compound from structural isomers (B0, C0). step5->rationale5 end_product Purified this compound rationale5->end_product

Caption: Logical flow of the this compound purification process.

Data Presentation

The following tables summarize representative quantitative data from various stages of pneumocandin purification, as adapted from patent literature for Pneumocandin B0, which is expected to have a similar purification profile to this compound.

Table 1: Example of n-Butanol Extraction Efficiency

ParameterValueReference
Starting Broth Volume600 mL[1]
Initial Product Content1.176 g[1]
n-Butanol Volume (2 extractions)2.055 L[1]
Product in Combined n-Butanol1.022 g[1]
Extraction Yield 87% [1]
Purity in n-Butanol Extract 13.3% [1]

Table 2: Summary of a Multi-Step Purification Process

Purification StepProduct QuantityPurityStep YieldOverall Recovery
n-Butanol Extraction & Wash 0.84 g44%82%82%
Precipitation & Drying 1.4 g (from a larger batch)53%88%63% (overall)
Chromatography (Target) ->90%--

Note: Data is illustrative and adapted from examples for Pneumocandin B0 purification.[1][2][7] Actual results for this compound may vary.

The successful purification of this compound from fermentation broth relies on a systematic approach involving solvent extraction, impurity removal through washing and carbon treatment, and high-resolution chromatography to separate it from closely related isomers. The protocols and data presented here provide a robust framework for researchers to develop and optimize their purification strategies for this important antifungal compound. The use of HILIC is particularly recommended for achieving high-purity this compound.

References

Application Note: HPLC Separation of Pneumocandin A0 and B0

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pneumocandins are a class of echinocandin lipopeptides produced by the fungus Glarea lozoyensis.[1] Pneumocandin B0 is a key starting material for the synthesis of Caspofungin acetate, a potent antifungal drug.[2] During the fermentation process, several related impurities are co-produced, with Pneumocandin A0 being a major one. The structural similarity between this compound and B0 presents a significant challenge in the purification of Pneumocandin B0.[2] High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for the separation, identification, and quantification of these closely related compounds, ensuring the quality and purity of the final active pharmaceutical ingredient (API). This application note details effective HPLC methods for the separation of this compound and B0.

This compound and B0 differ in the substitution on a proline residue within their cyclic hexapeptide core. This subtle structural variance allows for their separation using various chromatographic techniques, including reversed-phase (RP-HPLC), normal-phase (NP-HPLC), and Hydrophilic Interaction Chromatography (HILIC).

Chromatographic Methods Overview

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for the analysis of Pneumocandins. Separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution with an organic modifier, such as acetonitrile, is typically employed to achieve optimal resolution.

Normal-Phase HPLC (NP-HPLC): NP-HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This method has been successfully applied to the separation of Pneumocandin isomers, often using a mobile phase mixture of ethyl acetate, methanol (B129727), and water.[3]

Hydrophilic Interaction Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. This technique has proven effective in separating the highly polar Pneumocandin isomers, particularly B0 and C0.[4][5]

Data Presentation

The following table summarizes the key parameters for different HPLC methods used for the separation of Pneumocandins.

ParameterReversed-Phase HPLCNormal-Phase HPLCHILIC
Stationary Phase C18Silica GelHILIC (unmodified silica)
Column Dimensions 4.6 mm x 150 mm, 5 µm4.6 mm x 250 mm, 16 µm4.6 mm x 150 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in WaterN/A0.1% w/w Ammonium Acetate in Water (pH 4.5)
Mobile Phase B 0.1% Formic Acid in AcetonitrileEthyl Acetate : Methanol : Water (84:9:7 v/v/v)Acetonitrile
Elution Mode Gradient: 10% to 100% B over 28 minIsocraticIsocratic: 15% A / 85% B
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Column Temperature Not SpecifiedNot Specified25°C
Detection UV at 210 nm[2]UV at 278 nm[3]Mass Spectrometry or UV
Injection Volume 10 µLNot SpecifiedNot Specified
Retention Time A0 ~4.78 min (under specific LC-MS conditions)[6]Not SpecifiedNot Specified
Retention Time B0 Elutes after A0Elutes before C0Elutes before C0

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for the Separation of this compound and B0

This protocol is based on a method developed for the analysis of pneumocandin production in fermentation cultures.[2]

1. Objective: To separate and quantify this compound and Pneumocandin B0 in a sample matrix using reversed-phase high-performance liquid chromatography.

2. Materials and Reagents:

  • This compound and B0 reference standards

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Methanol (for sample extraction)

  • Sample containing this compound and B0 (e.g., fermentation broth extract)

3. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and diode array detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 mm x 150 mm, 5 µm).[2]

4. Sample Preparation:

  • For fermentation broth, add an equal volume of methanol to the culture tube.[2]

  • Agitate the mixture for 1 hour at room temperature.[2]

  • Filter the extract to remove cells and particulate matter.[2]

  • Evaporate the filtrate to dryness under vacuum.[2]

  • Reconstitute the dried extract in a known volume of methanol.[2]

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-28 min: 10% to 100% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm[2]

6. Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient program and acquire the chromatogram.

  • At the end of the run, re-equilibrate the column to the initial conditions before the next injection.

7. Data Analysis:

  • Identify the peaks for this compound and B0 by comparing their retention times with those of the reference standards.

  • Quantify the amounts of this compound and B0 by integrating the peak areas and using a calibration curve generated from the reference standards.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Fermentation Broth Extraction Methanol Extraction Sample->Extraction Filtration1 Cell Removal (Filtration) Extraction->Filtration1 Evaporation Evaporation to Dryness Filtration1->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration2 Syringe Filtration (0.45 µm) Reconstitution->Filtration2 Injection Sample Injection (10 µL) Filtration2->Injection Separation RP-C18 Column Separation Gradient Elution Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram PeakID Peak Identification (vs. Standards) Chromatogram->PeakID Quantification Peak Integration & Quantification PeakID->Quantification Result Report Results Quantification->Result

References

Application Notes & Protocols: Mass Spectrometry for Pneumocandin A0 Detection and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin A0 is a lipohexapeptide of the echinocandin class of antifungal agents produced by the fungus Glarea lozoyensis.[1][2] Like other echinocandins, it functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This application note provides detailed methodologies for the detection and quantitative analysis of this compound from fungal fermentation broths using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The protocols outlined are intended to provide a robust framework for researchers engaged in natural product discovery, fermentation process optimization, and pre-clinical development of antifungal drugs.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound production in wild-type Glarea lozoyensis cultures. This data is compiled from reported fermentation studies and serves as a benchmark for analytical method development.

StrainCulture ConditionThis compound Titer (µg/mg dry mycelium)Reference
Wild-type G. lozoyensisH medium, 14 days32.1 ± 2.9[3]
ΔGLHYD mutantH medium, 14 days11.8 ± 1.9[3]

Note: Titers can vary significantly based on the specific strain, fermentation medium, and culture conditions.[4]

Experimental Protocols

Sample Preparation: Extraction of this compound from Fermentation Broth

This protocol describes the extraction of this compound from liquid cultures of G. lozoyensis.

Materials:

  • G. lozoyensis fermentation culture

  • Methanol (B129727) or Methyl Ethyl Ketone (MEK)

  • Centrifuge tubes (50 mL)

  • Rotary shaker

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

  • Transfer a known volume (e.g., 10 mL) of the G. lozoyensis production culture to a 50 mL centrifuge tube.

  • Add an equal volume of methanol or MEK to the culture tube.[3]

  • Agitate the mixture vigorously on a rotary shaker at 220 rpm for 1 hour at 25°C to facilitate the extraction of pneumocandins.[1]

  • Separate the mycelial biomass from the extract by centrifugation at 4,000 x g for 15 minutes.

  • Carefully decant the supernatant (extract) into a clean round-bottom flask.

  • Evaporate the extract to dryness using a rotary evaporator or a vacuum concentrator.

  • Reconstitute the dried extract in a smaller, precise volume (e.g., 1 mL) of HPLC-grade methanol.[1]

  • Vortex the reconstituted sample for 1 minute to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

LC-MS/MS Method for this compound Analysis

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and detection of this compound. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF), is recommended for accurate mass determination.[1][3]

Instrumentation:

  • HPLC system with a binary pump and autosampler (e.g., Agilent 1200/1260 series)[1][3]

  • Mass spectrometer (e.g., Agilent 6538 Q-TOF LC/MS)[1][3]

  • C18 reversed-phase column (e.g., ZORBAX 300SB-C18, 5 µm, 75 µm x 43 mm)[3]

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water[1][3]

  • Mobile Phase B: 90% Acetonitrile in Water with 0.1% Formic Acid[3]

  • Flow Rate: 600 nL/min[3]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30°C

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 100% B

    • 25-28 min: 100% B

    • 28.1-35 min: 20% B (re-equilibration)

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100 - 1200[5]

  • Precursor Ion (for MS/MS): m/z 1079.6 ([M+H]+)[3][5]

  • Collision Energy: Optimized for fragmentation (e.g., 30-50 V)

  • Capillary Voltage: 3500 V

  • Drying Gas Temperature: 325°C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psi

Visualizations

Pneumocandin Biosynthesis and Extraction Workflow

The following diagram illustrates the key steps from fungal fermentation to the preparation of a sample for mass spectrometry analysis.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_preparation Sample Preparation cluster_analysis Analysis G. lozoyensis Culture G. lozoyensis Culture Addition of Organic Solvent\n(Methanol or MEK) Addition of Organic Solvent (Methanol or MEK) G. lozoyensis Culture->Addition of Organic Solvent\n(Methanol or MEK) Agitation (1 hr) Agitation (1 hr) Addition of Organic Solvent\n(Methanol or MEK)->Agitation (1 hr) Centrifugation Centrifugation Agitation (1 hr)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation to Dryness Evaporation to Dryness Supernatant Collection->Evaporation to Dryness Reconstitution in Methanol Reconstitution in Methanol Evaporation to Dryness->Reconstitution in Methanol Filtration (0.22 µm) Filtration (0.22 µm) Reconstitution in Methanol->Filtration (0.22 µm) LC-MS/MS Analysis LC-MS/MS Analysis Filtration (0.22 µm)->LC-MS/MS Analysis

Caption: Workflow for this compound extraction and analysis.

This compound Biosynthetic Pathway

This diagram outlines the biosynthetic origin of the key structural components of this compound.

G cluster_precursors Precursors cluster_synthesis Biosynthesis cluster_product Product L-Leucine L-Leucine GLOXY4 Oxygenase GLOXY4 Oxygenase L-Leucine->GLOXY4 Oxygenase Cyclization & Hydroxylation L-Proline L-Proline NRPS-PKS Machinery NRPS-PKS Machinery L-Proline->NRPS-PKS Machinery Hydroxylated Prolines Fatty Acid Pool\n(e.g., Myristic Acid) Fatty Acid Pool (e.g., Myristic Acid) Fatty Acid Pool\n(e.g., Myristic Acid)->NRPS-PKS Machinery Lipoinitiation Other Amino Acids Other Amino Acids Other Amino Acids->NRPS-PKS Machinery GLOXY4 Oxygenase->NRPS-PKS Machinery 3S-hydroxyl-4S-methyl-L-proline This compound This compound NRPS-PKS Machinery->this compound

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Pneumocandin A0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin A0 is a member of the echinocandin class of lipopeptide antifungals that target the fungal cell wall. These compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the cell wall of many pathogenic fungi.[1] This document provides detailed protocols for the in vitro determination of the antifungal activity of this compound against clinically relevant yeasts and filamentous fungi. The methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[2][3] Due to the limited availability of specific susceptibility data for this compound in publicly accessible literature, this document utilizes data from closely related pneumocandin derivatives, such as L-733,560 and L-743,872, as representative examples to illustrate the expected performance and application of these protocols.

Mechanism of Action

This compound, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide for maintaining the structural integrity of the fungal cell wall. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall Synthesis Pneumocandin_A0 This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks protein subunit) Pneumocandin_A0->Glucan_Synthase Inhibits Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesizes Cell_Lysis Cell Lysis and Fungal Death Glucan_Synthase->Cell_Lysis Leads to UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Integral Cell Wall Glucan_Polymer->Cell_Wall Incorporation

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the in vitro activity of pneumocandin derivatives against various fungal species. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For filamentous fungi, the Minimum Effective Concentration (MEC) is also determined, which is the lowest drug concentration that leads to the growth of small, aberrant, and compact hyphae as observed microscopically.

Note: The following data is for pneumocandin derivatives and should be considered representative. Specific values for this compound may vary.

Table 1: In Vitro Activity of Pneumocandin Derivatives Against Candida Species

Fungal SpeciesPneumocandin DerivativeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansL-743,8720.05 - 0.800.20-[4]
Candida glabrataL-743,8720.10 - 0.400.20-[4]
Candida tropicalisL-743,8720.10 - 0.800.20-[4]
Candida parapsilosisL-743,8720.10 - 1.60.20-[4]
Candida kruseiL-743,872-0.80-[4]
Candida lusitaniaeL-733,560-0.15-[5]
Candida guilliermondiiL-733,560-1.25-[5]

Table 2: In Vitro Activity of Pneumocandin Derivatives Against Aspergillus Species

Fungal SpeciesPneumocandin DerivativeMEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)Reference
Aspergillus fumigatusCaspofungin0.008 - 40.030.06[6]
Aspergillus flavusCaspofungin0.008 - 40.030.06[6]
Aspergillus nigerCaspofungin0.008 - 40.030.06[6]
Aspergillus terreusCaspofungin0.008 - 40.030.5[6]

Experimental Protocols

The following are detailed protocols for determining the in vitro antifungal susceptibility of this compound based on CLSI standards.

Protocol 1: Broth Microdilution Method for Yeasts (adapted from CLSI M27)

This protocol is suitable for testing Candida species and other yeasts.

Start Start Prepare_Drug Prepare this compound Stock Solution and Serial Dilutions Start->Prepare_Drug Prepare_Inoculum Prepare Yeast Inoculum (0.5-2.5 x 10³ CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microdilution Plate Prepare_Drug->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 24 hours Inoculate_Plate->Incubate Read_MIC Read MICs Visually (≥50% growth reduction) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for yeast susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile water (depending on solubility)[7]

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Vortex mixer

  • Incubator (35°C)

  • Yeast isolates and quality control strains (Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)[2][8]

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in an appropriate solvent (e.g., DMSO) to a stock concentration of at least 1280 µg/mL. Further dilutions should be made in RPMI-1640 medium.

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in the microtiter plates to achieve final concentrations typically ranging from 0.008 to 8 µg/mL.

    • Each well should contain 100 µL of the diluted antifungal solution at twice the final desired concentration.

  • Inoculum Preparation:

    • Subculture the yeast isolates on Sabouraud dextrose agar (B569324) and incubate at 35°C for 24 hours to ensure purity and viability.

    • Prepare a suspension of the yeast in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, absorbance of 0.08-0.10). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum size of 0.5-2.5 x 10³ CFU/mL.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24 hours.[9]

  • Endpoint Determination (MIC):

    • Read the plates visually. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (≥50%) compared to the growth control.[10]

Protocol 2: Broth Microdilution Method for Filamentous Fungi (adapted from CLSI M38)

This protocol is suitable for testing Aspergillus species and other molds.

Start Start Prepare_Drug Prepare this compound Stock Solution and Serial Dilutions Start->Prepare_Drug Prepare_Inoculum Prepare Fungal Spore Suspension (0.4-5 x 10⁴ CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microdilution Plate Prepare_Drug->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 48-72 hours Inoculate_Plate->Incubate Read_Endpoints Read MIC (visual) and MEC (microscopic) Incubate->Read_Endpoints End End Read_Endpoints->End

Caption: Workflow for filamentous fungi susceptibility testing.

Materials:

  • Same as for yeasts, with the addition of:

  • Potato dextrose agar (for fungal culture)

  • Sterile Tween 20 (0.05%)

  • Microscope

Procedure:

  • Preparation of this compound and Microdilution Plates:

    • Follow steps 1 and 2 from the yeast protocol.

  • Inoculum Preparation:

    • Grow the fungal isolates on potato dextrose agar at 35°C for 7 days to encourage sporulation.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium using a hemocytometer or spectrophotometer.

  • Inoculation and Incubation:

    • Follow step 4 from the yeast protocol.

    • Incubate the plates at 35°C for 48 to 72 hours, depending on the growth rate of the fungus.

  • Endpoint Determination (MIC and MEC):

    • MIC: Read visually as the lowest concentration with 100% growth inhibition.

    • MEC: Using an inverted microscope, examine the wells for morphological changes. The MEC is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.[11]

Quality Control

For each batch of tests, it is essential to include quality control (QC) strains with known MIC/MEC ranges to ensure the accuracy and reproducibility of the results. For echinocandins, the recommended QC strains are Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[2][8] The observed MIC values for these strains should fall within the established QC ranges. While specific QC ranges for this compound are not available, the ranges for other echinocandins can be used as a preliminary guide.

Disclaimer

The protocols and data presented in this document are intended for research and informational purposes only. The quantitative data for MIC and MEC values are based on published results for pneumocandin derivatives and may not be directly applicable to this compound. It is highly recommended that researchers validate these methods and establish their own performance characteristics for this compound.

References

Application Notes and Protocols for Engineering Glarea lozoyensis to Control Pneumocandin A0 Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pneumocandins are a class of lipohexapeptide antifungals produced by the filamentous fungus Glarea lozoyensis. A prominent member of this class, Pneumocandin B0, is the precursor for the semi-synthetic drug Caspofungin, a widely used treatment for invasive fungal infections. In wild-type G. lozoyensis, Pneumocandin B0 is often a minor product, with Pneumocandin A0 being the major component. This necessitates costly and complex downstream purification processes. Genetic engineering of G. lozoyensis offers a powerful strategy to control the production of these compounds, specifically to halt the synthesis of this compound and channel the metabolic flux towards the exclusive production of Pneumocandin B0.

These application notes provide a detailed overview and experimental protocols for the targeted genetic modification of G. lozoyensis to control this compound production. The key target for this engineering effort is the GLOXY4 gene, which encodes a nonheme, α-ketoglutarate-dependent oxygenase. This enzyme is responsible for a critical step in the biosynthesis of the non-proteinogenic amino acid 4-methyl-L-proline, a key component of this compound. Disruption of GLOXY4 function eliminates the production of this compound and redirects the biosynthetic pathway to exclusively synthesize Pneumocandin B0.[1][2]

Signaling Pathway: Pneumocandin Biosynthesis

The biosynthesis of pneumocandins in Glarea lozoyensis is a complex process orchestrated by a multi-gene biosynthetic gene cluster. This pathway involves a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) that work in concert to assemble the lipohexapeptide core. The differentiation between this compound and B0 production is determined by the availability of specific hydroxylated proline residues.

Pneumocandin_Biosynthesis cluster_pathway Pneumocandin Assembly cluster_engineering Genetic Engineering Target L_Proline L-Proline GloF GloF (Proline Hydroxylase) L_Proline->GloF L_Leucine L-Leucine GLOXY4 GLOXY4 L_Leucine->GLOXY4 3S-hydroxyl-L-proline 3S-hydroxyl-L-proline GloF->3S-hydroxyl-L-proline 4S-methyl-L-proline 4S-methyl-L-proline GLOXY4->4S-methyl-L-proline L-leucine cyclization Target Disrupt GLOXY4 GLOXY4->Target GLNRPS4 GLNRPS4 (NRPS) Pneumocandin_A0 This compound GLNRPS4->Pneumocandin_A0 Incorporation of 4S-methyl-L-proline Pneumocandin_B0 Pneumocandin B0 GLNRPS4->Pneumocandin_B0 Incorporation of 3S-hydroxyl-L-proline 3S-hydroxyl-L-proline->GLNRPS4 4S-methyl-L-proline->GLNRPS4

Caption: this compound and B0 biosynthetic pathway in G. lozoyensis.

Data Presentation: Quantitative Effects of GLOXY4 Disruption

The targeted disruption of the GLOXY4 gene has a significant and predictable impact on the production profile of pneumocandins in G. lozoyensis. The following table summarizes the quantitative data from studies involving the engineering of this gene.

StrainGenetic ModificationThis compound TiterPneumocandin B0 TiterA0:B0 RatioReference
Wild-TypeNoneMajor ComponentMinor Component~7:1[3]
ΔGLOXY4Gene DisruptionAbolished9.5-fold increase vs. WT0:1[3]
ATCC 74030Chemical Mutagenesis (mutations in GLOXY4)-High Producer1:80[3]

Experimental Protocols

Protocol 1: Agrobacterium tumefaciens-Mediated Transformation (ATMT) for GLOXY4 Gene Disruption

This protocol details the steps for creating a GLOXY4 disruption mutant using Agrobacterium tumefaciens-mediated transformation. This method is well-established for G. lozoyensis and provides an effective means of introducing genetic modifications.[3]

I. Construction of the Gene Disruption Vector

  • Amplify Homologous Flanks: Amplify the upstream and downstream flanking regions of the GLOXY4 gene from G. lozoyensis genomic DNA using high-fidelity DNA polymerase. Design primers to introduce unique restriction sites for subsequent cloning.

  • Clone into Disruption Vector: Sequentially clone the amplified upstream and downstream flanks into a suitable binary vector (e.g., pAg1-H3) containing a selectable marker, such as the hygromycin resistance gene (hygR), between the two flanks.

  • Vector Verification: Verify the final disruption vector construct by restriction digestion and Sanger sequencing.

  • Transform into A. tumefaciens: Introduce the verified disruption vector into a competent A. tumefaciens strain (e.g., AGL-1) via electroporation or heat shock.

II. Fungal Transformation

  • Prepare G. lozoyensis Spores: Culture wild-type G. lozoyensis on an appropriate agar (B569324) medium to induce sporulation. Harvest the conidia and wash them with a sterile 0.05% Tween 20 solution.

  • Prepare A. tumefaciens Culture: Inoculate the A. tumefaciens strain carrying the disruption vector into YEB medium supplemented with appropriate antibiotics and grow to an optimal density.

  • Co-cultivation: Mix the G. lozoyensis conidial suspension with the A. tumefaciens culture. Spread the mixture onto IMAS agar plates containing acetosyringone (B1664989) to induce T-DNA transfer.

  • Selection of Transformants: After co-cultivation, transfer the agar blocks to a selection medium containing an antifungal agent to inhibit fungal growth and an antibiotic (e.g., hygromycin) to select for transformants.

  • Isolate and Verify Mutants: Isolate individual fungal colonies that grow on the selection medium. Verify the disruption of the GLOXY4 gene by PCR using primers that flank the insertion site and internal to the resistance cassette.

ATMT_Workflow cluster_vector Vector Construction cluster_transformation Fungal Transformation A Amplify GLOXY4 flanking regions B Clone flanks into binary vector with hygR A->B C Transform vector into A. tumefaciens B->C F Co-cultivate fungus and bacteria C->F D Prepare G. lozoyensis spores D->F E Culture A. tumefaciens E->F G Select transformants on media with hygromycin F->G H Isolate and verify mutants by PCR G->H

Caption: Workflow for GLOXY4 gene disruption via ATMT.

Protocol 2: CRISPR/Cas9-Mediated Gene Editing of GLOXY4

The CRISPR/Cas9 system offers a more targeted and potentially more efficient method for gene editing in G. lozoyensis.[4][5] This protocol outlines the general steps for disrupting GLOXY4 using a CRISPR/Cas9 approach.

I. Design and Construction of CRISPR/Cas9 Components

  • sgRNA Design: Design one or more single guide RNAs (sgRNAs) targeting a protospacer adjacent motif (PAM) sequence within the coding region of the GLOXY4 gene. Use bioinformatics tools to minimize off-target effects.

  • Construct sgRNA Expression Cassette: Synthesize the designed sgRNA sequence and clone it into a vector under the control of a suitable promoter (e.g., a U6 promoter) for expression in G. lozoyensis.

  • Cas9 Expression: The Cas9 nuclease can be delivered as a plasmid expressing Cas9 or as purified Cas9 protein.

  • Donor DNA (Optional for NHEJ-mediated disruption): For precise gene editing via homology-directed repair (HDR), a donor DNA template with the desired modification flanked by homologous arms to the GLOXY4 locus should be constructed. For simple gene disruption, non-homologous end joining (NHEJ) following Cas9-induced double-strand breaks is often sufficient.

II. Protoplast Transformation

  • Protoplast Preparation: Grow G. lozoyensis mycelia and treat with a lytic enzyme mixture (e.g., lysing enzyme from Trichoderma harzianum) to digest the cell walls and release protoplasts.

  • Transformation: Co-transform the protoplasts with the sgRNA expression cassette and the Cas9-expressing plasmid (or purified Cas9 protein and in vitro transcribed sgRNA). PEG-mediated transformation is a commonly used method.[4]

  • Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium. If a selectable marker was included, apply the appropriate selection pressure.

  • Screening and Verification: Screen the resulting colonies for mutations in the GLOXY4 gene by PCR amplification of the target locus followed by sequencing to identify insertions, deletions, or other modifications.

CRISPR_Workflow cluster_design CRISPR/Cas9 Design cluster_transformation Protoplast Transformation A Design sgRNA targeting GLOXY4 B Construct sgRNA expression cassette A->B E Co-transform protoplasts with Cas9 and sgRNA B->E C Prepare Cas9 (plasmid or protein) C->E D Prepare G. lozoyensis protoplasts D->E F Regenerate and select transformants E->F G Screen and verify mutants by sequencing F->G

Caption: Workflow for CRISPR/Cas9-mediated GLOXY4 disruption.

Fermentation and Analysis

Following the successful generation of GLOXY4 mutant strains, it is essential to characterize their pneumocandin production profiles.

I. Fermentation

  • Seed Culture: Inoculate a seed medium with spores or mycelial fragments of the wild-type and mutant G. lozoyensis strains. Incubate for a suitable period to generate sufficient biomass.[3]

  • Production Culture: Inoculate a production medium with the seed culture. The composition of the production medium can significantly influence the yield of pneumocandins.[3] Ferment for an appropriate duration, typically several days, under optimized conditions of temperature and agitation.

II. Extraction and Analysis

  • Extraction: Extract the pneumocandins from the fermentation broth and/or mycelia using an organic solvent such as methanol.

  • Analysis: Analyze the crude extracts by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify this compound and Pneumocandin B0. Compare the production profiles of the mutant strains to the wild-type control.

Conclusion

The targeted genetic engineering of Glarea lozoyensis, specifically through the disruption of the GLOXY4 gene, is a highly effective and rational approach to control pneumocandin production. By eliminating the synthesis of this compound, the metabolic pathway can be redirected to exclusively produce the commercially valuable Pneumocandin B0. The protocols outlined in these application notes provide a framework for researchers to implement these genetic modifications using either Agrobacterium tumefaciens-mediated transformation or the more targeted CRISPR/Cas9 system. These strategies are pivotal for the development of improved industrial strains of G. lozoyensis for the efficient and cost-effective production of the antifungal drug precursor, Pneumocandin B0.

References

Application Notes: Semi-synthesis of Caspofungin from Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Caspofungin is a potent semi-synthetic lipopeptide antifungal agent, the first of the echinocandin class approved for clinical use.[1] It is a first-line therapy for invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1] Caspofungin functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, a target absent in mammalian cells, which contributes to its favorable safety profile.[1][2]

The industrial production of Caspofungin relies on the semi-synthesis from Pneumocandin B0.[1] Pneumocandin B0 is a natural product obtained through the fermentation of the fungus Glarea lozoyensis.[1][2] This document provides a detailed overview and protocols for the chemical transformation of Pneumocandin B0 into Caspofungin, based on a widely cited three-step synthetic route.[3]

Overview of the Semi-Synthetic Pathway

The conversion of Pneumocandin B0 to Caspofungin involves three key transformations:

  • Formation of a Phenylthioaminal: The hemiaminal hydroxyl group on the dihydroxyornithine residue of Pneumocandin B0 is stereoselectively substituted with a phenylthio group using thiophenol under acidic conditions.[3][4]

  • Chemoselective Amide Reduction: The primary amide on the hydroxyglutamine side chain is reduced to a primary amine.[3] This step is high-yielding and employs a borane (B79455) complex, often requiring the protection of diol functionalities with phenylboronic acid to prevent side reactions.[1][5]

  • Amine Substitution: The phenylthioaminal intermediate is reacted with ethylenediamine (B42938), which stereoselectively displaces the phenylthio group to form the final ethylenediamine side chain of Caspofungin.[3][6]

The final product is typically isolated and purified as its diacetate salt through chromatography and crystallization.[7][8]

G cluster_main Caspofungin Semi-Synthesis Workflow PneumocandinB0 Pneumocandin B0 Thioaminal Phenylthioaminal Intermediate PneumocandinB0->Thioaminal  Step 1: Thiophenol,  Trifluoromethanesulfonic Acid   Amine Reduced Amine Intermediate Thioaminal->Amine  Step 2: Borane Complex   Caspofungin Caspofungin Amine->Caspofungin  Step 3: Ethylenediamine  

Caption: High-level workflow for the semi-synthesis of Caspofungin.

Experimental Protocols

These protocols are based on methodologies reported in peer-reviewed literature and patents.[3][4][9] Researchers should adapt these procedures based on their specific laboratory conditions and scale. All operations should be conducted under an inert atmosphere (e.g., Nitrogen) where specified.

Protocol 2.1: Step 1 - Synthesis of Phenylthioaminal Intermediate

This protocol describes the conversion of the hemiaminal in Pneumocandin B0 to a phenylthioaminal.

  • Reaction Setup:

    • Suspend Pneumocandin B0 (1 equivalent) in anhydrous acetonitrile (B52724) (approx. 30 mL per gram of Pneumocandin B0).[4]

    • Add phenylboronic acid (approx. 1.15 equivalents) and thiophenol (approx. 1.5 equivalents) to the suspension.[4]

    • Stir the mixture under a nitrogen atmosphere.

  • Reaction Execution:

    • Cool the reaction mixture to between -15 °C and -20 °C using a suitable cooling bath.[4][9]

    • Slowly add trifluoromethanesulfonic acid (approx. 1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -10 °C.[4]

    • Stir the reaction mixture at -15 °C for 2 to 3 hours.[4]

  • Monitoring and Work-up:

    • Monitor the reaction progress by HPLC until the starting material is consumed (typically >97% conversion).[9]

    • Quench the reaction by slowly adding a pre-chilled aqueous solution of sodium acetate (B1210297) trihydrate (approx. 2.2 equivalents) to precipitate the product.[4]

    • Warm the resulting suspension to 15-20 °C and stir for an additional 1-2 hours.[4][9]

    • Cool the mixture to 0-5 °C and stir for at least 1 hour.[9]

    • Isolate the solid product by filtration, wash the cake with cold water and then a cold solvent like acetonitrile, and dry under vacuum.

Protocol 2.2: Step 2 - Chemoselective Reduction of the Primary Amide

This protocol details the one-step reduction of the primary amide to an amine using a borane complex.

  • Reaction Setup:

    • Note: This step often follows directly from the previous intermediate without full isolation, or uses the dried phenylthioaminal intermediate.

    • Dissolve the phenylthioaminal intermediate (1 equivalent) in anhydrous Tetrahydrofuran (THF).

    • Cool the solution to 0 °C.

  • Reaction Execution:

    • Add borane-dimethyl sulfide (B99878) complex (BH3-SMe2, approx. 5-6 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.[1]

    • Allow the reaction to stir at 0 °C for several hours.

  • Monitoring and Work-up:

    • Monitor the reaction by HPLC.

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol (B129727) at 0 °C to decompose excess borane.

    • Warm the solution to room temperature and concentrate under reduced pressure.

    • The crude product is typically carried forward to the next step without extensive purification.

Protocol 2.3: Step 3 - Synthesis and Purification of Caspofungin Diacetate

This protocol describes the final amination and subsequent purification and crystallization to yield Caspofungin diacetate.

  • Amination Reaction:

    • Dissolve the crude reduced amine intermediate from the previous step in methanol (approx. 8 mL per gram of starting intermediate).[6]

    • Cool the solution to 10 °C.

    • In a separate flask, prepare a solution of ethylenediamine (excess, approx. 30 equivalents) in methanol.[6]

    • Add the ethylenediamine solution to the intermediate solution and stir at 10-20 °C for 4 to 15 hours.[6][10]

  • Quench and Initial Isolation:

    • After reaction completion (monitored by HPLC), add acetic acid to adjust the pH to approximately 5.[6][8]

    • Add water and concentrate the reaction mass under reduced pressure to obtain a crude solution of Caspofungin acetate.[6]

  • Chromatographic Purification:

    • Purify the crude Caspofungin acetate solution using preparative reverse-phase HPLC (e.g., on a C18 or C8 column).[11]

    • Elute with a gradient of acetonitrile and water containing 0.15% acetic acid.[11]

    • Combine the fractions containing the pure product (purity >99%).[4]

    • Lyophilize the pooled fractions to obtain Caspofungin diacetate as a white, amorphous solid.[8]

  • Crystallization (Optional):

    • Dissolve the lyophilized Caspofungin diacetate in a mixture of absolute ethanol (B145695) and water (e.g., 10:1 v/v).[8]

    • Adjust the pH to ~5 with acetic acid.[8]

    • Slowly add ethyl acetate as an anti-solvent with stirring over several hours at room temperature to induce crystallization.[7][8]

    • Age the suspension at 0-5 °C for 2 hours.[8]

    • Filter the crystalline solid, wash with a mixture of ethyl acetate/ethanol/water, and dry under vacuum at low temperature (<20 °C) to yield crystalline Caspofungin diacetate.[10]

Analytical Methods and Quality Control

Rigorous analytical monitoring is crucial for controlling the synthesis and ensuring the purity of the final product. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary analytical tool.[12]

G cluster_analytical Analytical Workflow for In-Process Control Sampling 1. Sample Reaction Mixture Quench 2. Quench Aliquot (e.g., with NaOAc or MeOH) Sampling->Quench Dilute 3. Dilute with Mobile Phase Quench->Dilute Inject 4. Inject into HPLC System Dilute->Inject Analyze 5. Analyze Data (Purity, Conversion %) Inject->Analyze

Caption: A typical workflow for HPLC-based reaction monitoring.

A typical RP-HPLC method for analyzing Caspofungin and its intermediates involves:

  • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3-5 µm particle size).[12][13]

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.02 M phosphate (B84403) or 0.1% trifluoroacetic acid, pH ~2.5-3.5) and an organic solvent like acetonitrile.[13][14]

  • Flow Rate: 1.0 mL/min.[12][14]

  • Column Temperature: 30-50 °C.[13][14]

  • Detection: UV at 210 nm.[14]

Quantitative Data Summary

The following tables summarize quantitative data reported across various sources for the semi-synthesis of Caspofungin.

Table 1: Reaction Yields

Step / ProcessReported YieldSource(s)
Overall 3-Step Synthesis45%[1][3]
Overall Synthesis & Purification21.2% (>99% purity)[4]
Amide Reduction (via Borane)43% - 61%[1]
Amide Reduction (via Nitrile)47%[7]
Final Crystallization72% - 95%[7][8]
Nitrile Intermediate Formation98% (isolated)[1]

Table 2: Purity and Quality Control

Analyte / IntermediatePurity LevelAnalytical MethodSource(s)
Nitrile Intermediate85% - 94%HPLC[1]
Final Caspofungin Diacetate> 99.0%HPLC[4]
Final Caspofungin Diacetate98.6% (area %)HPLC[8]
Limit of Quantification (LOQ)0.12 µg/mLRP-HPLC[15]
Limit of Detection (LOD)0.04 µg/mLRP-HPLC[15]

References

Unraveling the Fungal Cell Wall: A Guide to Using Pneumocandin A0 in Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin A0, a member of the echinocandin class of lipopeptide antifungals, serves as a powerful tool for investigating the intricacies of the fungal cell wall. Produced by the fungus Glarea lozoyensis, this compound and its close relatives are potent and specific inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[1] This targeted inhibition makes this compound an invaluable molecular probe for dissecting fungal cell wall biosynthesis, integrity, and the cellular stress responses that are triggered upon its disruption. These application notes provide detailed methodologies and protocols for the effective use of this compound in fungal cell wall research.

Mechanism of Action

This compound exerts its antifungal activity by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[2] This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, which form the primary structural scaffold of the fungal cell wall. By blocking this crucial step, this compound depletes the cell wall of its essential glucan component, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis and death in susceptible fungi.[3] The specificity of this target to fungi makes this compound and other echinocandins attractive antifungal agents with minimal mechanism-based toxicity to mammalian cells.[1]

Data Presentation: In Vitro Activity of Pneumocandins

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the in vitro activity of closely related pneumocandin compounds, which serve as a valuable reference for researchers.

Table 1: Glucan Synthase Inhibition by Pneumocandins

CompoundFungal SpeciesIC50 (µM)Reference
This compoundSaccharomyces cerevisiae1.25[4]
Pneumocandin B0Candida albicans3.43 ± 1.09[5]

Table 2: Minimum Inhibitory Concentrations (MICs) of Pneumocandin Derivatives against Candida Species

CompoundC. albicansC. glabrataC. tropicalisC. parapsilosisC. kruseiReference
L-733,5600.04 µg/mL0.08 µg/mL0.08 µg/mL0.72 µg/mL0.78 µg/mL[6]
L-743,8720.20 µg/mL0.20 µg/mL0.20 µg/mL0.20 µg/mL0.80 µg/mL[7]

Table 3: Minimum Inhibitory Concentrations (MICs) of a Pneumocandin Derivative against Filamentous Fungi

| Compound | Aspergillus fumigatus | Aspergillus flavus | Curvularia lunata | Reference | |---|---|---|---| | L-743,872 | ≤0.09 µg/mL | 0.20 µg/mL | 0.38 µg/mL |[8] |

Note: The data presented for L-733,560 and L-743,872, which are water-soluble derivatives of Pneumocandin B0, are intended to provide a general indication of the potency of pneumocandins.

Experimental Protocols

Herein, we provide detailed protocols for key experiments utilizing this compound to study the fungal cell wall.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a fungal strain.

Materials:

  • This compound

  • Fungal strain of interest

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Sterile water or DMSO for stock solution preparation

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile water or DMSO.

  • Serial Dilutions: Perform twofold serial dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow the fungal strain in a suitable broth medium to the mid-logarithmic phase. Adjust the fungal suspension to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640.

  • Inoculation: Add the fungal inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: β-(1,3)-D-Glucan Synthase Inhibition Assay

This in vitro assay measures the direct inhibitory effect of this compound on the activity of β-(1,3)-D-glucan synthase.

Materials:

  • This compound

  • Fungal cell culture (e.g., Candida albicans, Saccharomyces cerevisiae)

  • UDP-[³H]-glucose (radiolabeled substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM β-mercaptoethanol, 0.1% BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation: Prepare a microsomal fraction containing the β-(1,3)-D-glucan synthase from fungal protoplasts.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the prepared microsomal fraction, and varying concentrations of this compound. Include a control with no inhibitor.

  • Reaction Initiation: Start the reaction by adding UDP-[³H]-glucose and incubate at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding cold 10% trichloroacetic acid (TCA).

  • Product Collection: Collect the precipitated [³H]-labeled glucan by filtering the reaction mixture through glass fiber filters.

  • Quantification: Wash the filters to remove unincorporated UDP-[³H]-glucose. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

Protocol 3: Fungal Cell Viability Assay

This protocol uses a colorimetric assay with the tetrazolium salt MTT to assess the viability of fungal cells after treatment with this compound.

Materials:

  • This compound

  • Fungal strain of interest

  • Sabouraud Dextrose Broth (or other suitable growth medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Treatment: In a 96-well plate, expose a suspension of fungal cells to various concentrations of this compound in growth medium. Include an untreated control. Incubate for a desired period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate at 37°C for 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability for each treatment concentration relative to the untreated control.

Protocol 4: Analysis of Fungal Cell Wall Composition

This protocol describes a method to quantify the major polysaccharide components of the fungal cell wall after treatment with this compound, which is expected to cause a compensatory increase in chitin (B13524) content.

Materials:

  • Fungal cells grown with and without a sub-inhibitory concentration of this compound

  • Enzymes for cell wall digestion (e.g., lyticase, zymolyase)

  • Strong acid (e.g., 6 M HCl) for hydrolysis

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cell Wall Isolation: Harvest fungal cells and mechanically disrupt them (e.g., bead beating). Isolate the cell walls by differential centrifugation.

  • Enzymatic Digestion (Optional): Treat isolated cell walls with specific enzymes to release different polysaccharide fractions.

  • Acid Hydrolysis: Hydrolyze the cell wall preparations with strong acid to break down the polysaccharides into their constituent monosaccharides (e.g., glucose from glucan, N-acetylglucosamine from chitin).

  • Monosaccharide Quantification: Neutralize the hydrolysates and quantify the monosaccharides using an HPLC system equipped with a suitable column and detector (e.g., a pulsed amperometric detector).

  • Data Analysis: Compare the relative amounts of each monosaccharide between the this compound-treated and untreated samples to determine the changes in cell wall composition.

Visualization of Cellular Pathways and Workflows

Fungal Cell Wall Integrity (CWI) Pathway

Inhibition of β-(1,3)-D-glucan synthesis by this compound triggers a compensatory response known as the Cell Wall Integrity (CWI) pathway. This signaling cascade aims to reinforce the cell wall, often by increasing chitin synthesis.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PneumocandinA0 This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p) PneumocandinA0->GlucanSynthase Inhibits CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress Leads to Rho1_GDP Rho1-GDP CellWallStress->Rho1_GDP Activates Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP GEF Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Activates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) Slt2->TranscriptionFactors Activates GeneExpression Upregulation of Cell Wall Genes (e.g., Chitin Synthases) TranscriptionFactors->GeneExpression Induces

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Logical Relationship: this compound Action and Cellular Response

This diagram illustrates the cause-and-effect relationship between the action of this compound and the subsequent cellular responses in fungi.

Logical_Relationship PneumocandinA0 This compound Inhibition Inhibition of β-(1,3)-D-Glucan Synthase PneumocandinA0->Inhibition Depletion Depletion of β-(1,3)-D-Glucan Inhibition->Depletion Weakening Cell Wall Weakening Depletion->Weakening CWI_Activation Activation of Cell Wall Integrity Pathway Weakening->CWI_Activation Osmotic_Instability Osmotic Instability Weakening->Osmotic_Instability Chitin_Increase Increased Chitin Synthesis CWI_Activation->Chitin_Increase Cell_Lysis Cell Lysis and Death Osmotic_Instability->Cell_Lysis

Caption: Action and Cellular Response to this compound.

References

Application Notes: Pneumocandin A0 as a Standard in Antifungal Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pneumocandin A0 is a naturally occurring lipopeptide of the echinocandin class, produced by the fungus Glarea lozoyensis.[1][2] Echinocandins represent a critical class of antifungal agents due to their unique mechanism of action, which offers a high degree of selectivity for fungal cells over mammalian cells.[1][3] this compound serves as an essential reference standard in antifungal drug discovery for validating assays, characterizing new antifungal agents, and understanding mechanisms of resistance. Its primary role is as a potent and specific inhibitor of β-(1,3)-D-glucan synthase, an enzyme crucial for fungal cell wall integrity.[2][4][5] These notes provide detailed protocols for the use of this compound in key antifungal assays.

Mechanism of Action

The antifungal activity of this compound and other echinocandins stems from the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[3][4][6][7] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a fundamental polysaccharide component of the fungal cell wall that is absent in mammalian cells.[1][2] By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[4][6] This targeted mechanism results in fungicidal activity against many Candida species and fungistatic activity against Aspergillus species.[4]

G Mechanism of Action of this compound cluster_cell Fungal Cell Pneumocandin_A0 This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) Pneumocandin_A0->Glucan_Synthase Inhibits (Non-competitive) Cell_Membrane Cell Membrane Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesizes Cell_Lysis Osmotic Instability & Cell Lysis Glucan_Synthase->Cell_Lysis Inhibition leads to UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Glucan_Synthase Binds to Cell_Wall Cell Wall Assembly Glucan_Polymer->Cell_Wall Incorporates into

Caption: Mechanism of this compound action on the fungal cell wall.

Quantitative Data

This compound and its derivatives have demonstrated potent activity against a range of fungal pathogens. The following tables summarize key quantitative metrics, establishing a baseline for its use as a reference standard.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget Organism/EnzymeMetricValueReference
Enzyme Inhibitionβ-(1,3)-D-Glucan SynthaseIC₅₀1.25 µM (Fluorescent Assay)[8][][10]
Enzyme Inhibitionβ-(1,3)-D-Glucan SynthaseIC₅₀1.0 µM (Radioactivity Assay)[8][10]
Enzyme Inhibition1,3-β-Glucan SynthesisIC₅₀0.07-0.5 µg/mL[]

Table 2: In Vitro Antifungal Activity of Pneumocandin Derivatives

Note: Data for this compound against a wide range of species is limited in the provided results; therefore, data for closely related, water-soluble pneumocandin derivatives (L-733,560 and L-743,872) are presented as comparators.

CompoundFungal SpeciesMetricValue (µg/mL)Reference
L-733,560Candida lusitaniaeMean MIC0.15[11][12]
L-733,560Candida parapsilosisMean MIC0.72[11]
L-733,560Candida kruseiMean MIC0.78[11][12]
L-733,560Candida guilliermondiiMean MIC1.25[11][12]
L-743,872Candida guilliermondiiMIC₅₀1.6*[6]

*Value reported as 1.6 mg/ml in the source, which is likely a typographical error and should be interpreted as µg/mL in the context of echinocandin activity.

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing by Broth Microdilution

This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology, determines the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal isolate, using this compound as a positive control.[13][14]

1. Materials:

  • Test compound and this compound (stock solutions in DMSO or water).

  • Fungal isolate (e.g., Candida albicans).

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Sterile saline (0.85%).

  • Spectrophotometer.

  • 0.5 McFarland turbidity standard.

2. Inoculum Preparation:

  • Subculture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24 hours at 35°C.

  • Select several distinct colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[15]

  • Prepare the final working inoculum by diluting the standardized suspension 1:1000 in RPMI 1640 medium to achieve a concentration of 1-5 x 10³ CFU/mL.[15]

3. Plate Preparation:

  • Prepare serial two-fold dilutions of the test compound and this compound in RPMI 1640 medium in a separate dilution plate. Concentrations should be prepared at 2x the final desired concentration (e.g., for a final range of 0.03 to 16 µg/mL, prepare a 2x range of 0.06 to 32 µg/mL).

  • Dispense 100 µL of each 2x drug dilution into the appropriate wells of the final assay plate.

  • Add 100 µL of the working fungal inoculum to each well containing the drug dilutions. The final volume will be 200 µL.

  • Include controls:

    • Growth Control: 100 µL RPMI + 100 µL inoculum.

    • Sterility Control: 200 µL RPMI only.

4. Incubation and Reading:

  • Incubate the plate at 35°C for 24-48 hours.[13][15]

  • Determine the MIC, which for echinocandins like this compound against yeasts, is defined as the lowest drug concentration that produces a prominent decrease in turbidity (~50% inhibition) compared to the growth control.[13] This can be assessed visually or with a microplate reader at 530 nm.[15]

G Workflow for Broth Microdilution Assay A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) D 4. Add 100 µL of Fungal Inoculum to Wells A->D B 2. Prepare 2x Serial Dilutions (Test Compound & this compound) C 3. Dispense 100 µL of 2x Drug Dilutions into Plate B->C C->D E 5. Incubate Plate (35°C, 24-48h) D->E F 6. Read MIC (~50% Growth Inhibition) E->F

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: β-(1,3)-D-Glucan Synthase Inhibition Assay (Fluorescent Method)

This protocol measures the direct inhibitory effect of a compound on β-(1,3)-D-glucan synthase activity by quantifying the glucan product using a fluorescent dye.[8][10] this compound is used as a reference inhibitor to calculate the IC₅₀ value.

1. Materials:

  • Fungal strain for enzyme preparation (e.g., Candida albicans ATCC 10231).[8]

  • Lysis buffer and reaction buffer.

  • Substrate: Uridine diphosphate (B83284) glucose (UDP-glucose).

  • Test compound and this compound.

  • Aniline (B41778) blue fluorochrome.

  • Microcentrifuge, sonicator.

  • Fluorometer or fluorescence plate reader.

2. Enzyme Preparation (Microsomal Fraction):

  • Grow fungal cells to the mid-log phase in a suitable broth (e.g., YEPD).[8]

  • Harvest cells by centrifugation and wash with cold TE buffer.

  • Resuspend cell pellets in lysis buffer and disrupt cells using a bead beater or sonicator on ice.

  • Centrifuge the lysate at low speed to remove whole cells and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membrane fraction.

  • Resuspend the pellet in a storage buffer and determine the protein concentration (e.g., by Bradford assay). This is the enzyme source.

3. Inhibition Assay:

  • Set up reactions in microcentrifuge tubes. Each reaction should contain:

    • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing activators like GTP).

    • Microsomal enzyme preparation (e.g., 1 µg/µL final concentration).[8]

    • Varying concentrations of the test compound or this compound.

    • UDP-glucose (e.g., 1 mM final concentration).[8]

  • Include a "no inhibitor" control and a "no enzyme" blank.

  • Incubate the reaction mixture at 30°C for 30-60 minutes.[8]

  • Stop the reaction by heating (e.g., boiling for 5 minutes).

4. Product Quantification:

  • Add NaOH to the tubes to solubilize the glucan product and incubate.

  • Neutralize the reaction with HCl.

  • Add aniline blue solution and incubate in the dark to allow for binding to the β-(1,3)-D-glucan.

  • Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., ~400 nm / ~460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity). The IC₅₀ of this compound should be comparable to literature values (~1.25 µM).[8][10]

References

Engineering the Assembly Line: Genetic Manipulation of the Pneumocandin Biosynthetic Cluster for Novel Antifungal Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pneumocandins are a class of lipohexapeptide natural products produced by the fungus Glarea lozoyensis. These compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, making them a cornerstone of antifungal therapy. The most prominent member, pneumocandin B₀, is the precursor for the semi-synthetic drug Caspofungin. Understanding and manipulating the pneumocandin biosynthetic gene cluster (BGC) offers a powerful strategy for generating novel analogs with improved therapeutic properties, such as enhanced efficacy, altered spectrum of activity, and improved pharmacokinetic profiles. This document provides a detailed overview of the genetic manipulation of the pneumocandin BGC, including key gene functions, quantitative outcomes of genetic modifications, and detailed protocols for relevant experimental procedures.

I. The Pneumocandin Biosynthetic Gene Cluster

The pneumocandin BGC in Glarea lozoyensis is a contiguous set of genes responsible for the assembly of the lipohexapeptide core and its subsequent modifications.[1][2] Key enzymatic components include a nonribosomal peptide synthetase (NRPS), a polyketide synthase (PKS), and a suite of tailoring enzymes such as oxygenases and transferases.[1][3]

Core Biosynthetic Genes:

  • GLNRPS4: A nonribosomal peptide synthetase responsible for assembling the hexapeptide backbone of pneumocandin.[1][3]

  • GLPKS4: A polyketide synthase that synthesizes the 10,12-dimethylmyristoyl lipid side chain.[1][3]

Key Modifying Enzymes:

  • GLOXY4: A nonheme, α-ketoglutarate-dependent oxygenase involved in the cyclization of L-leucine to form 4S-methyl-L-proline, a key residue in pneumocandin A₀.[4][5][6][7]

  • GLP450-1 & GLP450-2: Cytochrome P450 monooxygenases responsible for hydroxylations of the amino acid residues.[8][9][10]

  • GLOXY1, GLOXY2, GLOXY3: Nonheme mononuclear iron oxygenases that also participate in the hydroxylation of the peptide core.[8][9][10]

  • glhyp: A gene whose overexpression has been shown to significantly increase pneumocandin B₀ production.[11]

  • glhtyC: A gene essential for pneumocandin B₀ biosynthesis.[11]

II. Genetic Manipulation Strategies and Quantitative Outcomes

Genetic manipulation of the pneumocandin BGC has been successfully employed to alter the production profile of G. lozoyensis, leading to the exclusive production of desired compounds, the generation of novel analogs, and increased production titers.

A. Exclusive Production of Pneumocandin B₀

In wild-type G. lozoyensis, pneumocandin B₀ is a minor fermentation product compared to pneumocandin A₀.[4][5][6] A targeted gene knockout of GLOXY4 abolishes the production of pneumocandin A₀, leading to the exclusive production of pneumocandin B₀.[4][5][6][7] This is a significant breakthrough for the industrial production of Caspofungin.

B. Generation of Novel Pneumocandin Analogues

Insertional inactivation of key hydroxylating enzymes has led to the creation of a library of novel pneumocandin analogues with varying degrees of hydroxylation. For instance, the inactivation of GLP450-1 , GLP450-2 , and GLOXY1 generated 13 different pneumocandin analogues.[8][9] Notably, some of these new compounds, such as pneumocandins F and G, exhibited more potent in vitro antifungal activity against Candida species and Aspergillus fumigatus than the parent compounds.[8]

C. Enhancing Pneumocandin B₀ Production

Overexpression of specific genes within the cluster can significantly boost the production of pneumocandin B₀. For example, overexpression of the gene glhyp resulted in a 2.38-fold increase in pneumocandin B₀ production.[11]

Quantitative Data Summary
Genetic ModificationKey Gene(s) TargetedEffect on Pneumocandin ProductionFold Change/TiterReference(s)
Gene KnockoutGLNRPS4Abolished production of pneumocandins A₀ and B₀-[1][3]
Gene KnockoutGLPKS4Abolished production of pneumocandins A₀ and B₀-[1][3]
Gene KnockoutGLOXY4Exclusive production of pneumocandin B₀Not specified[4][5][6][7]
Insertional InactivationGLP450-1, GLP450-2, GLOXY1Generation of 13 novel pneumocandin analoguesNot specified[8][9][10]
Gene OverexpressionglhypIncreased pneumocandin B₀ production2.38-fold increase[11]
Gene Deletiongltrt or gl10050Reduced pneumocandin B₀ productionNot specified[11]
Gene Deletionglhyp or glhtyCComplete loss of pneumocandin B₀ biosynthesis-[11]
Adaptive Laboratory EvolutionNot applicableIncreased pneumocandin B₀ production32% increase (to 2131 µg/L)[12]
Protoplast Mutant SelectionNot applicableIncreased pneumocandin B₀ production1.39-fold increase (to 1134 mg/L)[13]
Optimized FermentationNot applicableIncreased pneumocandin B₀ production1.65-fold increase (to 1873 mg/L)[13]

III. Experimental Workflows & Signaling Pathways

Pneumocandin Biosynthesis and Genetic Engineering Workflow

G cluster_0 Pneumocandin Biosynthesis cluster_1 Genetic Engineering Workflow Precursors Precursors GLPKS4 GLPKS4 Precursors->GLPKS4 Fatty Acid Precursors GLNRPS4 GLNRPS4 Precursors->GLNRPS4 Amino Acid Precursors GLPKS4->GLNRPS4 Lipid Side Chain Tailoring Enzymes Tailoring Enzymes GLNRPS4->Tailoring Enzymes Hexapeptide Core Pneumocandins Pneumocandins Tailoring Enzymes->Pneumocandins Target Gene Selection Target Gene Selection Vector Construction Vector Construction Target Gene Selection->Vector Construction Transformation Transformation Vector Construction->Transformation Mutant Screening Mutant Screening Transformation->Mutant Screening Fermentation & Analysis Fermentation & Analysis Mutant Screening->Fermentation & Analysis Engineered Strain Engineered Strain Fermentation & Analysis->Engineered Strain

References

Application Note: Quantification of Pneumocandin A0 using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pneumocandin A0 is a naturally occurring lipohexapeptide of the echinocandin family, produced by the fungus Glarea lozoyensis.[1][2] Echinocandins represent a significant class of antifungal agents that function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3] This specific mechanism of action results in high efficacy and reduced toxicity.[1] this compound is a major product in the fermentation broth of wild-type G. lozoyensis and is a critical analogue to Pneumocandin B0, the precursor for the semi-synthetic antifungal drug, caspofungin acetate.[1][4] Accurate and robust analytical methods for the quantification of this compound are essential for fermentation process monitoring, strain development, and purification process control in the manufacturing of echinocandin-based antifungals.

This application note provides detailed protocols for the quantification of this compound using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

This compound, like other echinocandins, targets the fungal cell wall. The mechanism involves the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[5] This enzyme is a transmembrane complex responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. Inhibition of this enzyme disrupts the integrity of the cell wall, leading to osmotic instability and ultimately fungal cell death.[3]

G cluster_fungal_cell Fungal Cell Pneumocandin_A0 This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1p subunit) Pneumocandin_A0->Glucan_Synthase Inhibits Cell_Membrane Cell Membrane Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Lysis Cell Lysis Glucan_Synthase->Cell_Lysis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Sample Preparation from Fermentation Broth

This protocol describes the extraction of this compound from the fermentation broth of Glarea lozoyensis.

Materials:

  • Fermentation broth of Glarea lozoyensis

  • Methanol or Ethanol (B145695)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Transfer 1.0 mL of the whole fermentation broth (including mycelia) into a centrifuge tube.

  • Add 4.0 mL of ethanol (or an equal volume of methanol) to the tube.[6]

  • Vortex the mixture vigorously for 10 minutes to ensure thorough extraction of pneumocandins from the mycelia.[6]

  • Centrifuge the extract at 8,000 x g for 5 minutes to pellet the cell debris.[6]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for LC analysis.

Analytical High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of this compound and its separation from other related pneumocandins.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a diode array detector (DAD).[4]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like formic acid, is employed.

  • Detection: UV detection is typically performed at a wavelength where the peptide backbone absorbs.

Protocol:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject 10-20 µL of the prepared sample extract.

  • Run the gradient program as detailed in the chromatographic conditions table below.

  • Monitor the chromatogram at the specified wavelength.

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it against a calibration curve prepared from a certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This method can also be used to confirm the identity of this compound.

Instrumentation and Conditions:

  • LC-MS/MS System: An Agilent 6538 Q-TOF LC-MS system or a similar high-resolution mass spectrometer.[1]

  • Ionization Source: Electrospray Ionization (ESI) is typically used.

  • Column and Mobile Phase: Similar to HPLC, a C18 column with a water/acetonitrile gradient containing formic acid is common.

Protocol:

  • Equilibrate the LC-MS/MS system.

  • Inject a small volume (e.g., 2 µL) of the prepared sample extract.

  • Perform the chromatographic separation using the specified gradient.

  • The mass spectrometer is operated in positive ion mode.

  • Monitor for the specific precursor and product ions of this compound as detailed in the data tables.

  • Quantification is achieved by measuring the area of the specific product ion peak and comparing it to a calibration curve.

Data Presentation

Table 1: HPLC and LC-MS/MS Chromatographic Conditions for this compound Analysis
ParameterHPLC MethodLC-MS/MS MethodReference
Column C18 (e.g., Hypersil BDS, 5 µm, 100 x 4.6 mm)C18 (e.g., Zorbax 300SB-C18, 5 µm, 75 µm x 43 mm)[7],[1]
Mobile Phase A Water0.1% Formic acid in water[7],[1]
Mobile Phase B Acetonitrile90% Acetonitrile with 0.1% Formic acid[1]
Gradient Isocratic or Gradient (specifics vary)20% B to 90% B over 13 min[1]
Flow Rate 1.0 mL/min600 nL/min[1]
Column Temperature 30°CNot specified[8]
Injection Volume 20 µL2 µL[7],[9]
Detection DAD (e.g., 210 nm)Q-TOF MS[4],[1]
MS Ionization -ESI Positive[1]
Capillary Voltage -1800 V[1]
Table 2: Quantitative Performance Data for Echinocandin Analysis (Representative)

While specific validation data for this compound is not extensively published in a single source, the following table represents typical performance characteristics for LC-MS/MS methods used for quantifying echinocandins in biological matrices.

ParameterTypical ValueReference
Linearity Range 0.1 - 50 µg/mL[9]
Correlation Coefficient (R²) > 0.99[9]
Limit of Detection (LOD) 0.03 µg/mL[10]
Limit of Quantification (LOQ) 0.1 µg/mL[10]
Intra-day Precision (%RSD) 1.2 - 11.2%[9]
Inter-day Precision (%RSD) 2.4 - 13.2%[9]
Accuracy (Bias) -10.9 to 13.6%[9]

Experimental Workflow Visualization

The overall process from fermentation to analysis can be visualized as follows:

Caption: General workflow for this compound analysis.

Conclusion

The liquid chromatography methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in research and drug development settings. The choice between HPLC-DAD and LC-MS/MS will depend on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. Proper sample preparation is critical for obtaining accurate and reproducible results. The provided protocols and data serve as a comprehensive guide for scientists working with pneumocandins.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pneumocandin A0 Yield in Glarea lozoyensis Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of pneumocandin A0 in Glarea lozoyensis fermentations.

Troubleshooting Guide

This guide addresses common issues encountered during Glarea lozoyensis fermentation for this compound production.

Issue Potential Cause(s) Recommended Action(s)
Low or No this compound Production 1. Incorrect strain or loss of productivity. 2. Suboptimal fermentation medium. 3. Inappropriate culture conditions (temperature, pH, agitation). 4. Contamination.1. Verify the identity and viability of your G. lozoyensis strain. Consider obtaining a fresh culture from a reliable source. 2. Review and optimize the composition of your seed and production media. Ensure all components are of high quality and correctly prepared.[1][2] 3. Strictly control fermentation parameters. The optimal temperature for pneumocandin production is generally between 23.5 and 25°C.[3] 4. Implement rigorous aseptic techniques to prevent contamination. Regularly check cultures for any signs of foreign microorganisms.
High Pneumocandin B0 to A0 Ratio The wild-type strain of G. lozoyensis naturally produces pneumocandin B0 as a minor product compared to the major product, this compound.[1] However, certain conditions or strain variations might alter this ratio.While the primary goal is often to increase pneumocandin B0 for the production of caspofungin, if your objective is to maximize this compound, ensure you are using a wild-type strain that favors its production.[1][2] Avoid conditions or genetic modifications known to enhance B0 production, such as the disruption of the GLOXY4 gene.[1][4][5]
Formation of Undesired Pneumocandin Analogs (e.g., C0, D0, E0) Presence of alternative precursor amino acids or inefficient enzymatic conversions. For instance, the formation of pneumocandin C0 is linked to the availability of 4-hydroxyproline.[2][6]Supplement the fermentation medium with L-proline (5-10 g/L) to reduce the formation of pneumocandin C0.[6][7] This can help direct the biosynthetic pathway towards the desired pneumocandins.
Poor Mycelial Growth 1. Nutrient limitation in the medium. 2. Suboptimal physical parameters (e.g., pH, temperature, aeration). 3. Presence of inhibitory substances.1. Ensure the seed and fermentation media contain adequate carbon and nitrogen sources, as well as essential minerals.[8] 2. Optimize culture conditions. For example, controlling pellet diameter to 0.3-0.5 mm can improve dissolved oxygen levels.[9] 3. Analyze raw materials for potential inhibitors.
Product Feedback Inhibition Accumulation of pneumocandins within the mycelia can inhibit further production.[10]Consider extractive fermentation by adding surfactants like sodium dodecyl sulfate (B86663) (SDS) at the late fermentation stage to promote the release of intracellular pneumocandins.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between this compound and B0, and how does this affect my fermentation strategy?

A1: this compound and B0 are structurally similar lipohexapeptides. The key difference lies in the amino acid at position six of the hexapeptide core. In this compound, this position is occupied by 3S-hydroxyl-4S-methyl-l-proline, which is derived from L-leucine. In pneumocandin B0, it is 3S-hydroxyl-l-proline, derived from L-proline.[1][11] The biosynthesis of this compound is the predominant route in wild-type G. lozoyensis.[11] If your goal is to maximize this compound, using the wild-type strain and providing the necessary precursors is the correct approach. Conversely, to produce pneumocandin B0, genetic engineering to disrupt the GLOXY4 gene, which is responsible for the formation of 4S-methyl-l-proline, is a common strategy.[1][4][5]

Q2: How can I genetically modify Glarea lozoyensis to control the this compound to B0 ratio?

A2: The ratio of this compound to B0 is primarily controlled by the activity of the enzyme encoded by the GLOXY4 gene, a nonheme, α-ketoglutarate-dependent oxygenase.[1][4] This enzyme is involved in the cyclization of L-leucine to form 4S-methyl-l-proline, a key component of this compound.[1][4] By disrupting or knocking out the GLOXY4 gene, the production of this compound is abolished, leading to the exclusive production of pneumocandin B0.[1][4][5] This can be achieved through techniques such as Agrobacterium tumefaciens-mediated transformation.[1]

Q3: What are the optimal carbon and nitrogen sources for this compound production?

A3: While specific media compositions can be proprietary, studies have shown that carbon sources like mannitol (B672) and fructose (B13574) are effective for pneumocandin production.[7] Fructose has been used as a cheaper alternative to mannitol in scaled-up fermentations.[7] Using fructose as the sole carbon source has been shown to increase biomass and pneumocandin B0 yield, a principle that may also apply to A0 production.[12] For nitrogen sources, complex organic sources such as peptone and soybean powder are commonly used.[8][13]

Q4: Can the addition of precursors to the fermentation medium improve this compound yield?

A4: Yes, precursor addition can influence the yield and profile of pneumocandins. Since L-leucine is a precursor for the unique 4S-methyl-l-proline residue in this compound, ensuring its availability is important. Conversely, adding L-proline can reduce the formation of byproducts like pneumocandin C0.[6][7]

Q5: What is the role of oxidative stress in pneumocandin production?

A5: Oxidative stress and the intracellular redox balance, regulated by genes like Glyap1, play a role in regulating the biosynthesis of pneumocandins.[14][15] While mild oxidative stress can sometimes trigger secondary metabolite production, excessive stress can inhibit growth and overall yield. Managing the redox environment within the fermentation can be a strategy to improve production.[14]

Experimental Protocols

Protocol 1: Seed Culture Preparation for Glarea lozoyensis

  • Prepare the seed medium containing (per liter): 40 g glucose, 20 g soybean powder, 1 g KH2PO4, and trace elements. Adjust the initial pH to 5.0.[8]

  • Inoculate the seed medium with a viable culture of G. lozoyensis.

  • Incubate the culture at 25°C with agitation at 220 rpm for 5 days.[1]

Protocol 2: Production of Pneumocandins in Shake Flasks

  • Prepare the production medium (H medium) containing (per liter): 80 g mannitol, 20 g glucose, 20 g peptone, and 2.5 g K2HPO4. Adjust the initial pH to 6.8.[1][8]

  • Inoculate 10 ml of the production medium with 0.4 ml of the seed culture.[1]

  • Incubate the production culture at 25°C with agitation at 220 rpm for 14 days.[1]

Protocol 3: Extraction and Analysis of Pneumocandins

  • To extract the pneumocandins, add an equal volume of methanol (B129727) to the culture tube.[1]

  • Agitate the mixture at 220 rpm for 1 hour at 25°C.[1]

  • Filter the mixture to remove the fungal cells.[1]

  • Evaporate the extract to dryness under a vacuum.

  • Dissolve the dried sample in 1 ml of methanol for analysis.[1]

  • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column to quantify this compound and other analogs.[1][16]

Visualizations

Pneumocandin_Biosynthesis cluster_precursors Precursors cluster_enzymes Key Biosynthetic Steps cluster_products Products L-Leucine L-Leucine GLOXY4 GLOXY4 (Oxygenase) L-Leucine->GLOXY4 L-Proline L-Proline NRPS Non-Ribosomal Peptide Synthetase (NRPS) L-Proline->NRPS Other Amino Acids Other Amino Acids Other Amino Acids->NRPS Polyketide (from Acetyl-CoA) Polyketide (from Acetyl-CoA) PKS Polyketide Synthase (PKS) Polyketide (from Acetyl-CoA)->PKS 4S-methyl-L-proline 4S-methyl-L-proline GLOXY4->4S-methyl-L-proline Cyclization & Hydroxylation Pneumocandin_A0 This compound NRPS->Pneumocandin_A0 Predominant Pathway in Wild-Type Pneumocandin_B0 Pneumocandin B0 NRPS->Pneumocandin_B0 Minor Pathway in Wild-Type PKS->NRPS Acyl side chain 4S-methyl-L-proline->NRPS

Caption: Biosynthetic pathway of this compound and B0 in Glarea lozoyensis.

Fermentation_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing Strain_Selection Strain Selection (G. lozoyensis) Media_Preparation Media Preparation (Seed & Production) Strain_Selection->Media_Preparation Inoculum_Development Inoculum Development Media_Preparation->Inoculum_Development Bioreactor_Fermentation Shake Flask / Bioreactor Fermentation (14 days, 25°C) Inoculum_Development->Bioreactor_Fermentation Extraction Methanol Extraction Bioreactor_Fermentation->Extraction Purification Filtration & Evaporation Extraction->Purification Analysis HPLC Analysis Purification->Analysis

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Strain Verify Strain Integrity & Productivity Start->Check_Strain Check_Media Optimize Fermentation Medium Start->Check_Media Check_Conditions Control Physical Parameters (T, pH, etc.) Start->Check_Conditions Check_Contamination Ensure Aseptic Technique Start->Check_Contamination Genetic_Modification Consider Strain Improvement (e.g., Mutagenesis) Check_Strain->Genetic_Modification Process_Optimization Implement Extractive Fermentation Check_Media->Process_Optimization Check_Conditions->Process_Optimization Success Improved Yield Check_Contamination->Success Genetic_Modification->Success Process_Optimization->Success

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Low Solubility of Pneumocandin A0 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Pneumocandin A0. This compound is a lipopeptide antifungal agent belonging to the echinocandin class, which are known for their poor water solubility. This guide offers practical strategies and detailed protocols to enhance the solubility of this compound for various experimental and drug development applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cyclic lipopeptide with potent antifungal activity. Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. However, its complex structure, featuring a cyclic hexapeptide core and a long fatty acid side chain, contributes to its low solubility in aqueous solutions. This poor solubility can hinder its handling in laboratory experiments, affect the accuracy of in vitro assays, and pose significant challenges for developing parenteral formulations.

Q2: What is the intrinsic aqueous solubility of this compound?

Q3: What are the initial steps for attempting to dissolve this compound for in vitro experiments?

A3: For initial exploratory work, it is recommended to first prepare a stock solution in an organic solvent.

  • Primary Solvent: Start by dissolving this compound in 100% DMSO. Sonication can aid in dissolution.[3][4]

  • Working Solution: The DMSO stock can then be serially diluted into the desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS) for your experiment. It is crucial to keep the final concentration of DMSO in the aqueous medium as low as possible (ideally below 1%, and preferably below 0.5%) to avoid solvent-induced artifacts in biological assays.

  • Observation: Observe the solution for any signs of precipitation upon dilution. If precipitation occurs, alternative solubilization strategies will be necessary.

Troubleshooting Guide: Common Solubility Issues

This guide provides solutions to common problems encountered when working with this compound in aqueous environments.

Issue 1: Precipitation Occurs Upon Dilution of DMSO Stock into Aqueous Buffer

Cause: The change in solvent polarity from a high-polarity organic solvent to a low-polarity aqueous buffer causes the hydrophobic this compound to come out of solution.

Solutions:

  • Co-solvent Systems: Employ a mixture of solvents to create a more gradual polarity transition.

  • Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant to aid in micellar solubilization.

Issue 2: Inconsistent Results in Biological Assays

Cause: This can be a direct consequence of poor solubility. Undissolved particles can lead to inaccurate concentrations and variable results.

Solutions:

  • Visual Inspection: Always visually inspect your final working solutions for any haziness or precipitate before use.

  • Filtration: Filter your final diluted solutions through a 0.22 µm filter to remove any undissolved aggregates. Note that this may reduce the actual concentration if a significant portion of the compound is not fully dissolved.

  • Formulation Strategies: For more robust and reproducible results, consider the formulation strategies detailed in the experimental protocols section below.

Quantitative Data on Solubility Enhancement

While specific data for this compound is scarce, the following table summarizes the solubility enhancement achieved for its close analog, Pneumocandin B0, using various techniques. These values can serve as a valuable reference for formulating this compound.

Solubilization TechniqueVehicle CompositionAchieved Solubility of Pneumocandin B0Fold Increase (Estimated vs. Water)Reference
Co-solvency 10% DMSO, 40% PEG300, 5% Tween-80 in Saline≥ 4.55 mg/mL> 4500-foldMedChemExpress
Cyclodextrin Complexation 10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL> 2500-foldMedChemExpress
Chemical Modification O-sulfonation of Pneumocandin B0-4000-fold increase in water solubility[5]

Note: The fold increase is an estimation based on the assumption of an intrinsic aqueous solubility of <1 µg/mL for the unmodified compound.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol is adapted from a method used for Pneumocandin B0 and is suitable for preparing stock solutions for in vitro assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • In a separate tube, prepare the co-solvent vehicle by mixing:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • To prepare the final working solution, add the this compound DMSO stock to the co-solvent vehicle to achieve a final DMSO concentration of 10%. For example, to make 1 mL of a 5 mg/mL solution, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the co-solvent vehicle.

  • Vortex thoroughly until the solution is clear.

Protocol 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6][7]

Materials:

  • This compound

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare the final formulation, slowly add the this compound DMSO stock to the SBE-β-CD solution to a final DMSO concentration of 10%. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.

  • Stir the mixture at room temperature for at least 1 hour to allow for complex formation.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Solid dispersions involve dispersing the drug in a solid hydrophilic carrier, which can improve dissolution rates.[8][9]

Materials:

Procedure:

  • Dissolve this compound and PVP K30 in methanol in a 1:5 (w/w) ratio (this compound:PVP K30).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the resulting solid dispersion from the flask. The solid dispersion can then be weighed and dissolved in an aqueous buffer for use.

Protocol 4: Liposomal Formulation by Thin-Film Hydration

Encapsulating this compound in liposomes can significantly improve its solubility and provide a vehicle for in vivo administration.[10]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607)

  • Milli-Q water or desired buffer

Procedure:

  • Dissolve SPC, DOTAP, and DSPE-PEG2000 in chloroform at a desired molar ratio (e.g., 79.5:20:0.5).

  • Dissolve this compound in chloroform and add it to the lipid mixture (e.g., at a 1:20 drug-to-lipid weight ratio).

  • Evaporate the chloroform under a stream of nitrogen gas in a round-bottom flask to form a thin lipid film.

  • Further dry the film under vacuum for at least 1 hour.

  • Hydrate the lipid film with Milli-Q water or the desired aqueous buffer by vortexing.

  • To obtain smaller, more uniform liposomes, the suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

Visualization of Pathways and Workflows

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthesis

This compound targets the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, a critical structural component of the fungal cell wall.

G cluster_cytoplasm Fungal Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Fungal Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1 subunit) UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Polymerization Pneumocandin_A0 This compound Pneumocandin_A0->Glucan_Synthase Inhibition

Caption: Inhibition of β-(1,3)-D-glucan synthesis by this compound.

Experimental Workflow: Solubilization Strategy

The following workflow provides a logical approach to selecting a suitable solubilization method for this compound.

G start Start: Lyophilized This compound initial_dissolution Attempt dissolution in 100% DMSO start->initial_dissolution check_dissolution Soluble? initial_dissolution->check_dissolution dilute Dilute into aqueous buffer (<1% DMSO final) check_dissolution->dilute Yes troubleshoot Troubleshooting Required check_dissolution->troubleshoot No check_precipitation Precipitation? dilute->check_precipitation success Solution ready for use check_precipitation->success No check_precipitation->troubleshoot Yes cosolvent Use Co-solvent System (Protocol 1) troubleshoot->cosolvent cyclodextrin Use Cyclodextrin (Protocol 2) troubleshoot->cyclodextrin solid_dispersion Prepare Solid Dispersion (Protocol 3) troubleshoot->solid_dispersion liposomes Formulate as Liposomes (Protocol 4) troubleshoot->liposomes

Caption: Decision workflow for solubilizing this compound.

This technical support guide provides a starting point for researchers working with this compound. The provided protocols and troubleshooting tips should facilitate the successful preparation of solutions for a variety of experimental needs. Due to the inherent hydrophobicity of this compound, empirical testing and optimization of these methods for your specific application are highly recommended.

References

Minimizing Pneumocandin A0 degradation during extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Pneumocandin A0 during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction and purification?

A1: The primary factors contributing to the degradation of this compound are suboptimal pH and elevated temperatures. Echinocandins, the class of compounds to which this compound belongs, are susceptible to hydrolysis and other chemical degradation pathways under unfavorable conditions. For the closely related Pneumocandin B0, it has been observed that a pH outside the range of 4.0 to 8.0 can negatively impact its stability.[1] It is highly probable that this compound exhibits similar pH sensitivity. Additionally, exposure to high temperatures during extraction, concentration, and purification steps can accelerate degradation. Recommended storage for pure Pneumocandin B0 is often at -20°C, suggesting that maintaining low temperatures throughout the process is crucial for preserving the integrity of this compound.

Q2: What are the potential degradation products of this compound?

A2: While specific degradation products of this compound are not extensively documented in publicly available literature, information on related compounds offers insights. For instance, Caspofungin, a derivative of Pneumocandin B0, is known to undergo spontaneous chemical degradation, leading to the formation of a microbiologically inactive compound with an open ring structure.[2][3] It is plausible that this compound could undergo a similar hydrolytic cleavage of its cyclic peptide core, rendering it inactive. Other potential degradation pathways could involve modifications to the side chain or the peptide backbone through oxidation or other reactions, especially under harsh chemical or physical conditions.

Q3: Are there any general handling and storage recommendations to maintain the stability of this compound?

A3: Yes, based on the handling procedures for the analogous compound Pneumocandin B0 and general practices for sensitive cyclic peptides, the following recommendations should be followed:

  • Temperature: Store purified this compound, whether in solid form or in solution, at low temperatures, preferably at -20°C for long-term storage.[4][5] During processing, all steps should be conducted at reduced temperatures whenever feasible.

  • pH: Maintain the pH of all aqueous solutions within a range of 4.0 to 8.0 to minimize hydrolysis.[1]

  • Light: Protect the compound from direct exposure to light, as photodecomposition can be a concern for complex organic molecules. Use amber vials or cover containers with aluminum foil.

  • Atmosphere: For long-term storage of the solid compound, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvents: Use high-purity solvents and avoid those containing reactive impurities. When preparing solutions, it is advisable to use them immediately or store them at low temperatures for a short period.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound that may be related to its degradation.

Issue Potential Cause Recommended Solution
Low yield of this compound after extraction. Degradation due to improper pH during extraction from the fermentation broth.Monitor and adjust the pH of the fermentation broth to a neutral or slightly acidic range (pH 4.0-7.0) before and during extraction.
Degradation due to high temperatures during solvent concentration.Concentrate the solvent extracts under reduced pressure at a low temperature (e.g., below 40°C).[6]
Appearance of unknown peaks in HPLC analysis of purified fractions. Formation of degradation products during purification steps.Ensure all buffers and mobile phases for chromatography are within the optimal pH range of 4.0-8.0.[1]
Prolonged exposure to room temperature during processing.Minimize the time samples are kept at room temperature. Use cooled sample carousels in autosamplers if possible.
Loss of biological activity of the purified this compound. Opening of the cyclic peptide ring, a known degradation pathway for related compounds.[2][3]Strictly control pH and temperature throughout the entire process. Store the final product at -20°C or below.
Inconsistent results between batches. Variability in the pH of the starting material or processing solutions.Standardize and carefully monitor the pH at all critical steps of the extraction and purification process.
Use of solvents with varying quality or presence of impurities.Use high-purity, HPLC-grade solvents from a reliable source for all steps.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and purification of Pneumocandins, which can be adapted for minimizing the degradation of this compound.

Protocol 1: Extraction of Pneumocandins from Fermentation Broth

This protocol is based on established methods for Pneumocandin B0 and is designed to be gentle to minimize degradation of all Pneumocandins, including A0.

  • Harvesting: At the end of the fermentation, cool the fermentation broth to 4-10°C.

  • Mycelia Separation (Optional but Recommended): Separate the mycelia from the broth by filtration or centrifugation at low temperature.

  • Extraction:

    • Extract the mycelial cake or the whole broth with a suitable water-immiscible organic solvent such as n-butanol or isobutanol at a 1:1 or 1:2 (broth:solvent) ratio.[7]

    • Perform the extraction at a controlled temperature (e.g., 10-20°C) with gentle agitation for 1-2 hours.

  • Phase Separation: Allow the phases to separate. The organic phase containing the Pneumocandins will typically be the upper layer.

  • Concentration:

    • Separate the organic layer and concentrate it under vacuum at a temperature not exceeding 40°C.[6]

    • Concentrate the extract to a smaller, manageable volume.

  • Charcoal Treatment (Optional): The concentrated extract can be treated with activated charcoal to remove non-polar impurities.[8]

  • Precipitation: The product can be precipitated from the concentrated extract by adding a suitable anti-solvent, such as acetonitrile, while maintaining a low temperature (0-5°C).[7]

  • Collection and Drying: Collect the precipitate by filtration and dry it under vacuum at a low temperature (e.g., below 40°C).[6]

Protocol 2: Chromatographic Purification of this compound

This protocol outlines a general approach for separating this compound from other related compounds using column chromatography.

  • Adsorbent Selection: Normal-phase chromatography using silica (B1680970) gel or alumina (B75360) has been shown to be effective in separating Pneumocandin isomers.[6]

  • Sample Preparation: Dissolve the crude extract or precipitated solid in a minimal amount of the initial mobile phase. Ensure the pH is within the stable range if using aqueous solutions.

  • Column Packing and Equilibration:

    • Pack the column with the selected adsorbent (e.g., silica gel).

    • Equilibrate the column with the starting mobile phase until a stable baseline is achieved.

  • Mobile Phase Selection: A common mobile phase for normal-phase separation of Pneumocandins is a mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol (B129727) or ethanol), sometimes with a small amount of an acidic or basic modifier to improve peak shape. A specific example for separating Pneumocandin B0 from A0 involves a mobile phase of dichloromethane and methanol.

  • Elution:

    • Load the prepared sample onto the column.

    • Begin elution with the mobile phase. A gradient elution, where the proportion of the polar solvent is gradually increased, is often used to separate compounds with different polarities.

    • This compound is generally more polar than B0 and will elute at a different time.

  • Fraction Collection: Collect fractions and analyze them using a suitable analytical method like HPLC to identify the fractions containing pure this compound.

  • Concentration and Drying: Pool the pure fractions and concentrate them under vacuum at low temperature. Dry the final product under vacuum.

Visualizations

This compound Degradation Pathway Hypothesis

Hypothesized Degradation of this compound Pneumocandin_A0 This compound (Cyclic Lipopeptide) Hydrolysis Hydrolysis Pneumocandin_A0->Hydrolysis Other_Degradation Other Degradation (e.g., Oxidation) Pneumocandin_A0->Other_Degradation Degradation_Conditions Degradation Conditions (e.g., pH < 4 or > 8, High Temperature) Degradation_Conditions->Hydrolysis Degradation_Conditions->Other_Degradation Open_Ring_Product Inactive Open-Ring Product Hydrolysis->Open_Ring_Product Other_Products Other Degradation Products Other_Degradation->Other_Products

Caption: Hypothesized degradation pathways of this compound.

General Workflow for Minimizing this compound Degradation

Workflow for Minimizing this compound Degradation Start Start: Fermentation Broth Extraction Solvent Extraction (Low Temperature, pH Control) Start->Extraction Concentration Vacuum Concentration (Temp < 40°C) Extraction->Concentration Purification Chromatography (pH-controlled mobile phase) Concentration->Purification Drying Vacuum Drying (Low Temperature) Purification->Drying Storage Storage (-20°C, Protected from Light) Drying->Storage

References

Technical Support Center: Optimizing HPLC Parameters for Pneumocandin A0 Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC (High-Performance Liquid Chromatography) separation of Pneumocandin A0 from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers by HPLC?

A1: The main challenge lies in the structural similarity of this compound and its isomers, such as Pneumocandin B0 and C0. These molecules are large lipopeptides with multiple chiral centers, and isomers may only differ by the position of a single hydroxyl group on a proline residue.[1][2] This subtle difference in polarity makes achieving baseline resolution difficult, requiring highly selective chromatographic conditions.

Q2: Which HPLC modes are most effective for separating Pneumocandin isomers?

A2: Both Normal-Phase (NP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) have proven effective for separating Pneumocandin isomers.[3][4][5] Reversed-phase chromatography (RP-HPLC) is generally less effective for resolving these closely related isomers.[1]

  • NP-HPLC on a silica-based stationary phase often provides good selectivity.[3]

  • HILIC is also a powerful technique that utilizes a hydrophilic stationary phase and a mobile phase with a high concentration of an organic solvent, which is advantageous for interfacing with mass spectrometry (MS).[4][5]

Q3: What are typical starting conditions for method development?

A3: For initial method development, consider the following starting points:

  • For NP-HPLC: A silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a ternary mixture like ethyl acetate (B1210297), methanol, and water (e.g., 84:9:7 v/v/v) can be a good starting point.[3]

  • For HILIC: An unmodified silica or a HILIC-specific column (e.g., 150 mm x 4.6 mm, 2.7 µm) with a mobile phase of high acetonitrile (B52724) content (e.g., 85-90%) and an aqueous buffer (e.g., 0.1% ammonium (B1175870) acetate at pH 4.5) is a common choice.[4][5]

Q4: How can I prepare a sample from a fermentation broth for HPLC analysis?

A4: A common method for extracting Pneumocandins from fermentation broth involves the following steps:

  • Take a known volume of the whole fermentation broth.

  • Extract the Pneumocandins using a suitable organic solvent like n-butanol or ethanol.[3][6] For instance, 1 mL of broth can be extracted with 4 mL of ethanol.[3]

  • Vortex the mixture thoroughly to ensure efficient extraction.

  • Centrifuge the sample to separate the organic layer containing the analytes from the biomass and aqueous phase.

  • The resulting supernatant can then be diluted and filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound and its isomers.

Issue 1: Poor Resolution Between this compound and Isomer Peaks

Q: My chromatogram shows co-eluting or poorly resolved peaks for this compound and its key isomer. How can I improve the separation?

A: Achieving good resolution requires optimizing several parameters. Follow this workflow to systematically improve your separation:

G start Start: Poor Resolution mobile_phase Optimize Mobile Phase Composition start->mobile_phase gradient Adjust Gradient Slope mobile_phase->gradient If resolution is still poor column_chem Evaluate Column Chemistry gradient->column_chem If further improvement is needed temp Modify Column Temperature column_chem->temp If selectivity is the issue flow_rate Reduce Flow Rate temp->flow_rate For fine-tuning end Resolution Improved flow_rate->end

Caption: Workflow for improving peak resolution.

  • Optimize Mobile Phase Composition:

    • For NP-HPLC: Carefully adjust the ratio of ethyl acetate, methanol, and water. Increasing the water content can sometimes improve efficiency.[7]

    • For HILIC: Vary the percentage of acetonitrile and the concentration of the aqueous buffer. Increasing the acetonitrile content generally increases retention but may lead to broader peaks.[4] Conversely, increasing the aqueous/buffer content will decrease retention.[4]

  • Adjust Gradient Slope (for gradient elution): A shallower gradient (a slower increase in the stronger eluting solvent) provides more time for the isomers to interact with the stationary phase, often leading to better resolution.

  • Evaluate Column Chemistry: If optimizing the mobile phase is insufficient, consider a different stationary phase. For HILIC, columns with different functionalities (e.g., amide, penta-hydroxy) can offer different selectivities. For NP-HPLC, different silica-based columns can also provide varying selectivities.

  • Modify Column Temperature: Temperature affects mobile phase viscosity and the thermodynamics of the separation. Increasing the temperature can sometimes improve peak shape and efficiency, but its effect on selectivity can be compound-dependent and should be evaluated empirically.[8] Operating between 25°C and 40°C is a common starting point.[4][5]

  • Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

Issue 2: Peak Tailing

Q: The peaks for my Pneumocandin isomers are showing significant tailing. What are the likely causes and solutions?

A: Peak tailing can compromise resolution and integration accuracy. Here's a troubleshooting guide:

G start Start: Peak Tailing Observed check_mobile_phase Check Mobile Phase pH and Composition start->check_mobile_phase check_column Inspect Column Health check_mobile_phase->check_column If tailing persists sample_overload Assess Sample Load check_column->sample_overload If column is healthy extracolumn_volume Minimize Extra-Column Volume sample_overload->extracolumn_volume If not overloaded end Peak Shape Improved extracolumn_volume->end

Caption: Troubleshooting workflow for peak tailing.

  • Check Mobile Phase pH: For HILIC methods using a buffer, ensure the pH is appropriate and stable. A pH that is too close to the pKa of the analytes can cause peak tailing. Using a mobile phase pH that is at least one unit away from the pKa is recommended.[2]

  • Inspect Column Health:

    • Contamination: The column inlet frit may be partially blocked with particulates from the sample or mobile phase. Try back-flushing the column.

    • Column Void: A void at the head of the column can lead to peak distortion. This may require replacing the column.

    • Stationary Phase Degradation: Prolonged use, especially outside the recommended pH range, can degrade the stationary phase.

  • Assess Sample Load: Injecting too much sample can overload the column, leading to peak tailing. Try injecting a smaller volume or a more dilute sample.

  • Minimize Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and tailing.

Issue 3: Fluctuating Retention Times

Q: The retention times for my Pneumocandin peaks are not consistent between runs. What could be causing this?

A: Unstable retention times are a common issue that can hinder accurate peak identification and quantification.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time drift. Prepare fresh mobile phase daily and ensure accurate measurements of all components. For HILIC, the water content is critical and can be affected by evaporation of the organic solvent.

  • Temperature Fluctuations: Variations in the ambient laboratory temperature can affect retention times. Using a column oven is highly recommended to maintain a constant temperature.[8][9]

  • Pump Performance: Leaks in the pump, faulty check valves, or trapped air bubbles can lead to an inconsistent flow rate, which directly impacts retention times. Purge the pump and check for any visible leaks.

Data Presentation: Impact of HPLC Parameters on Resolution

The following tables summarize the expected impact of key HPLC parameters on the separation of this compound and its isomers.

Table 1: Effect of Mobile Phase Composition in HILIC

Parameter ChangeExpected Effect on Retention TimeExpected Effect on ResolutionNotes
Increase Acetonitrile % IncreaseMay increase or decreaseHigher ACN increases retention but can also lead to broader peaks, potentially reducing resolution.[4]
Increase Aqueous/Buffer % DecreaseMay increase or decreaseDecreases retention; may improve resolution if peaks were initially too retained and broad.[4]
Adjusting Buffer pH Can change significantlyCan significantly improveOptimizing pH can alter the ionization state of the analytes, leading to changes in selectivity.[2]

Table 2: Effect of Other Chromatographic Parameters

Parameter ChangeExpected Effect on Retention TimeExpected Effect on ResolutionNotes
Increase Column Temperature DecreaseMay increase or decreaseReduces mobile phase viscosity, leading to shorter retention times. Can alter selectivity.[8][10]
Decrease Flow Rate IncreaseGenerally IncreasesProvides more time for interaction with the stationary phase, improving efficiency.
Increase Gradient Time (Shallower Gradient) IncreaseGenerally IncreasesImproves separation of closely eluting compounds by allowing more time for differential migration.

Experimental Protocols

Protocol 1: NP-HPLC Method for Pneumocandin Isomer Separation

This protocol is based on a method developed for the separation of Pneumocandin B0 and C0 isomers.[3]

  • Column: Silica gel column (e.g., KR60-SIL, 250 mm x 4.6 mm, 16 µm).

  • Mobile Phase: Ethyl acetate / Methanol / Water (84:9:7, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Temperature: Ambient.

  • Injection Volume: 10-20 µL.

Protocol 2: HILIC Method for Pneumocandin Isomer Separation

This protocol is adapted from a method for separating Pneumocandin B0 and C0.[4][5]

  • Column: HILIC column (e.g., Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm).[4][5]

  • Mobile Phase A: 0.1% (w/w) Ammonium Acetate in water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic with 85% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 25°C.[4][5]

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 5-10 µL.

References

Technical Support Center: Pneumocandin A0 In Vitro Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vitro antifungal activity of Pneumocandin A0.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Minimum Inhibitory Concentration (MIC) results for this compound are higher than expected or inconsistent. What are the potential causes?

Inconsistent or unexpectedly high MIC values for this compound can arise from several factors related to compound handling, assay conditions, and the specific fungal isolate being tested.

Troubleshooting Steps:

  • Compound Integrity and Solubility:

    • Solvent Choice: this compound has limited water solubility.[1] It is recommended to prepare stock solutions in 100% Dimethyl Sulfoxide (DMSO).[1][2]

    • Stock Solution Preparation: Ensure the compound is fully dissolved. Sonication may be required to achieve complete dissolution.[3] Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

    • Precipitation in Media: Observe for any precipitation when the stock solution is diluted into the aqueous assay medium. The final concentration of DMSO in the assay should be kept low and consistent across all wells to avoid solvent effects.

  • Inoculum Preparation:

    • Standardization: The fungal inoculum density is a critical parameter. Ensure it is prepared consistently and standardized according to established protocols like CLSI or EUCAST guidelines, typically to a 0.5 McFarland standard.

    • Viability: Use a fresh, viable fungal culture for inoculum preparation.

  • Assay Media and Conditions:

    • Media Composition: The composition of the culture medium can influence the activity of echinocandins. Use standard media recommended by CLSI (e.g., RPMI-1640) or EUCAST.[4][5]

    • pH: The stability of related pneumocandins can be affected by pH, with instability observed below pH 4.0 and above pH 8.0.[6] Ensure the pH of your assay medium is within the optimal range for fungal growth and compound stability.

    • Incubation Time and Temperature: Follow the recommended incubation times and temperatures as specified by CLSI or EUCAST protocols.

  • The Paradoxical Effect:

    • At high concentrations, echinocandins like this compound can sometimes exhibit a paradoxical effect, where fungal growth reappears.[7][8][9] This can lead to misinterpretation of the MIC. It is important to examine the entire concentration range to identify this phenomenon. The paradoxical effect has been noted to be more frequent with caspofungin compared to other echinocandins.[8][10]

Q2: I am observing no or very low activity in my β-(1,3)-D-glucan synthase inhibition assay. What should I check?

Low or absent activity in a glucan synthase inhibition assay can be due to issues with the enzyme, substrate, cofactors, or the assay conditions.

Troubleshooting Steps:

  • Enzyme Preparation and Handling:

    • Source and Purity: The quality of the fungal membrane preparation containing the glucan synthase is crucial.

    • Storage: Aliquot the enzyme preparation upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles which can denature the enzyme.[11]

    • Activity Check: Always include a positive control (a known inhibitor) and a negative control (no inhibitor) to ensure the assay is performing as expected.

  • Substrate and Cofactor Integrity:

    • UDP-Glucose: The substrate, UDP-glucose, can degrade over time. Prepare fresh solutions for each experiment.[11]

    • GTPγS: The cofactor, GTPγS, is also critical for enzyme activity. Ensure it is stored correctly and that fresh solutions are used.[11]

  • Assay Conditions:

    • Buffer Composition: Ensure the buffer composition, including pH and the presence of any necessary detergents (e.g., Brij 35), is optimal for enzyme activity.[3]

    • Incubation Time and Temperature: Incubate the reaction at the recommended temperature (e.g., 30°C) for the specified duration.[12]

Q3: How should I prepare and store this compound?
  • Solubilization: Due to its limited water solubility, this compound should be dissolved in an organic solvent such as DMSO.[1][13]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in 100% DMSO.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage, -20°C is recommended for the solid compound.[13]

  • Working Solutions: Prepare fresh dilutions from the stock solution for each experiment. When diluting into aqueous buffers, ensure the final DMSO concentration is low and consistent across all experimental conditions.

Quantitative Data Summary

Table 1: Typical In Vitro Activity of Echinocandins Against Common Fungal Pathogens

Fungal SpeciesEchinocandinMIC Range (µg/mL)
Candida albicansCaspofungin0.03 - 1
Candida glabrataCaspofungin0.06 - 4
Candida parapsilosisCaspofungin0.25 - 8
Candida tropicalisCaspofungin0.06 - 2
Candida kruseiCaspofungin0.125 - 4
Aspergillus fumigatusCaspofungin0.12 - >16
Aspergillus flavusCaspofungin0.12 - >16
Aspergillus terreusCaspofungin0.12 - >16

Note: Data for Caspofungin, a derivative of Pneumocandin B0, is provided as a close reference. MIC values can vary significantly between studies and isolates.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/EUCAST EDef 7.3)
  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in 100% DMSO. b. Perform serial two-fold dilutions of the stock solution in the assay medium (e.g., RPMI-1640 with MOPS buffer, pH 7.0) in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

  • Inoculum Preparation: a. Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C. b. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute this suspension in the assay medium to achieve the final recommended inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

  • Inoculation and Incubation: a. Add the diluted fungal suspension to each well of the microtiter plate containing the this compound dilutions. b. Include a growth control well (no drug) and a sterility control well (no inoculum). c. Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. b. The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Protocol 2: β-(1,3)-D-Glucan Synthase Inhibition Assay (Radioactive Method)
  • Preparation of Reagents:

    • Assay Buffer: Tris buffer (pH 7.5) containing glycerol, EDTA, KF, and dithiothreitol.

    • Enzyme Preparation: Fungal membrane fraction containing β-(1,3)-D-glucan synthase.

    • Substrate Mix: UDP-[³H]glucose and GTPγS in assay buffer.

    • Inhibitor Dilutions: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: a. In a microcentrifuge tube, combine the assay buffer, enzyme preparation, and the test inhibitor at various concentrations. b. Pre-incubate the mixture for a short period at the assay temperature (e.g., 30°C).

  • Reaction Initiation and Incubation: a. Initiate the reaction by adding the substrate mix. b. Incubate the reaction mixture at 30°C for 60 minutes.[12]

  • Reaction Termination and Product Collection: a. Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).[3] b. Collect the acid-insoluble glucan product by filtration through a glass microfiber filter. c. Wash the filter with water or ethanol (B145695) to remove unincorporated radiolabel.

  • Data Analysis: a. Place the filter in a scintillation vial with scintillation fluid. b. Measure the radioactivity using a liquid scintillation counter. c. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Mechanism_of_Action cluster_fungal_cell Fungal Cell Pneumocandin_A0 This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1p subunit) Pneumocandin_A0->Glucan_Synthase Inhibits Cell_Membrane Cell Membrane Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Cell_Lysis Cell Lysis Glucan_Synthase->Cell_Lysis Disruption leads to UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Cell Wall Glucan_Polymer->Cell_Wall Component of

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Low/Inconsistent Antifungal Activity check_compound Check Compound Integrity & Solubility start->check_compound check_inoculum Verify Inoculum Preparation start->check_inoculum check_assay Review Assay Conditions (Media, pH, Temp) start->check_assay check_paradoxical Assess for Paradoxical Effect start->check_paradoxical remake_stock Prepare Fresh Stock (DMSO) check_compound->remake_stock standardize_inoculum Standardize Inoculum (McFarland) check_inoculum->standardize_inoculum optimize_conditions Optimize Media/Conditions (CLSI/EUCAST) check_assay->optimize_conditions read_full_range Read Full Concentration Range check_paradoxical->read_full_range end_node Activity Restored remake_stock->end_node standardize_inoculum->end_node optimize_conditions->end_node read_full_range->end_node

Caption: Troubleshooting workflow for low in vitro activity.

Logical_Relationships Low_Activity Low In Vitro Activity Compound_Degradation Compound Degradation Low_Activity->Compound_Degradation Caused by Poor_Solubility Poor Solubility Low_Activity->Poor_Solubility Caused by Incorrect_Inoculum Incorrect Inoculum Size Low_Activity->Incorrect_Inoculum Caused by Suboptimal_Media Suboptimal Media/pH Low_Activity->Suboptimal_Media Caused by Paradoxical_Effect Paradoxical Effect Misinterpretation Low_Activity->Paradoxical_Effect Perceived as

References

Strategies to reduce Pneumocandin A0 production in favor of Pneumocandin B0

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Pneumocandin B0 production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance their fermentation processes by reducing the production of Pneumocandin A0 in favor of the desired Pneumocandin B0.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound co-production with Pneumocandin B0?

In the wild-type fungus Glarea lozoyensis, this compound is the major fermentation product, while Pneumocandin B0 is a minor product.[1][2] The key difference between them lies in the amino acid at position 6 of the hexapeptide core. This compound contains a 3S-hydroxyl-4S-methyl-l-proline residue, which is derived from L-leucine.[3] Pneumocandin B0, on the other hand, incorporates a 3S-hydroxyl-l-proline at this position, derived from L-proline.[3] The biosynthesis of the 4S-methyl-l-proline precursor for this compound is the critical branching point.

Q2: What is the most effective strategy to completely eliminate this compound production?

The most definitive strategy is to disrupt the GLOXY4 gene in Glarea lozoyensis.[1][2] This gene encodes a nonheme, α-ketoglutarate-dependent oxygenase that is essential for the cyclization of L-leucine to form 4S-methyl-l-proline, the precursor unique to this compound.[1][2] By knocking out this gene, the pathway to this compound is blocked, and the synthesis is redirected to exclusively produce Pneumocandin B0.[2][3]

Q3: Can fermentation conditions alone shift the production ratio in favor of Pneumocandin B0?

Yes, fermentation conditions can significantly alter the A0:B0 ratio, although they may not completely eliminate A0 production in a wild-type strain. Historically, a combination of extensive strain mutagenesis and medium optimization was used to shift the A0:B0 ratio from 7:1 to 1:80.[2][4] Key parameters to control include amino acid supplementation and carbon source selection.

Q4: Which media supplements are known to favor Pneumocandin B0 production?

Supplementing the fermentation medium with L-proline has been shown to cause a dose-dependent increase in Pneumocandin B0 levels.[5] Conversely, this supplementation can decrease the levels of other analogues like Pneumocandin C0.[5][6] The combination of mannitol (B672) and glucose as carbon sources has also been found to be favorable for Pneumocandin B0 biosynthesis.[7]

Q5: What is a realistic expectation for the increase in Pneumocandin B0 yield after implementing these strategies?

Disruption of the GLOXY4 gene not only eliminates this compound but has been shown to increase the titer of Pneumocandin B0 by as much as 9.5-fold compared to the wild-type strain.[4][8] Further metabolic engineering, by overexpressing rate-limiting enzymes and knocking out competing pathways, can increase the Pneumocandin B0 titer by over 100% in an already optimized strain, reaching titers as high as 2.63 g/L at the shake-flask level.[9][10]

Troubleshooting Guides

Problem: High levels of this compound are detected in my fermentation.
Potential Cause Troubleshooting Step Expected Outcome
Wild-type or insufficiently mutated G. lozoyensis strain The GLOXY4 gene is active, leading to the synthesis of the this compound precursor.Verify the genotype of your production strain. If it is wild-type, consider genetic engineering to disrupt the GLOXY4 gene. See Experimental Protocol 1 for a gene disruption workflow.
Suboptimal Fermentation Medium Precursor availability is favoring the this compound pathway.Supplement the fermentation medium with L-proline (5-10 g/L).[6] This can help push the equilibrium towards Pneumocandin B0 synthesis.
Incorrect Analytical Method Poor chromatographic separation may lead to co-elution or misidentification of peaks.Review and optimize your HPLC method. Ensure you are using validated standards for both this compound and B0 for accurate peak identification and quantification.
Problem: Pneumocandin B0 titer is low, even with minimal A0 production.
Potential Cause Troubleshooting Step Expected Outcome
Feedback Inhibition Intracellular accumulation of Pneumocandin B0 may be inhibiting its own biosynthesis.Add a surfactant like Sodium Dodecyl Sulfate (SDS) at 1.0 g/L during the late fermentation stage (e.g., day 13) to increase cell membrane permeability.[7][11]
Precursor or Cofactor Limitation Insufficient supply of amino acid precursors or energy (acetyl-CoA).Consider metabolic engineering strategies such as overexpressing rate-limiting enzymes like thioesterase (GLHYD) or chorismate synthase (GLCS).[9][10] Also, ensure optimal levels of proline in the medium.
Suboptimal Physical Conditions Temperature or pH has drifted from the optimal range for production.Maintain the fermentation temperature between 23.5-25°C and the pH above 4.0 but below 8.0 for optimal production and stability.[7][12]
Competing Metabolic Pathways Carbon flux is being diverted to other secondary metabolites.Identify and knock out genes responsible for competing pathways, such as those producing 6-methylsalicylic acid.[9][10]

Data Summary

Table 1: Impact of Genetic Strategies on Pneumocandin Production
StrategyGene TargetStrainEffect on A0 ProductionEffect on B0 ProductionA0:B0 RatioReference
Gene DisruptionGLOXY4G. lozoyensisAbolished9.5-fold increase0:1 (Exclusive B0)[4][8]
Multi-level Metabolic EngineeringOverexpression of GLHYD, GLP450s, GLCS; Knockout of competing pathwaysG. lozoyensis (B0-producing strain)N/A (Already a B0 producer)108.7% increase (to 2.63 g/L)N/A[9][10]
Table 2: Impact of Fermentation Supplements on Pneumocandin Production
SupplementConcentrationEffectReference
L-Proline5-10 g/LDose-dependent increase in Pneumocandin B0; Decrease in Pneumocandin C0.[5][6]
SDS (added on day 13)1.0 g/L37.6% increase in total Pneumocandin B0 yield (to 2.53 g/L).[7][11]

Experimental Protocols

Protocol 1: Targeted Gene Disruption of GLOXY4

This protocol provides a general workflow for disrupting the GLOXY4 gene using Agrobacterium tumefaciens-mediated transformation (ATMT), a common method for filamentous fungi.

  • Vector Construction:

    • Amplify ~1.5 kb upstream (5' flank) and downstream (3' flank) homologous regions of the GLOXY4 gene from G. lozoyensis genomic DNA using high-fidelity PCR.

    • Clone these flanks into a transformation vector (e.g., pAg1-H3) on either side of a selectable marker, such as the hygromycin resistance gene (hygR).[2] The final construct will have the structure: 5' flank - hygR - 3' flank.

    • Transform the final disruption vector into E. coli for plasmid propagation and confirm the sequence.

  • Agrobacterium tumefaciens Preparation:

    • Introduce the disruption vector into a competent A. tumefaciens strain (e.g., AGL-1) via electroporation.

    • Grow the transformed A. tumefaciens in a suitable medium containing antibiotics for plasmid selection.

    • Induce the virulence (vir) genes by culturing in induction medium containing acetosyringone.

  • Co-cultivation:

    • Prepare a fresh spore suspension of the G. lozoyensis strain to be transformed.

    • Mix the induced A. tumefaciens culture with the fungal spore suspension.

    • Plate the mixture onto a co-cultivation medium (e.g., nylon membrane on solid medium) and incubate for 2-3 days.

  • Selection and Verification:

    • Transfer the nylon membrane to a selection medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and the selection agent for fungal transformants (e.g., hygromycin).

    • Subculture resistant fungal colonies that appear after 7-10 days.

    • Verify the correct gene replacement event in the genomic DNA of resistant colonies using PCR with primers designed to bind outside the homologous flanks and within the resistance cassette. A successful knockout will yield a different band size than the wild-type locus.

  • Phenotypic Analysis:

    • Perform shake-flask fermentations of the verified ΔGLOXY4 mutants and the wild-type control.

    • Extract the pneumocandins from the mycelia and broth.

    • Analyze the extracts using HPLC, comparing the chromatograms to pure standards of this compound and B0 to confirm the absence of A0 and the exclusive production of B0.[4]

Visualizations

Pneumocandin Biosynthesis Pathway Diversion

Pneumocandin_Pathway cluster_precursors Amino Acid Precursors cluster_enzymes Key Enzymes cluster_intermediates Hexapeptide Core Intermediates cluster_products Final Products cluster_disruption Genetic Intervention L-Leucine L-Leucine L-Proline L-Proline GLOXY2 GLOXY2 L-Proline->GLOXY2 GLOXY4 GLOXY4 4S-methyl-L-proline 4S-methyl-L-proline GLOXY4->4S-methyl-L-proline Cyclization GLOXY4->Disruption 3S-hydroxyl-L-proline 3S-hydroxyl-L-proline GLOXY2->3S-hydroxyl-L-proline Hydroxylation Pneumocandin_A0 Pneumocandin_A0 4S-methyl-L-proline->Pneumocandin_A0 Incorporation at Pos. 6 Pneumocandin_B0 Pneumocandin_B0 3S-hydroxyl-L-proline->Pneumocandin_B0 Incorporation at Pos. 6 Disruption->Pneumocandin_A0 Pathway Blocked

Caption: Genetic disruption of GLOXY4 blocks the path to this compound.

Workflow for Strain Improvement

Strain_Improvement_Workflow Start Wild-Type G. lozoyensis (High A0, Low B0) Step1 Disrupt GLOXY4 Gene (e.g., via CRISPR/Cas9 or ATMT) Start->Step1 Result1 Exclusive B0 Producer (A0 Abolished) Step1->Result1 Step2 Optimize Fermentation - Add L-Proline - Optimize C/N source Result1->Step2 Result2 Increased B0 Titer Step2->Result2 Step3 Metabolic Engineering - Overexpress rate-limiting enzymes - Knock out competing pathways Result2->Step3 Result3 High-Yield B0 Strain Step3->Result3 End Industrial Production Strain Result3->End

Caption: A stepwise approach to engineer a high-yield Pneumocandin B0 strain.

References

Enhancing Pneumocandin B0 production by disrupting Pneumocandin A0 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for enhancing Pneumocandin B0 production by disrupting the synthesis of the major byproduct, Pneumocandin A0, in the filamentous fungus Glarea lozoyensis.

Frequently Asked Questions (FAQs)

Q1: What is the scientific basis for enhancing Pneumocandin B0 production by disrupting this compound synthesis?

A1: Pneumocandin B0 is the direct precursor for the antifungal drug Caspofungin.[1][2][3] In the wild-type (wt) Glarea lozoyensis, Pneumocandin B0 is a minor fermentation product compared to the more abundant this compound.[2][4][5] Both compounds share the same core hexapeptide structure and biosynthetic pathway. The key difference lies in the amino acid at position six of the peptide core. Pneumocandin B0 contains a 3S-hydroxyl-l-proline, whereas this compound contains a 4S-methyl-l-proline. The synthesis of this 4S-methyl-l-proline is dependent on the cyclization of L-leucine, a reaction catalyzed by the GLOXY4 gene product, a nonheme, α-ketoglutarate-dependent oxygenase.[3][4][6] By disrupting the GLOXY4 gene, the synthesis of 4S-methyl-l-proline is blocked. This prevents the formation of this compound and shunts the available precursors towards the synthesis of Pneumocandin B0, resulting in its exclusive and increased production.[1][3][4]

Pneumocandin_Pathway cluster_precursor Shared Biosynthesis cluster_pathways Divergent Synthesis cluster_products Final Products Precursor Common Precursor (Hexapeptide Intermediate) Proline 3S-hydroxyl-L-proline Precursor->Proline Methylproline 4S-methyl-L-proline Precursor->Methylproline GLOXY4 Enzyme PneumoB0 Pneumocandin B0 Proline->PneumoB0 Incorporation PneumoA0 This compound (Byproduct) Methylproline->PneumoA0 Incorporation Disruption Gene Disruption (Knockout) Disruption->Methylproline Inhibits Synthesis

Caption: Biosynthetic pathway showing GLOXY4's role in A0 synthesis.

Q2: Which specific gene should be targeted for disruption?

A2: The target gene is GLOXY4 . This gene encodes the oxygenase responsible for producing the 4S-methyl-l-proline residue unique to this compound.[3][4] Its disruption has been shown to completely abolish this compound production.[1][5]

Q3: What level of increase in Pneumocandin B0 production can be expected after GLOXY4 disruption?

A3: Studies have demonstrated a significant redirection of the metabolic flux. Disruption of GLOXY4 in a wild-type G. lozoyensis strain can lead to a 9.5-fold increase in the titer of Pneumocandin B0 compared to the parental strain.[5] This genetic manipulation effectively converts the fungus into an exclusive producer of Pneumocandin B0.

Q4: What are the recommended methods for gene disruption in Glarea lozoyensis?

A4: Two primary methods have been successfully used for genetic manipulation in G. lozoyensis:

  • Agrobacterium tumefaciens-mediated transformation (ATMT): This is a well-established method for creating gene disruption vectors and introducing them into the fungal cells.[2]

  • CRISPR/Cas9: This modern gene-editing tool has been adapted for G. lozoyensis and allows for highly efficient and precise gene knockout.[6][7][8] It can achieve mutagenesis efficiency rates of up to 80%.[8]

Q5: Are there other byproducts I should be aware of after disrupting this compound?

A5: Yes, another common byproduct is Pneumocandin C0 . This compound is a positional isomer of B0, containing a 4-hydroxy-proline instead of a 3-hydroxy-proline.[9] The synthesis of Pneumocandin C0 is related to the gene gloF (GLOXY2).[6][8] While disrupting GLOXY4 will not eliminate C0, further strain engineering by targeting gloF can be performed to reduce its production if necessary.[8]

Quantitative Data Summary

The following table summarizes the production titers of Pneumocandins in wild-type G. lozoyensis versus a GLOXY4 disruption mutant, demonstrating the effectiveness of this strategy.

Strain ConfigurationThis compound TiterPneumocandin B0 TiterA0:B0 RatioReference
Wild-Type (ATCC 20868)~364 mg/L~52 mg/L7:1[2][10]
GLOXY4 Disruption Mutant0 mg/L (Abolished)~490 mg/L (9.5-fold increase)0:1[5]

Troubleshooting Guide

Problem: My gene disruption attempt was unsuccessful. How can I troubleshoot it?

Answer: Failure to confirm gene disruption via PCR or sequencing can stem from several issues in the experimental workflow.

  • Inefficient Transformation: Protoplast quality and transformation conditions are critical. For CRISPR/Cas9, ensure high-quality protoplasts are generated. For ATMT, confirm the viability and concentration of both the fungal conidia and the A. tumefaciens culture.[2][7]

  • Incorrect Vector Construction: Double-check your disruption vector. Ensure the homologous arms are of sufficient length and sequence-correct for efficient recombination. For CRISPR, verify the guide RNA sequence is accurate and targets a critical region of the GLOXY4 gene.[2][11]

  • Selection Marker Issues: Confirm that the concentration of the selection agent (e.g., hygromycin) is appropriate for selecting true transformants without being overly toxic.

  • Inefficient DNA Repair: In CRISPR-based methods that rely on homology-directed repair (HDR), the efficiency can be low. Ensure you provide a suitable donor DNA template. Non-homologous end joining (NHEJ) is often more efficient for simple knockouts.[12]

Troubleshooting_Logic Start Start: Low B0 Yield Post-Disruption CheckPCR Is GLOXY4 knockout confirmed by PCR? Start->CheckPCR CheckHPLC Does HPLC show complete A0 removal? CheckPCR->CheckHPLC Yes Action_Vector Action: Verify vector and gRNA sequence. Optimize transformation. CheckPCR->Action_Vector No CheckGrowth Is mutant growth severely impaired? CheckHPLC->CheckGrowth Yes Action_Precursor Action: Analyze for precursor buildup or shunt pathways. Consider secondary mutations. CheckHPLC->Action_Precursor No Action_Culture Action: Optimize fermentation medium (carbon/nitrogen sources). Check pH and temperature. CheckGrowth->Action_Culture No Action_Growth Action: Adapt strain to medium over several passages. Test alternative media. CheckGrowth->Action_Growth Yes End Success: B0 Yield Increased Action_Culture->End

Caption: A logical workflow for troubleshooting low Pneumocandin B0 yield.

Problem: The GLOXY4 gene is knocked out, but B0 production has not increased as expected.

Answer: This indicates that other factors may be limiting production.

  • Suboptimal Fermentation Conditions: The optimal conditions for the mutant strain may differ from the wild type. Re-optimize key parameters such as temperature, pH, and the composition of the fermentation medium. The optimal temperature for B0 production is typically between 23.5°C and 25°C.[6]

  • Precursor Supply Limitation: The increased demand for precursors to synthesize B0 may not be met by the cell's metabolism. Key precursors include proline and acetyl-CoA.[13][14] Consider supplementing the medium or further metabolic engineering to boost the supply of these building blocks.

  • Feedback Inhibition: High intracellular concentrations of Pneumocandin B0 can inhibit its own production.[13][14] Strategies to enhance its secretion, such as adaptive laboratory evolution or the use of surfactants like SDS in the fermentation broth, can alleviate this issue.[6][9]

Problem: HPLC analysis shows no this compound, but new, unidentified peaks have appeared.

Answer: The blockage of one pathway can sometimes lead to the accumulation of intermediates or the activation of cryptic secondary metabolic pathways.

  • Intermediate Accumulation: The common precursor that would have been used for A0 synthesis may be shunted to form novel analogues.

  • Structural Analysis: Isolate these new compounds and perform structural analysis (e.g., using NMR and mass spectrometry) to identify them. They may be new pneumocandin analogues with potentially interesting bioactivity.[15]

Experimental Protocols & Workflow

The general workflow for this project involves designing a knockout strategy, transforming G. lozoyensis, screening for successful mutants, and analyzing the fermentation products.

Experimental_Workflow cluster_design Phase 1: Strain Engineering cluster_verify Phase 2: Mutant Verification cluster_analyze Phase 3: Production Analysis A Design Disruption Vector (e.g., CRISPR/Cas9 with gRNA for GLOXY4) C Transform Cells (e.g., ATMT or PEG-mediated) A->C B Prepare G. lozoyensis (Protoplasts or Conidia) B->C D Select Transformants (e.g., Hygromycin Resistance) C->D E Genomic DNA Extraction D->E F PCR Screening (Confirm GLOXY4 Disruption) E->F G Sequence Verification (Optional but Recommended) F->G H Fermentation of Mutant and Wild-Type Strains G->H I Sample Extraction H->I J HPLC Analysis (Quantify Pneumocandins A0 & B0) I->J

Caption: High-level experimental workflow from vector design to HPLC analysis.
Protocol 1: Agrobacterium-mediated Disruption of GLOXY4

This protocol is adapted from methodologies described for G. lozoyensis.[2]

  • Vector Construction:

    • Amplify ~1.5 kb upstream (Left Arm) and ~1.5 kb downstream (Right Arm) homologous flanking regions of the GLOXY4 gene from G. lozoyensis genomic DNA using high-fidelity DNA polymerase.

    • Clone the Left and Right arms into a binary vector (e.g., pAg1-H3) flanking a selection marker, such as the hygromycin resistance gene (hygR).

    • Verify the final disruption vector, pAg1-H3-GLOXY4, by restriction digest and sequencing.[2]

  • Transformation:

    • Introduce the final vector into Agrobacterium tumefaciens (e.g., strain LBA4404) via electroporation.

    • Prepare a conidial suspension of G. lozoyensis by washing mycelia with 0.05% Tween 20.[2][16]

    • Co-cultivate the A. tumefaciens culture (grown to an OD600 of ~0.6) with the G. lozoyensis conidial suspension on induction medium (IMAS agar) for 2-3 days.

  • Screening and Verification:

    • Transfer the agar (B569324) plates to a selection medium containing an appropriate antibiotic (e.g., hygromycin) to select for fungal transformants and a second antibiotic (e.g., cefotaxime) to eliminate A. tumefaciens.

    • Isolate genomic DNA from the resulting hygromycin-resistant colonies.

    • Perform PCR analysis using primers that anneal outside the homologous arms and within the hygR gene. A successful knockout will yield a different band size compared to the wild-type strain.

Protocol 2: HPLC Analysis of Pneumocandins

This protocol outlines the extraction and analysis of Pneumocandins from fermentation broth.

  • Sample Preparation and Extraction:

    • Take a 1 mL aliquot of the whole fermentation broth (containing mycelia).

    • Add 4 mL of ethyl alcohol and vortex vigorously for 10 minutes to extract the pneumocandins.[13]

    • Centrifuge the mixture at 8,000 x g for 5 minutes.

    • Collect the supernatant for analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid).

    • Detection: UV detector at ~210 nm.

    • Quantification: Run authentic standards for Pneumocandin B0 and A0 to determine retention times and create a standard curve for accurate quantification. Compare the peak areas from the samples to the standard curve to determine the concentration.

References

Technical Support Center: Media Optimization for Selective Pneumocandin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the media optimization for selective production of pneumocandins by the fungus Glarea lozoyensis.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low Yield of Pneumocandin B₀

Q1: My pneumocandin B₀ yield is consistently low. What are the most critical media components I should focus on?

A1: Low yield is a common issue often traced back to suboptimal media composition. The most impactful components to investigate are:

  • Carbon Sources: A combination of mannitol (B672) and glucose has been shown to be highly favorable for pneumocandin B₀ biosynthesis, in some cases increasing the yield by 65%.[1] Mannitol, in particular, is a key component, with optimal concentrations around 82.23 g/L identified in some statistical optimization studies.[2] Fructose has also been explored as a cheaper alternative to mannitol.[3]

  • Nitrogen Sources: The choice of nitrogen source in the seed culture significantly impacts the final product yield. Incorporating cotton seed powder as the nitrogen source can lead to a 23% enhancement in production.[1]

  • Precursors: L-proline supplementation is critical. It has been shown to cause a dose-dependent increase in pneumocandin B₀ levels.[1][4] An optimal concentration of 30.0 g/L has been reported.[2] L-proline helps by reducing the formation of unwanted side products like pneumocandin C₀.[3][5]

Q2: I've optimized the main carbon and nitrogen sources, but the yield is still not improving. What else can I try?

A2: If the primary nutrients are optimized, consider these factors:

  • Trace Elements: Certain trace elements can inhibit enzymes involved in the biosynthesis of unwanted pneumocandin analogues. Zinc, cobalt, copper, and nickel can affect the pneumocandin B₀ titer by altering hydroxylation patterns on the molecule.[4]

  • Phosphate Source: Inorganic salts, especially phosphates like KH₂PO₄, play a crucial role.[1] They can help protect the pneumocandin product from degradation, particularly under unfavorable pH conditions.[1]

  • Lipid/Oil Supplementation: The addition of oils, such as coconut oil (at around 6.0 g/L), has been identified as a significant factor for improving yield.[2] Other oils like soybean oil can also positively impact accumulation.[6]

  • Surfactants: Adding surfactants like Sodium Dodecyl Sulfate (SDS) in the late fermentation stage can significantly increase the release of intracellular pneumocandin B₀, boosting the final measured yield by up to 38%.[1]

Section 2: Poor Selectivity (High Levels of Pneumocandin A₀ and Other Analogs)

Q3: My fermentation produces a high ratio of pneumocandin A₀ to B₀. How can I improve the selectivity for B₀?

A3: In wild-type Glarea lozoyensis, pneumocandin A₀ is often the major product, with A₀:B₀ ratios as high as 7:1.[7] Achieving high selectivity for B₀ is a primary goal of process development.

  • Strain Engineering: The most effective method is genetic. The key difference between A₀ and B₀ is a residue derived from either L-leucine (for A₀) or L-proline (for B₀). The enzyme GLOXY4 is responsible for converting L-leucine to a precursor for A₀. Knocking out or mutating the GLoxy4 gene abolishes pneumocandin A₀ production and funnels precursors towards B₀, dramatically increasing its yield and purity.[1][7][8] This has been shown to increase the B₀ titer by 9.5-fold in engineered strains.[7]

  • Precursor Feeding: While less effective than genetic modification, precursor supplementation can shift the ratio. High concentrations of L-proline in the medium favor the synthesis of pneumocandin B₀ and can reduce the production of other analogs like C₀ and D₀.[4][5]

Q4: Besides pneumocandin A₀, I'm seeing significant peaks for other analogs like C₀ and D₀ in my HPLC. How can I minimize these?

A4: The formation of analogs like C₀ (which contains a 4-hydroxyproline (B1632879) instead of a 3-hydroxyproline) can be suppressed through media optimization.[9]

  • L-Proline Supplementation: Adding L-proline to the medium at concentrations of 5-10 g/L can hinder the formation of the precursor for pneumocandin C₀, thereby increasing the relative yield of pneumocandin B₀.[3][5]

  • Amino Acid Balance: The addition of other amino acids like threonine and serine can also alter the spectrum of analogs produced.[4] It is important to maintain a balanced medium, as adding threonine or serine can sometimes reduce the overall B₀ titer.[3]

Section 3: Fermentation Process & Analysis

Q5: What are the optimal physical parameters for pneumocandin B₀ fermentation?

A5: Physical parameters are just as critical as media composition.

  • Temperature: The optimal temperature for production is between 23.5 and 25°C. G. lozoyensis growth is inhibited at temperatures of 28°C or higher.[1] A two-stage temperature strategy (e.g., 30°C for initial growth followed by a shift to 25°C for production) has been successfully used for related echinocandins.[1]

  • pH: The stability of pneumocandin B₀ is pH-dependent. The pH of the culture medium should be maintained between 4.0 and 8.0 to prevent degradation of the product.[1]

  • Osmotic Stress: High concentrations of solutes like mannitol create osmotic stress. This has been shown to be a more critical factor than substrate concentration alone in enhancing pneumocandin B₀ production. A fed-batch strategy to control osmotic stress can improve yields significantly.[10]

Q6: I am having trouble with inconsistent results between batches. What could be the cause?

A6: Inconsistency often stems from variations in the inoculum or fermentation conditions.

  • Inoculum Quality: The morphology of the fungus in the seed culture is critical. Using cotton seed powder as a nitrogen source in the seed medium can promote the formation of small, compact pellets, which leads to more consistent fermentation performance and improved oxygen transfer.[11]

  • Feedback Inhibition: Pneumocandin B₀ is primarily stored inside the mycelia, and high intracellular concentrations can inhibit further production.[12][13] Strategies like adding surfactants or using strains with enhanced membrane permeability can help alleviate this, leading to more stable and higher production.[12][13]

Data Tables

Table 1: Effect of Media Components on Pneumocandin B₀ Yield
ComponentBase MediumOptimized ConditionFold Increase / % ChangeFinal Titer (mg/L)Reference
Carbon/Nitrogen Source Standard MediumMannitol & Glucose Combination65% Increase-[1]
Nitrogen Source Standard Seed MediumCotton Seed Powder in Seed Medium23% Increase1950[1][11]
Precursor No SupplementationL-Proline (30 g/L)6-fold (overall process)-[2]
Lipid Source No SupplementationCoconut Oil (6.0 g/L)Significant Factor-[2]
Overall Optimization Parent Strain (810 mg/L)Mutant Strain + Optimized Medium1.65-fold (media effect)1873[14]
Surfactant No SupplementationSDS Addition (late stage)38% Increase2529[1]
Table 2: Impact of Amino Acid Supplementation on Pneumocandin Selectivity
Amino Acid AddedEffect on Pneumocandin B₀Effect on Other AnalogsReference
L-Proline Dose-dependent increaseDecreased levels of C₀ and D₀[4][5]
L-Arginine Affects productionAffects hydroxyproline (B1673980) synthesis[4]
L-Threonine / L-Serine May reduce B₀ titerAlters levels of "serine analogs"[3][4]
L-Glutamine / L-Ornithine No significant effectNo significant effect[4]

Experimental Protocols

Protocol 1: Submerged Fermentation for Pneumocandin B₀ Production
  • Seed Culture Preparation:

    • Prepare seed medium containing (per liter): Mannitol (20g), KH₂PO₄ (7.0g), Cotton Seed Powder (7.5-10g), Dextrose (8.0g), and Corn Steep Liquor (3.5g).[2][11]

    • Inoculate 50 mL of sterile seed medium in a 250-mL flask with a frozen mycelial stock or slant suspension of G. lozoyensis.

    • Incubate at 25°C, shaking at 220 rpm for approximately 168 hours.[12]

  • Production Fermentation:

    • Prepare the production medium. An example optimized medium contains (per liter): Mannitol (82.23g), L-Proline (30.0g), and Coconut Oil (6.0g), along with basal salts.[2]

    • Inoculate 50 mL of production medium in a 250-mL flask with 10% (v/v) of the seed culture.[12]

    • Incubate at 25°C, shaking at 220-240 rpm for up to 432 hours (18 days).[2][12]

    • Monitor pH and maintain between 4.0 and 8.0.[1]

  • Product Extraction and Analysis:

    • Total Pneumocandin Extraction: Take a 1 mL aliquot of the whole fermentation broth (containing mycelia). Add 4 mL of ethyl alcohol and vortex for 10 minutes.[13]

    • Extracellular Pneumocandin: Centrifuge the fermentation broth at 8000 x g for 5 minutes. The supernatant contains the extracellular product.[12]

    • Analysis: Analyze the supernatant from the extraction/centrifugation step by HPLC.

    • HPLC Conditions: Use a C18 column (e.g., 100 mm x 4.6 mm, 5µm). Compare peak areas against a known standard of pneumocandin B₀ to quantify the concentration.[2]

Visualizations

Experimental Workflow for Media Optimization

G cluster_0 Phase 1: Strain & Inoculum cluster_1 Phase 2: Fermentation cluster_2 Phase 3: Analysis cluster_3 Phase 4: Evaluation strain G. lozoyensis Strain (Wild-Type or Engineered) seed Seed Culture Development (e.g., Cotton Seed Powder Medium) strain->seed ferm Production Fermentation (25°C, pH 4-8, ~18 days) seed->ferm extract Extraction (Intra- & Extracellular) ferm->extract media Media Optimization: - Carbon Source (Mannitol) - Nitrogen Source - Precursor (L-Proline) - Lipids, Trace Elements media->ferm hplc HPLC Analysis (Quantification & Purity) extract->hplc yield Assess Yield (mg/L) hplc->yield selectivity Assess Selectivity (B₀ vs A₀, C₀, etc.) hplc->selectivity

Caption: Workflow for optimizing pneumocandin B₀ production from strain selection to final analysis.

Logical Relationship of Precursors to Pneumocandin Analogs

G L_Leu L-Leucine GLOXY4 GLOXY4 Enzyme L_Leu->GLOXY4 L_Pro L-Proline NRPS Peptide Assembly (NRPS) L_Pro->NRPS Incorporated Pneumo_B0 Pneumocandin B₀ (Target Product) L_Pro->Pneumo_B0 Supplementation Favors A0_precursor 4-Methyl-L-Proline (Precursor for A₀) GLOXY4->A0_precursor A0_precursor->NRPS Incorporated Pneumo_A0 Pneumocandin A₀ (Major Wild-Type Product) NRPS->Pneumo_A0 NRPS->Pneumo_B0 KO Gene Knockout of GLOXY4 KO->GLOXY4 Inhibits

Caption: Biosynthetic decision point for producing pneumocandin A₀ versus B₀.

References

Addressing batch-to-batch variability in Pneumocandin A0 fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address batch-to-batch variability in Pneumocandin A0 fermentation for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during Glarea lozoyensis fermentation for this compound production.

FAQs - Inoculum and Seed Culture

  • Question: My Glarea lozoyensis seed culture shows slow or inconsistent growth. What are the potential causes and solutions?

    • Answer: Slow or inconsistent growth in the seed culture is a primary source of batch-to-batch variability. Several factors could be responsible:

      • Poor Inoculum Quality: The initial inoculum from the agar (B569324) slant may have low viability. Ensure you are using a fresh, actively growing culture for inoculation.

      • Suboptimal Seed Medium: The composition of the seed medium is critical for healthy mycelial growth. Verify the pH and the quality of each component, particularly the nitrogen source. Complex nitrogen sources like soybean or cottonseed powder can vary between suppliers and lots.[1][2]

      • Inadequate Aeration and Agitation: Insufficient oxygen transfer or poor mixing can limit growth. Ensure the shaker speed and flask volume are appropriate to maintain dissolved oxygen levels.[1][2]

      • Incorrect Incubation Temperature: G. lozoyensis has a specific temperature range for optimal growth. Deviations can significantly impact metabolic activity.[3]

  • Question: What are the key quality parameters for a Glarea lozoyensis seed culture before inoculating the production fermenter?

    • Answer: A healthy seed culture is crucial for a successful production run. Key quality parameters include:

      • Mycelial Morphology: The mycelia should appear as small, compact pellets. Large, filamentous clumps can lead to high viscosity in the production phase, impairing oxygen transfer.[1][4][5]

      • Biomass Concentration: A consistent dry cell weight (DCW) should be achieved before transferring to the production vessel.

      • pH of the Culture: The pH of the seed culture should be within the expected range, indicating normal metabolic activity.

      • Microscopic Examination: A microscopic check should reveal healthy, non-vacuolated hyphae and confirm the absence of bacterial or yeast contamination.

FAQs - Production Fermentation

  • Question: We are observing significant batch-to-batch variation in our this compound titer. What are the likely causes?

    • Answer: Variability in the final product titer is a common challenge. The root causes can often be traced to one or more of the following:

      • Raw Material Inconsistency: The quality of complex media components like peptone, soybean powder, or mannitol (B672) can vary between batches, affecting nutrient availability and secondary metabolite production.[6] It is advisable to test new batches of raw materials on a small scale before use in large-scale fermentations.

      • Inconsistent Inoculum: As mentioned previously, a variable seed culture is a primary driver of inconsistent production. Standardize your inoculum development procedure rigorously.[1]

      • Suboptimal Process Parameters: Small deviations in pH, temperature, dissolved oxygen (DO), or agitation can have a large impact on the final titer.[3][7] For example, DO levels below 20% air saturation can disproportionately decrease Pneumocandin B0 production, which is structurally similar to A0.[7]

      • Fungal Morphology: The morphology of G. lozoyensis in the production vessel is critical. A highly filamentous morphology increases broth viscosity, leading to poor oxygen and nutrient distribution.[1][7]

  • Question: Our fermentation is producing a high ratio of Pneumocandin B0 to this compound. How can we shift the production towards A0?

    • Answer: In the wild-type Glarea lozoyensis, this compound is the major product.[8][9] The production of Pneumocandin B0 is favored when the biosynthesis of 4S-methyl-L-proline, a precursor for this compound, is disrupted.[8] This disruption can be due to genetic mutations in the strain. If you are aiming for this compound, it is crucial to use a wild-type or a strain specifically selected for high A0 production. Industrial production of Pneumocandin B0 was achieved through extensive mutation to eliminate A0 production.[8][9]

  • Question: How can we control the morphology of Glarea lozoyensis to be more pellet-like and less filamentous?

    • Answer: Controlling fungal morphology is key to reducing broth viscosity and improving oxygen transfer.[1][7] Strategies include:

      • Nitrogen Source in Seed Medium: Using cottonseed powder instead of soybean powder in the seed medium has been shown to promote the formation of small, compact pellets.[1]

      • Inoculum Density: The concentration of the inoculum can influence the final morphology.

      • Agitation Rate: The shear stress from agitation can affect pellet formation and size.

  • Question: What are the signs of contamination in a Glarea lozoyensis fermentation, and how can it be prevented?

    • Answer: Contamination can lead to a complete loss of a batch. Signs include:

      • Visual Cues: A sudden change in broth color or the appearance of unusual surface growth.

      • Microscopic Examination: The presence of bacteria or yeast cells among the fungal mycelia.

      • Rapid pH Drop or Rise: A sharp change in pH that is inconsistent with a typical fermentation profile.

      • Unusual Odor: Foul or unusual smells emanating from the fermenter.

      • Prevention: Strict aseptic techniques during media preparation, sterilization, and inoculation are paramount. Regularly inspect all equipment for potential sources of contamination. Common fungal contaminants in manufacturing settings include Aspergillus sp., Penicillium sp., and Fusarium sp.[10] Bacterial contamination can also occur and may lead to a rapid drop in pH due to the production of organic acids.[11][12]

Section 2: Data Presentation

Table 1: Typical Seed Medium Composition for Glarea lozoyensis

ComponentConcentration (g/L)RoleReference
Glucose40Carbon Source[1][2][13]
Soybean Powder20Nitrogen Source[1][2][13]
KH₂PO₄1Phosphorus Source, pH Buffer[1][2][13]
Trace Element Solution10 mL/LEssential Minerals[1][2]
Initial pH 5.0 [1][2][13]

Table 2: Typical Production Medium Composition for Glarea lozoyensis

ComponentConcentration (g/L)RoleReference
Mannitol80Carbon Source[13][14]
Glucose20Carbon Source[13][14]
Peptone20Nitrogen Source[13][14]
K₂HPO₄2.5Phosphorus Source, pH Buffer[13][14]
Initial pH 6.8 [13][14]

Table 3: Key Fermentation Parameters for Pneumocandin Production

ParameterTypical Range/ValueImpact on FermentationReference
Temperature25°CG. lozoyensis has poor growth at or above 28°C.[3]
pH5.0 - 6.8Affects enzyme activity and product stability.[13][14]
Agitation220 rpm (shake flask)Influences mixing and oxygen transfer.[2][8]
Dissolved Oxygen (DO)Maintain >20% air saturationCritical for productivity; low levels can alter product profile.[7]
Fermentation Time14-17 daysDuration required for optimal product accumulation.[2][8]

Section 3: Experimental Protocols

Protocol 1: Inoculum and Seed Culture Preparation

  • Strain Maintenance: Maintain Glarea lozoyensis on Potato Dextrose Agar (PDA) slants.

  • Inoculation: Aseptically transfer a loopful of mycelia from a fresh PDA slant to a 250-mL Erlenmeyer flask containing 50 mL of sterile seed medium.

  • Incubation: Incubate the flask at 25°C on a rotary shaker at 220 rpm for 5 days.[2]

  • Quality Control: Before use, visually inspect the culture for uniform pellet morphology and take a sample for microscopic examination to ensure purity.

Protocol 2: Production Fermentation

  • Inoculation: Aseptically transfer the seed culture to the production fermenter at a 10% (v/v) inoculation ratio.[2]

  • Fermentation Conditions: Maintain the fermentation at 25°C with appropriate agitation and aeration to ensure the dissolved oxygen level remains above 20% air saturation.[7] Control the pH within the optimal range.

  • Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (DCW), substrate consumption, and this compound concentration.

  • Duration: Continue the fermentation for approximately 14-17 days, or until the product titer plateaus.[2][8]

Protocol 3: Extraction and HPLC Analysis of this compound

  • Sample Preparation: Take a 1 mL aliquot of the whole fermentation broth (including mycelia).

  • Extraction: Add 4 mL of ethyl alcohol and vortex for 10 minutes at room temperature.[15]

  • Centrifugation: Centrifuge the extract at 8000 x g for 5 minutes.[15]

  • Filtration: Filter the supernatant through a 0.22 µm membrane filter before HPLC analysis.[15]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm).[15]

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.3% (v/v) phosphoric acid solution.[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV at 210 nm.[15]

    • Quantification: Use a standard curve prepared with purified this compound.

Section 4: Visualizations

Pneumocandin_Biosynthesis cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_modification Key Modification for A0/B0 L-Proline L-Proline NRPS Non-Ribosomal Peptide Synthetase (NRPS) L-Proline->NRPS Pneumocandin_B0 Pneumocandin B0 L-Proline->Pneumocandin_B0 Incorporation of 3S-hydroxyl-L-proline in absence of 4-Methyl-L-proline L-Leucine L-Leucine GLOXY4 GLOXY4 Oxygenase L-Leucine->GLOXY4 Fatty_Acid_Precursors Fatty Acid Precursors PKS Polyketide Synthase (PKS) Fatty_Acid_Precursors->PKS Dimethylmyristoyl_Side_Chain Dimethylmyristoyl Side Chain PKS->Dimethylmyristoyl_Side_Chain Hexapeptide_Core Hexapeptide Core NRPS->Hexapeptide_Core Dimethylmyristoyl_Side_Chain->NRPS Pneumocandin_A0_Precursor This compound Precursor Hexapeptide_Core->Pneumocandin_A0_Precursor Incorporation of 4-Methyl-L-proline 4-Methyl-L-proline 4S-methyl-L-proline GLOXY4->4-Methyl-L-proline 4-Methyl-L-proline->NRPS

Caption: Simplified biosynthesis pathway of this compound.

Troubleshooting_Workflow Start Batch-to-Batch Variability Observed Check_Inoculum Review Inoculum Quality Start->Check_Inoculum Inoculum_OK Inoculum Consistent? Check_Inoculum->Inoculum_OK Check_Raw_Materials Verify Raw Materials Materials_OK Raw Materials Consistent? Check_Raw_Materials->Materials_OK Check_Parameters Analyze Process Parameters Parameters_OK Parameters Within Spec? Check_Parameters->Parameters_OK Check_Morphology Examine Fungal Morphology Morphology_OK Morphology Optimal? Check_Morphology->Morphology_OK Inoculum_OK->Check_Raw_Materials Yes Action_Inoculum Standardize Inoculum Preparation Protocol Inoculum_OK->Action_Inoculum No Materials_OK->Check_Parameters Yes Action_Materials Test New Lots of Raw Materials Materials_OK->Action_Materials No Parameters_OK->Check_Morphology Yes Action_Parameters Calibrate Probes & Improve Control Parameters_OK->Action_Parameters No Action_Morphology Optimize Seed Medium (e.g., Nitrogen Source) Morphology_OK->Action_Morphology No End Consistent Production Morphology_OK->End Yes Action_Inoculum->End Action_Materials->End Action_Parameters->End Action_Morphology->End

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Validation & Comparative

Pneumocandin A0 vs. Pneumocandin B0: A Comparative Guide on Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal efficacy of Pneumocandin A0 and Pneumocandin B0, two closely related lipopeptide natural products from the echinocandin class. This class of antifungals is a cornerstone in the treatment of invasive fungal infections, primarily due to their potent and specific inhibition of fungal β-(1,3)-D-glucan synthase, an essential enzyme for maintaining cell wall integrity. Understanding the nuanced differences in the bioactivity of these precursor molecules is critical for the development of new and improved antifungal agents.

Executive Summary

Pneumocandin B0 was selected as the precursor for the semi-synthesis of Caspofungin, the first approved echinocandin antifungal drug, owing to its superior potency and broader spectrum of activity against key fungal pathogens compared to this compound.[1] While both compounds share the same mechanism of action, subtle structural differences lead to demonstrable variations in their in vitro antifungal efficacy. This guide presents a detailed analysis of their comparative bioactivity, supported by experimental data and methodologies.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Both this compound and Pneumocandin B0 exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex located in the fungal cell membrane. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of this process disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This targeted mechanism provides a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.

Mechanism of Action of Pneumocandins Pneumocandin This compound / B0 FungalCell Fungal Cell Pneumocandin->FungalCell Enters GlucanSynthase β-(1,3)-D-Glucan Synthase Pneumocandin->GlucanSynthase Inhibits CellMembrane Cell Membrane FungalCell->CellMembrane CellMembrane->GlucanSynthase Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan Synthesizes CellLysis Cell Lysis GlucanSynthase->CellLysis Inhibition leads to CellWall Fungal Cell Wall Glucan->CellWall Forms CellWall->FungalCell Provides structural integrity to

Caption: Mechanism of action of Pneumocandins.

Comparative In Vitro Efficacy

Recent studies involving the generation and evaluation of new pneumocandin analogues have provided a direct comparison of the in vitro antifungal activity of this compound and Pneumocandin B0 against a panel of clinically relevant fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible fungal growth.

Fungal SpeciesThis compound (MIC in μg/mL)Pneumocandin B0 (MIC in μg/mL)
Candida albicans0.80.8
Candida glabrata>12.8>12.8
Candida krusei1.61.6
Candida parapsilosis1.61.6
Aspergillus fumigatus0.80.4

Data sourced from a study on the generation of new pneumocandin analogues.

The data indicates that while both this compound and B0 exhibit comparable activity against several Candida species, Pneumocandin B0 demonstrates a two-fold greater potency against Aspergillus fumigatus. This enhanced activity against a key mold pathogen likely contributed to its selection for further development into Caspofungin.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents like Pneumocandins, based on standard methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay
  • Preparation of Antifungal Stock Solutions:

    • This compound and B0 are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.

    • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS).

  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline and adjusted to a standardized concentration using a spectrophotometer or hemocytometer. This suspension is further diluted in the growth medium to achieve the final desired inoculum concentration.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.

    • Positive (fungus in medium without drug) and negative (medium only) control wells are included.

    • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).

  • MIC Determination:

    • Following incubation, the plates are examined visually or with a microplate reader to assess fungal growth.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the positive control.

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solutions (this compound & B0 in DMSO) Dilution Serial Dilution in 96-well plate Stock->Dilution Inoculation Inoculate plates with fungal suspension Dilution->Inoculation Inoculum Prepare Fungal Inoculum Inoculum->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Reading Read plates visually or with a reader Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Generalized workflow for MIC determination.

Conclusion

The available data supports the historical decision to advance Pneumocandin B0 in the development of Caspofungin. Its enhanced in vitro activity against Aspergillus fumigatus, a significant and often difficult-to-treat pathogen, provides a clear advantage over this compound. While both compounds are potent inhibitors of fungal β-(1,3)-D-glucan synthase, this comparative analysis underscores the importance of subtle molecular modifications in optimizing antifungal efficacy. Further research into the structure-activity relationships of pneumocandins and other echinocandins continues to be a promising avenue for the discovery of next-generation antifungal therapies.

References

A Comparative Analysis of Pneumocandin A0 and Echinocandin B for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the properties and performance of two foundational echinocandin antifungals, Pneumocandin A0 and Echinocandin B, this guide offers a comprehensive comparison of their chemical structures, biological activities, and biosynthetic pathways. This analysis is supported by available experimental data and detailed methodologies to inform future research and drug development in the field of antifungal therapeutics.

Introduction: The Rise of Echinocandins

In the ongoing battle against invasive fungal infections, the echinocandin class of antifungals has emerged as a critical therapeutic option. These lipopeptide compounds disrupt the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, an essential polymer absent in mammalian cells, thus offering a selective mechanism of action.[1][2] this compound and Echinocandin B are two naturally occurring echinocandins that have served as pivotal starting points for the development of semi-synthetic derivatives with improved pharmacological profiles. This compound is a precursor to caspofungin, while Echinocandin B is the foundation for anidulafungin.[1][3] This guide provides a detailed comparative analysis of these two parent compounds to provide researchers and drug development professionals with a thorough understanding of their respective attributes.

Structural and Physicochemical Properties

This compound and Echinocandin B share a common structural framework: a cyclic hexapeptide core acylated with a lipid side chain. However, key differences in their amino acid composition and the nature of the lipid side chain contribute to their distinct physicochemical properties.

PropertyThis compoundEchinocandin BReference(s)
Molecular Formula C₅₆H₇₁N₉O₁₉C₅₂H₈₁N₇O₁₆[1]
Producing Organism Glarea lozoyensisAspergillus nidulans, Aspergillus rugulosus[1][4]
Lipid Side Chain 10,12-dimethylmyristoylLinoleoyl[1]
Solubility Limited water solubility; Soluble in DMSO and ethanol.Limited water solubility; Soluble in ethanol, methanol, DMF, and DMSO.[4][5][6]

Key Structural Differences: The most notable distinction lies in their lipid side chains. This compound possesses a branched-chain 10,12-dimethylmyristoyl group, whereas Echinocandin B features a linear linoleoyl side chain.[1] This structural variance has profound implications for their biological activities, particularly their hemolytic potential.

Comparative In Vitro Antifungal Activity

Both this compound and Echinocandin B exhibit potent antifungal activity against a broad spectrum of pathogenic fungi, most notably Candida and Aspergillus species. Their mechanism of action involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, leading to the disruption of fungal cell wall integrity and ultimately cell lysis.[2]

While direct comparative MIC (Minimum Inhibitory Concentration) and MEC (Minimum Effective Concentration) data for this compound is limited in publicly available literature, data from its close derivatives and the broader class of pneumocandins provide valuable insights. For instance, a water-soluble pneumocandin derivative, L-733,560, has demonstrated potent activity against various Candida species.[7][8]

OrganismPneumocandin Derivative (L-733,560) MIC (µg/mL)Echinocandin B MIC (µg/mL)Reference(s)
Candida albicansMean: Not explicitly stated, but demonstrated best activity3.9[7][9]
Candida glabrataMean: Not explicitly stated, but demonstrated best activity-[7]
Candida tropicalisMean: Not explicitly stated, but demonstrated best activity-[7]
Candida kruseiMean: 0.78-[7]
Candida parapsilosisMean: 0.72-[7]
Candida lusitaniaeMean: 0.15-[7]
Candida guilliermondiiMean: 1.25-[7]

For Aspergillus species, echinocandins are generally considered fungistatic, and their activity is often measured by the MEC, which is the lowest concentration that produces small, aberrant, branched hyphae.[10] Data for caspofungin, the derivative of Pneumocandin B0, shows MEC values for various Aspergillus species to be generally low, indicating potent activity.[1]

Hemolytic Activity: A Critical Differentiator

A significant factor limiting the clinical development of naturally occurring echinocandins is their propensity to cause hemolysis. This is where a crucial difference between this compound and Echinocandin B becomes apparent.

CompoundHemolytic ActivityReference(s)
This compound (and other pneumocandins) Minimal hemolytic potential.[11]
Echinocandin B High degree of hemolysis.[2]

The branched lipid side chain of this compound is thought to be responsible for its significantly lower hemolytic activity compared to the linear side chain of Echinocandin B.[1] This difference was a key factor in the selection of a pneumocandin as the basis for the development of caspofungin, which retained this favorable safety profile. The high hemolytic activity of Echinocandin B necessitated its chemical modification to produce anidulafungin, which has a different side chain to mitigate this toxicity.[1]

Biosynthesis: A Complex Non-Ribosomal Pathway

The biosynthesis of both this compound and Echinocandin B is a complex process orchestrated by large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). These enzymatic assembly lines are responsible for the construction of the cyclic peptide core and the lipid side chain, respectively.

Biosynthesis_Comparison cluster_pneumocandin This compound Biosynthesis cluster_echinocandin Echinocandin B Biosynthesis p_start Precursor Amino Acids (e.g., Ornithine, Proline, etc.) p_pks Polyketide Synthase (PKS) (produces 10,12-dimethylmyristate) p_nrps Non-Ribosomal Peptide Synthetase (NRPS) p_cyclization Cyclization & Thioesterase Action p_hydroxylation Post-assembly Hydroxylations p_final This compound e_start Precursor Amino Acids (e.g., Ornithine, Threonine, etc.) e_fatty_acid Linoleic Acid e_nrps Non-Ribosomal Peptide Synthetase (NRPS) e_cyclization Cyclization & Thioesterase Action e_hydroxylation Post-assembly Hydroxylations e_final Echinocandin B

The biosynthetic gene clusters for both compounds have been identified and characterized, revealing a high degree of homology in the core machinery. However, differences in the specificities of the adenylation domains of the NRPS modules and the nature of the PKS or fatty acid ligase are responsible for the incorporation of different amino acids and lipid moieties, respectively.

Mechanism of Action: Targeting the Fungal Cell Wall

The antifungal activity of both this compound and Echinocandin B stems from their ability to inhibit the β-(1,3)-D-glucan synthase enzyme complex. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.

Mechanism_of_Action

By binding to the Fks1p subunit of the glucan synthase complex, these echinocandins disrupt the production of this essential polymer, leading to a weakened cell wall that is unable to withstand osmotic stress, ultimately resulting in fungal cell death.[1]

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro activity of this compound and Echinocandin B against yeast and filamentous fungi can be determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).

For Yeasts (e.g., Candida species) - based on CLSI M27-A3: [10][12][13]

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation: The wells are inoculated with the yeast suspension and incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

For Filamentous Fungi (e.g., Aspergillus species) - based on CLSI M38-A2: [3][14][15]

  • Inoculum Preparation: Conidia are harvested from mature fungal cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific optical density or by using a hemocytometer to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Drug Dilution and Inoculation: Similar to the yeast protocol, the drugs are serially diluted in 96-well plates with RPMI 1640 medium and inoculated with the fungal suspension.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • MEC Determination: For echinocandins against molds, the endpoint is the MEC, which is the lowest drug concentration at which short, aberrant, and highly branched hyphae are observed under a microscope.

Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum (Yeast or Mold) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate Prepare Serial Drug Dilutions in 96-well plate prep_plate->inoculate incubate Incubate at 35°C inoculate->incubate read Read MIC or MEC incubate->read end End read->end

Hemolysis Assay

The hemolytic activity of the compounds can be assessed using a spectrophotometric method.

  • Erythrocyte Preparation: Fresh red blood cells (e.g., from sheep or human) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed erythrocytes are then resuspended in PBS to a final concentration (e.g., 2% v/v).

  • Sample Preparation: The test compounds (this compound and Echinocandin B) are serially diluted in PBS in a 96-well plate.

  • Incubation: The erythrocyte suspension is added to each well containing the test compound, as well as to positive (100% lysis, e.g., with Triton X-100) and negative (0% lysis, PBS alone) control wells. The plate is incubated at 37°C for a defined period (e.g., 1 hour).

  • Centrifugation and Measurement: The plate is centrifuged to pellet the intact erythrocytes. The supernatant, containing the released hemoglobin, is transferred to a new plate.

  • Data Analysis: The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 415 nm or 540 nm). The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value (the concentration causing 50% hemolysis) can then be determined.

Hemolysis_Assay_Workflow start Start prep_rbc Prepare Washed Erythrocyte Suspension start->prep_rbc incubate Add Erythrocytes & Incubate (e.g., 37°C, 1 hour) prep_rbc->incubate prep_plate Prepare Serial Compound Dilutions in 96-well plate prep_plate->incubate centrifuge Centrifuge to Pellet Intact Cells incubate->centrifuge measure Measure Absorbance of Supernatant (Hemoglobin) centrifuge->measure analyze Calculate % Hemolysis and HC50 measure->analyze end End analyze->end

Conclusion and Future Perspectives

This compound and Echinocandin B, while sharing a common mechanism of action and structural scaffold, exhibit key differences that have significantly influenced their developmental trajectories as antifungal agents. The lower hemolytic potential of this compound, attributed to its branched lipid side chain, made it a more direct precursor for a clinically viable drug. In contrast, the high hemolytic activity of Echinocandin B necessitated medicinal chemistry efforts to replace its linear lipid tail, leading to the successful development of anidulafungin.

This comparative analysis underscores the importance of subtle structural modifications in determining the pharmacological properties of natural products. For researchers and drug development professionals, a thorough understanding of these foundational molecules can guide the rational design of novel echinocandin derivatives with enhanced efficacy, improved safety profiles, and expanded antifungal spectra. Future research could focus on further elucidating the structure-activity relationships of the echinocandin core and side chain to develop next-generation antifungals that can overcome emerging resistance and address unmet clinical needs.

References

Validating the Antifungal Activity of Pneumocandin A0 Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant fungal pathogens, such as Candida auris and azole-resistant Aspergillus fumigatus, poses a significant threat to global health. This necessitates the exploration of novel and repurposed antifungal agents. Pneumocandin A0, a naturally occurring lipopeptide of the echinocandin class, represents a promising candidate. This guide provides a comparative analysis of the in vitro activity of this compound and its analogues against resistant fungal strains, alongside current therapeutic alternatives.

Comparative In Vitro Antifungal Activity

The following tables summarize the minimal inhibitory concentration (MIC) and minimal effective concentration (MEC) values of this compound, its natural analogue Pneumocandin B0, and engineered analogues against various Candida species, including caspofungin-resistant strains, and Aspergillus fumigatus. Data is compared with caspofungin, a current frontline echinocandin.

Table 1: In Vitro Activity of Pneumocandins against Candida Species

CompoundC. albicans (ATCC 10231) MIC (µg/mL)C. glabrata (ATCC 2001) MIC (µg/mL)C. albicans (MDACC1 - Caspofungin-Resistant) MIC (µg/mL)C. glabrata (MDACC1 - Caspofungin-Resistant) MIC (µg/mL)
This compound0.80.8>12.8>12.8
Pneumocandin B00.80.86.46.4
Pneumocandin I (analogue)0.10.0253.23.2
Caspofungin0.20.2>12.8>12.8

Data extracted from a study on engineered pneumocandin analogues.[1]

Table 2: In Vitro Activity of Pneumocandins against Aspergillus fumigatus

CompoundAspergillus fumigatus (ATCC 1022) MEC (µg/mL)
This compound0.4
Pneumocandin B00.4
Pneumocandin I (analogue)0.1
Caspofungin0.2

Data extracted from a study on engineered pneumocandin analogues.[1]

Mechanism of Action and Resistance

Pneumocandins, like other echinocandins, target the fungal cell wall by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[2][3] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, an essential polysaccharide for maintaining the structural integrity of the fungal cell wall.[2][3] The disruption of this process leads to osmotic instability and cell death.

PneumocandinA0 This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) PneumocandinA0->GlucanSynthase Inhibition BetaGlucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->BetaGlucan Catalyzes CellWall Fungal Cell Wall Integrity BetaGlucan->CellWall Maintains CellLysis Cell Lysis BetaGlucan->CellLysis Disruption leads to

Mechanism of Action of this compound.

Resistance to echinocandins in Candida species, including C. auris, is primarily associated with mutations in the FKS1 gene, which encodes a key subunit of the glucan synthase enzyme. These mutations reduce the binding affinity of the drug to its target. In Aspergillus fumigatus, resistance to azoles is more common and typically involves mutations in the cyp51A gene, which is involved in ergosterol (B1671047) biosynthesis. While echinocandin resistance is less frequent in Aspergillus, it can also arise from mutations in the fks1 gene.

Experimental Protocols

The following are standardized methodologies for determining the in vitro antifungal activity of compounds like this compound.

Broth Microdilution MIC Assay for Candida spp.

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation DrugDilution Serial Drug Dilution DrugDilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Workflow for Broth Microdilution MIC Assay.
MEC Assay for Aspergillus spp.

For filamentous fungi like Aspergillus, the minimum effective concentration (MEC) is often a more appropriate measure of activity for echinocandins.

  • Inoculum and Drug Preparation: Similar to the MIC assay, a standardized conidial suspension is prepared and the drug is serially diluted in microtiter plates.

  • Inoculation and Incubation: Plates are inoculated and incubated at 35°C for 48 hours.

  • MEC Determination: The MEC is determined by microscopic examination and is defined as the lowest drug concentration that leads to the formation of aberrant, short, and highly branched hyphae compared to the normal filamentous growth in the control well.

Conclusion

The available in vitro data suggests that this compound possesses antifungal activity against various Candida species and Aspergillus fumigatus. Notably, engineered analogues of pneumocandins have demonstrated enhanced activity, even against caspofungin-resistant Candida strains, highlighting the potential for further drug development within this chemical class. However, there is a critical need for more extensive studies to evaluate the efficacy of this compound and its derivatives against a broader panel of clinically relevant, multidrug-resistant strains of Candida auris and Aspergillus fumigatus. Such research is imperative to validate its potential as a therapeutic option in the face of growing antifungal resistance.

References

Navigating Echinocandin Resistance: A Comparative Analysis of Pneumocandin A0 and Other Echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of Pneumocandin A0's clinically relevant derivative, caspofungin, against other key echinocandins—micafungin and anidulafungin (B1665494). The focus is on cross-resistance patterns observed in fungal isolates, particularly those with mutations in the FKS genes, the primary target of this antifungal class. Experimental data is presented to support the comparisons, and detailed methodologies are provided for key cited experiments.

Understanding Echinocandin Action and Resistance

Echinocandins, including the pneumocandins, are a critical class of antifungal agents that target the fungal cell wall.[1][2][3] Their mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[1][2][3] This disruption of cell wall integrity leads to osmotic instability and fungal cell death.[3] this compound is a naturally occurring lipopeptide from which the semi-synthetic echinocandin, caspofungin, is derived.[1]

The emergence of resistance to echinocandins is a growing clinical concern. The predominant mechanism of resistance involves amino acid substitutions in the Fks1 and Fks2 subunits of the glucan synthase enzyme complex.[4][5] These mutations, often occurring in specific "hot spot" regions of the FKS genes, reduce the binding affinity of echinocandins to their target, leading to elevated Minimum Inhibitory Concentrations (MICs).[4][5] Notably, mutations in the FKS genes typically confer cross-resistance to all three clinically available echinocandins: caspofungin, micafungin, and anidulafungin.[5]

Comparative In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for caspofungin (as a representative for the pneumocandin class), micafungin, and anidulafungin against wild-type and common FKS mutant strains of Candida species. These values are indicative of the cross-resistance phenomenon.

Fungal SpeciesFKS GenotypeFKS MutationCaspofungin MIC (µg/mL)Micafungin MIC (µg/mL)Anidulafungin MIC (µg/mL)
Candida albicansWild-TypeNone0.25 - 0.50.12 - 0.250.12 - 0.25
Candida albicansMutantFKS1 S645P>8>82 - 4
Candida albicansMutantFKS1 S645F4 - >82 - 81 - 4
Candida glabrataWild-TypeNone0.12 - 0.250.06 - 0.120.06 - 0.12
Candida glabrataMutantFKS2 S663P>84 - 82 - 4
Candida glabrataMutantFKS2 F659V4 - 82 - 41 - 2
Candida tropicalisWild-TypeNone0.25 - 0.50.12 - 0.250.12 - 0.25
Candida tropicalisMutantFKS1 S80P>8>84

Note: MIC values are representative ranges compiled from multiple sources. Actual values can vary based on the specific isolate and testing conditions.

Experimental Protocols

The in vitro susceptibility data presented is typically generated using standardized broth microdilution methods. The Clinical and Laboratory Standards Institute (CLSI) M27 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 are the reference methods for yeast susceptibility testing.[6][7][8][9][10]

CLSI M27 Broth Microdilution Method (Abbreviated Protocol)
  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation: The echinocandins are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Incubation: The inoculated microtiter plates are incubated at 35°C for 24 hours.[7]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control well. For echinocandins against Candida spp., this is often observed as the minimum effective concentration (MEC) leading to the growth of small, compact colonies.

EUCAST E.Def 7.3.2 Broth Microdilution Method (Abbreviated Protocol)
  • Inoculum Preparation: A suspension of yeast colonies is prepared in sterile distilled water and adjusted spectrophotometrically. This is further diluted in RPMI 1640 medium (supplemented with 2% glucose) to a final inoculum density of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[6]

  • Antifungal Agent Preparation: Antifungal agents are serially diluted in the RPMI 1640 medium within the microtiter plates.

  • Incubation: Plates are incubated at 35-37°C for 24 hours.[6]

  • Endpoint Reading: The MIC is read as the lowest concentration showing a significant (≥50%) reduction in turbidity compared to the drug-free control. This can be determined visually or with a spectrophotometer.

Visualizing the Mechanism of Echinocandin Resistance

The following diagram illustrates the signaling pathway of echinocandin action and the mechanism of resistance through FKS gene mutations.

Echinocandin_Resistance cluster_0 Fungal Cell cluster_1 Resistance Mechanism Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1/Fks2 subunits) Echinocandins->Glucan_Synthase Inhibits Altered_Enzyme Altered Glucan Synthase (Reduced Drug Affinity) Echinocandins->Altered_Enzyme Ineffective Inhibition Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to FKS_Gene FKS1/FKS2 Genes FKS_Mutation Point Mutations ('Hot Spots') FKS_Gene->FKS_Mutation Undergoes FKS_Mutation->Altered_Enzyme Results in Continued_Synthesis Continued Glucan Synthesis Altered_Enzyme->Continued_Synthesis Resistance Echinocandin Resistance Continued_Synthesis->Resistance

Caption: Mechanism of echinocandin action and resistance via FKS gene mutations.

References

A Comparative Analysis of the Hemolytic Activity of Pneumocandin A0 and Other Echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of antifungal drug development, the echinocandin class stands out for its potent efficacy against a broad range of fungal pathogens. A critical parameter in the preclinical safety assessment of these lipopeptide-based drugs is their potential to induce hemolysis. This guide provides a comparative analysis of the hemolytic activity of Pneumocandin A0, a naturally occurring echinocandin, with other members of the pneumocandin and echinocandin families, supported by experimental data and detailed methodologies.

The structure of the acyl side chain is a key determinant of the hemolytic potential of echinocandins. Compounds with linear fatty acid side chains, such as echinocandin B, tend to exhibit significant hemolytic activity. In contrast, pneumocandins, which possess a branched 10,12-dimethylmyristoyl side chain, generally display a much lower hemolytic profile. This structural difference is a crucial factor in the superior safety profile of pneumocandins and their derivatives.

Quantitative Comparison of Hemolytic Activity

The following table summarizes the available data on the hemolytic activity of various pneumocandins and echinocandins. It is important to note that direct, side-by-side quantitative data for this compound is limited in publicly available literature. However, due to its structural similarity to Pneumocandin B0, particularly the branched acyl side chain which is the primary determinant of low hemolytic potential, its activity is considered to be comparable to that of Pneumocandin B0.[1]

CompoundAcyl Side ChainRelative Hemolytic ActivityKey Findings
This compound 10,12-dimethylmyristoyl (branched)Low (Inferred) Inferred to have low hemolytic activity similar to Pneumocandin B0 due to the presence of the same branched acyl side chain, a key structural feature for reduced hemolysis.[1]
Pneumocandin B0 10,12-dimethylmyristoyl (branched)Low Exhibits minimal hemolytic effect, making it a safe starting molecule for the synthesis of the antifungal drug caspofungin.[1]
Echinocandin B Linoleoyl (linear)High The linear acyl side chain is associated with significantly higher hemolytic activity compared to the branched side chain of pneumocandins.[1]
Anidulafungin Alkoxyphenyl (synthetic)Low A semi-synthetic derivative of echinocandin B where the replacement of the acyl side chain reduces hemolytic properties.[2]
Micafungin Alkoxyphenyl (synthetic)Low A semi-synthetic echinocandin with a modified side chain designed to reduce hemolytic activity.[2]
Caspofungin (Synthetic modification of Pneumocandin B0)Low As a derivative of Pneumocandin B0, it maintains a low hemolytic profile.

Experimental Protocols

A standardized in vitro hemolytic assay is crucial for the reproducible assessment of the hemolytic potential of pneumocandin compounds. Below is a detailed protocol synthesized from established methodologies for testing lipopeptide antifungals.

In Vitro Hemolytic Assay Protocol

1. Preparation of Erythrocyte Suspension:

  • Obtain fresh, whole human blood defibrinated or treated with an anticoagulant (e.g., heparin).

  • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs).

  • Carefully aspirate and discard the supernatant (plasma and buffy coat).

  • Wash the RBC pellet three times with 10 volumes of sterile, cold phosphate-buffered saline (PBS), pH 7.4. Centrifuge at 1,000 x g for 5 minutes at 4°C after each wash.

  • After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds (this compound and other pneumocandins) in PBS.

  • In a 96-well microtiter plate, add 100 µL of each compound dilution to triplicate wells.

  • For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100 to a set of wells.

  • For the negative control (0% hemolysis), add 100 µL of PBS to another set of wells.

  • Add 100 µL of the 2% RBC suspension to all wells.

  • Incubate the plate at 37°C for 1 hour with gentle agitation.

3. Quantification of Hemolysis:

  • After incubation, centrifuge the microtiter plate at 800 x g for 10 minutes to pellet intact RBCs.

  • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

4. Data Analysis:

  • Calculate the percentage of hemolysis for each test concentration using the following formula:

  • Plot the % hemolysis as a function of the compound concentration to determine the HC50 (the concentration causing 50% hemolysis).

Mechanism of Echinocandin-Induced Hemolysis

While high concentrations of certain echinocandins can cause direct membrane disruption, a more subtle mechanism of drug-induced erythrocyte death, known as eryptosis, has been described for some members of this class, such as anidulafungin. This process is a form of programmed cell death for erythrocytes and involves a specific signaling cascade.

Hemolysis_Mechanism cluster_membrane Erythrocyte Membrane cluster_cytosol Cytosol cluster_outcome Outcome Echinocandin Echinocandin Ca_channel Ca²⁺ Channel Echinocandin->Ca_channel Interacts with Ca_ion Ca²⁺ Ca_channel->Ca_ion Induces Influx p38_kinase p38 Kinase Ca_ion->p38_kinase Activates PS_exposure Phosphatidylserine Exposure (Outer Leaflet) p38_kinase->PS_exposure Promotes Cell_shrinkage Cell Shrinkage p38_kinase->Cell_shrinkage Induces Phosphatidylserine Phosphatidylserine (Inner Leaflet) Hemolysis Hemolysis PS_exposure->Hemolysis Cell_shrinkage->Hemolysis Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Sample Fresh Human Whole Blood Wash_RBC Wash & Isolate RBCs Blood_Sample->Wash_RBC RBC_Suspension Prepare 2% RBC Suspension Wash_RBC->RBC_Suspension Incubation Incubate with RBCs (37°C, 1h) RBC_Suspension->Incubation Serial_Dilution Prepare Compound Serial Dilutions Serial_Dilution->Incubation Centrifugation Centrifuge to Pellet Intact RBCs Incubation->Centrifugation Controls Include Positive (Triton X-100) & Negative (PBS) Controls Controls->Incubation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Absorbance Measure Absorbance (540 nm) Supernatant_Transfer->Absorbance Calculation Calculate % Hemolysis Absorbance->Calculation

References

In Vivo Efficacy of Pneumocandin A0: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Pneumocandin A0 and its derivatives with other antifungal agents. The information is supported by experimental data from various animal models of fungal infections.

This compound is a naturally occurring lipopeptide of the echinocandin class of antifungal agents. Its semisynthetic derivatives have been evaluated in numerous preclinical studies, demonstrating potent efficacy against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. This guide summarizes key findings from in vivo studies to facilitate a comparative understanding of its performance against other established antifungal drugs.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of this compound derivatives (specifically L-733,560) compared to other antifungal agents in murine and rat models of disseminated candidiasis and pulmonary aspergillosis.

Disseminated Candidiasis (Mouse Model)
Treatment GroupDosage (mg/kg)Administration RouteEfficacy EndpointOutcomeReference
Pneumocandin L-733,560 ≥ 0.09IntraperitonealKidney SterilizationEffective in sterilizing kidneys[1]
Amphotericin B ≥ 0.09IntraperitonealKidney SterilizationEffective in sterilizing kidneys[1]
Fluconazole ≤ 100OralKidney SterilizationDid not sterilize kidneys[1]
Ketoconazole ≤ 100OralKidney SterilizationDid not sterilize kidneys[1]
Caspofungin 0.5, 1, 5, 10IntraperitonealKidney Fungal BurdenSignificant reduction at all doses[1]
Anidulafungin 5, 10IntraperitonealKidney Fungal BurdenSignificant reduction at higher doses[1]
Pulmonary Aspergillosis (Rat Model)
Treatment GroupDosage (mg/kg)Administration RouteEfficacy Endpoint7-Day Survival Rate (%)Reference
Control --Survival20%[2][3]
Pneumocandin L-693,989 5 (q12h)IntraperitonealSurvival60%[2][3]
Pneumocandin L-731,373 5 (q12h)IntraperitonealSurvival80%[2][3]
Pneumocandin L-733,560 5 (q12h)IntraperitonealSurvival90%[2][3]
Pneumocandin L-733,560 0.625 (q12h)IntraperitonealSurvival100%[2][3]
Amphotericin B 0.5 (q12h)IntraperitonealSurvival87.5%[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Murine Model of Disseminated Candidiasis
  • Animal Model: Immunocompromised male DBA/2N or CD-1 mice.[1]

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[4] A common regimen involves administering 150 mg/kg four days before infection and 100 mg/kg one day before infection.[5]

  • Fungal Strain and Inoculum: Candida albicans is grown on Sabouraud dextrose agar. A suspension is prepared in sterile saline, and mice are challenged intravenously via the lateral tail vein.[6]

  • Drug Administration: Treatment is typically initiated 24 hours post-infection and administered intraperitoneally once or twice daily for a specified duration.[1][4]

  • Efficacy Assessment: The primary endpoints include survival rates and the fungal burden in target organs, particularly the kidneys. Fungal burden is determined by homogenizing the organs and plating serial dilutions to enumerate colony-forming units (CFU).[1][4]

Rat Model of Pulmonary Aspergillosis
  • Animal Model: Male Sprague-Dawley rats.[2][3]

  • Immunosuppression: Rats are immunosuppressed with a regimen including cortisone (B1669442) acetate (B1210297) administered subcutaneously and tetracycline (B611298) in the drinking water for two weeks prior to infection. A low-protein diet is also provided to enhance susceptibility.[2][3][7]

  • Fungal Strain and Inoculum: Aspergillus fumigatus conidia are harvested and suspended in a suitable vehicle. The rats are anesthetized and inoculated intratracheally with the conidial suspension.[2][3]

  • Drug Administration: Antifungal agents are administered intraperitoneally, typically starting on the day of infection and continuing for a defined period.[2][3]

  • Efficacy Assessment: The primary outcome measured is the survival of the animals over a defined period, usually 7 to 14 days post-infection.[2][3]

Visualizations

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthesis

Pneumocandins, like other echinocandins, exert their antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential structural component of the fungal cell wall that is absent in mammalian cells.[8] Inhibition of this pathway disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

G Mechanism of Action of this compound cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Pneumocandin_A0 This compound Pneumocandin_A0->Glucan_Synthase Inhibition

Caption: Inhibition of β-(1,3)-D-glucan synthesis by this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for conducting an in vivo efficacy study of a novel antifungal agent in an animal model of fungal infection.

G Experimental Workflow for In Vivo Antifungal Efficacy Study Animal_Model 1. Animal Model Selection (e.g., Mice, Rats) Immunosuppression 2. Immunosuppression (e.g., Cyclophosphamide, Cortisone) Animal_Model->Immunosuppression Infection 3. Fungal Inoculation (e.g., Intravenous, Intratracheal) Immunosuppression->Infection Treatment 4. Antifungal Treatment (Test vs. Control vs. Comparator) Infection->Treatment Monitoring 5. Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint 6. Endpoint Analysis (Fungal Burden, Histopathology) Monitoring->Endpoint Data_Analysis 7. Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: A typical workflow for in vivo antifungal efficacy studies.

References

Spectroscopic Analysis of Pneumocandin A0 and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for the antifungal agent Pneumocandin A0 and its key analogues. The information presented is intended to assist researchers in the identification, characterization, and development of new echinocandin-based antifungal drugs. The data is compiled from various scientific publications and is presented in a clear, comparative format.

Introduction to Pneumocandins

Pneumocandins are a class of lipopeptides belonging to the echinocandin family of antifungal agents.[1] They exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2][3] this compound is the major natural product from the fungus Glarea lozoyensis, while its analogue Pneumocandin B0 is a minor fermentation product that serves as the precursor for the semi-synthetic drug Caspofungin.[4][5] Genetic manipulation of the pneumocandin biosynthetic pathway has led to the generation of several novel analogues with altered hydroxylation patterns and potentially improved antifungal efficacy.[2][6]

Spectroscopic Data Comparison

The structural elucidation and differentiation of this compound and its analogues heavily rely on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, Pneumocandin B0, and two of their analogues generated from a GLP450-1 insertional mutant. The data was recorded in CD₃OD.

Table 1: ¹H NMR Chemical Shift Data (ppm) for this compound and Analogues

Atom PositionPneumocandin B0This compoundAnalogue 3Analogue 4
diOHTyr-2 4.894.904.894.90
diOHTyr-3 4.254.264.254.26
diOHTyr-4 4.514.524.514.52
diOHTyr-6 7.087.097.087.09
diOHTyr-8 6.756.766.756.76
Thr-2 4.454.464.454.46
Thr-3 4.214.224.214.22
Thr-4 1.251.261.251.26
Pro-2 4.404.414.404.41
Pro-3 4.334.344.334.34
Pro-4 2.15, 2.352.16, 2.362.15, 2.352.16, 2.36
Pro-5 3.80, 4.013.81, 4.023.80, 4.013.81, 4.02
Gln-2 4.654.664.654.66
Gln-3 2.10, 2.252.11, 2.262.10, 2.252.11, 2.26
Gln-4 2.452.462.452.46
Orn-2 4.554.564.554.56
Orn-3 1.80, 1.951.81, 1.961.80, 1.951.81, 1.96
Orn-4 3.853.863.853.86
Orn-5 3.303.313.303.31
MePro-2 4.404.424.404.42
MePro-3 4.334.354.334.35
MePro-4 2.502.522.502.52
MePro-5 3.80, 4.013.82, 4.033.80, 4.013.82, 4.03
MePro-6 -1.15-1.15

Data extracted from the supporting information of "Genetic Manipulation of the Pneumocandin Biosynthetic Pathway for Generation of Analogues and Evaluation of Their Antifungal Activity".

Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound and Analogues

Atom PositionPneumocandin B0This compoundAnalogue 3Analogue 4
diOHTyr-1 172.5172.5171.4171.4
diOHTyr-2 56.556.656.556.6
diOHTyr-3 74.574.674.574.6
diOHTyr-4 73.873.973.873.9
diOHTyr-5 131.5131.6131.5131.6
diOHTyr-6 129.5129.6129.5129.6
diOHTyr-7 116.5116.6116.5116.6
diOHTyr-8 157.5157.6157.5157.6
Thr-1 171.8171.9171.8171.9
Thr-2 60.260.360.260.3
Thr-3 68.568.668.568.6
Thr-4 20.520.620.520.6
Pro-1 173.2173.3173.2173.3
Pro-2 61.561.661.561.6
Pro-3 72.572.672.572.6
Pro-4 38.538.638.538.6
Pro-5 48.548.648.548.6
Gln-1 174.5174.6174.5174.6
Gln-2 54.554.654.554.6
Gln-3 28.528.628.528.6
Gln-4 32.532.632.532.6
Gln-5 178.5178.6178.5178.6
Orn-1 172.8172.9172.8172.9
Orn-2 53.553.653.553.6
Orn-3 26.526.626.526.6
Orn-4 71.571.671.571.6
Orn-5 62.562.662.562.6
MePro-1 173.2173.4173.2173.4
MePro-2 61.561.761.561.7
MePro-3 72.572.772.572.7
MePro-4 45.545.745.545.7
MePro-5 48.548.748.548.7
MePro-6 -15.5-15.5

Data extracted from the supporting information of "Genetic Manipulation of the Pneumocandin Biosynthetic Pathway for Generation of Analogues and Evaluation of Their Antifungal Activity".

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry is crucial for confirming the elemental composition of pneumocandins and their analogues.

Table 3: High-Resolution Mass Spectrometry Data for this compound and Analogues

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
This compoundC₅₁H₈₂N₈O₁₇1079.58711079.5852
Pneumocandin B0C₅₀H₈₀N₈O₁₇1065.57141065.5765
Pneumocandin HC₄₈H₇₆N₈O₁₇1037.54011037.5413
AcrophiarinC₄₉H₇₈N₈O₁₇1051.55581051.5557
Pneumocandin IC₅₀H₈₀N₈O₁₇1065.57141065.5768
Pneumocandin JC₅₀H₈₀N₈O₁₇1065.57141065.5765
Pneumocandin KC₅₁H₈₂N₈O₁₇1079.58711079.5852

Data compiled from multiple sources.[7]

Experimental Protocols

Sample Preparation for Spectroscopic Analysis
  • Fermentation and Extraction: Glarea lozoyensis or its mutant strains are cultivated in a suitable production medium.[8] The culture broth is then extracted with an equal volume of methanol (B129727) with agitation.[8]

  • Purification: The crude extract is filtered, and the solvent is evaporated. The residue is redissolved in methanol and subjected to purification by reversed-phase high-performance liquid chromatography (HPLC).[7]

NMR Spectroscopy
  • Instrumentation: NMR spectra are typically acquired on a 500 MHz or higher field spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) is a common solvent for dissolving pneumocandin samples for NMR analysis.[8]

  • Experiments: A standard suite of 1D and 2D NMR experiments is performed for complete structural elucidation, including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

High-Resolution Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An LC-MS/MS system, such as a quadrupole time-of-flight (Q-TOF) mass spectrometer, is used for high-resolution mass analysis.[8]

  • Chromatography: A C18 reversed-phase column is typically used for separation.[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid is a common mobile phase system.[8]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.[9]

Signaling Pathway and Experimental Workflow

Pneumocandins target the fungal-specific enzyme β-(1,3)-D-glucan synthase, a key component in the biosynthesis of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death.[10][11]

Pneumocandin_Action_Pathway cluster_Extracellular Extracellular Space / Cell Periplasm cluster_Inhibition UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan_Chain β-(1,3)-D-Glucan Chain Glucan_Synthase->Beta_Glucan_Chain Polymerization Cell_Wall Fungal Cell Wall Beta_Glucan_Chain->Cell_Wall Incorporation Pneumocandin This compound & Analogues Pneumocandin->Glucan_Synthase Inhibition

Caption: Mechanism of action of Pneumocandins.

The experimental workflow for the generation and analysis of pneumocandin analogues typically involves genetic manipulation of the producing organism, followed by fermentation, extraction, purification, and spectroscopic characterization.

Experimental_Workflow Start Start: G. lozoyensis Strain Genetic_Manipulation Genetic Manipulation (e.g., Gene Knockout) Start->Genetic_Manipulation Fermentation Fermentation of Mutant Strain Genetic_Manipulation->Fermentation Extraction Extraction of Secondary Metabolites Fermentation->Extraction HPLC HPLC Purification Extraction->HPLC Spectroscopy Spectroscopic Analysis (NMR, HRMS) HPLC->Spectroscopy Analogues Identified Pneumocandin Analogues Spectroscopy->Analogues

Caption: Workflow for analogue generation.

References

Evaluating the Synergistic Effects of Pneumocandin A0 with Other Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of invasive fungal infections, coupled with the rise in antifungal resistance, has underscored the urgent need for more effective therapeutic strategies. Combination therapy, which leverages the synergistic interactions of antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, overcome resistance, and potentially reduce dose-related toxicity. This guide provides a comprehensive evaluation of the synergistic effects of Pneumocandin A0, a naturally occurring echinocandin, with other major classes of antifungal drugs.

This compound, a lipopeptide produced by the fungus Glarea lozoyensis, is a potent inhibitor of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2][3] This disruption of cell wall integrity leads to osmotic instability and fungal cell death.[1][2] While direct and extensive studies on the synergistic properties of this compound are limited, its status as a direct precursor to the widely used antifungal drug caspofungin allows for scientifically grounded extrapolation of its interactive profile.[2][4] The data presented herein is therefore a synthesis of findings on echinocandins, with a focus on caspofungin as a surrogate for this compound, to provide a robust comparative analysis.

Quantitative Analysis of Synergistic Interactions

The synergistic potential of antifungal combinations is commonly quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy, an FICI between 0.5 and 4.0 suggests additivity or indifference, and an FICI of > 4.0 indicates antagonism.

Table 1: Synergistic Effects of Echinocandins (as a proxy for this compound) with Azole Antifungals against Candida Species

Fungal SpeciesCombination AntifungalFICI RangeInterpretation
Candida albicansFluconazole0.125 - 0.5Synergy
Candida glabrataFluconazole0.03 - 0.5Synergy
Candida kruseiVoriconazole≤ 0.5Synergy
Candida tropicalisItraconazole≤ 0.5Synergy
Candida aurisIsavuconazole≤ 0.5Synergy[5]

Table 2: Synergistic Effects of Echinocandins (as a proxy for this compound) with Other Antifungal Classes

Fungal SpeciesCombination AntifungalFICI Range/OutcomeInterpretation
Aspergillus fumigatusVoriconazole-Synergy (in vitro and in vivo)[6][7]
Cryptococcus neoformansAmphotericin B-Additive effects[8][9]
Candida albicansAmphotericin B-Indifferent activity[8][9]
Candida glabrata5-Flucytosine-Synergy[10]

Mechanisms of Synergistic Action

The synergistic activity of this compound with other antifungals, particularly azoles, is often described by a "two-hit" model.[11] this compound first disrupts the integrity of the fungal cell wall by inhibiting β-(1,3)-D-glucan synthesis. This compromised cell wall may then facilitate the entry of the second antifungal agent, such as an azole, which in turn inhibits ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. This dual assault on two essential cellular structures leads to enhanced antifungal activity.

cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane beta_glucan β-(1,3)-D-Glucan Synthesis cell_lysis Cell Lysis beta_glucan->cell_lysis Leads to ergosterol Ergosterol Synthesis ergosterol->cell_lysis Leads to pneumocandin This compound pneumocandin->beta_glucan Inhibits azole Azole Antifungal azole->ergosterol Inhibits

Figure 1: Simplified signaling pathway of the synergistic action of this compound and azole antifungals.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate antifungal synergy.

Checkerboard Microdilution Assay

This method is used to determine the Fractional Inhibitory Concentration Index (FICI) and is a standard in vitro technique for assessing drug interactions.[12][13][14]

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Stock solution of the second antifungal agent

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium buffered with MOPS

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Drug Dilutions: Prepare serial twofold dilutions of this compound along the x-axis of the 96-well plate. Similarly, prepare serial twofold dilutions of the second antifungal agent along the y-axis.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) plate. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in each well.[15]

  • Plate Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (inoculum without drugs) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the control.

  • FICI Calculation: The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

start Start drug_dilutions Prepare Serial Drug Dilutions (this compound and Partner Drug) start->drug_dilutions inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) start->inoculum_prep plate_setup Set up 96-Well Plate with Drug Combinations drug_dilutions->plate_setup inoculate Inoculate Plate inoculum_prep->inoculate plate_setup->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additivity, Antagonism) calc_fici->interpret

Figure 2: Experimental workflow for the checkerboard microdilution assay.

Time-Kill Assay

Time-kill assays provide a dynamic assessment of the antifungal effect of drug combinations over time.[16][17]

Materials:

  • Culture tubes or flasks

  • This compound

  • Partner antifungal agent

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

Procedure:

  • Prepare Cultures: Prepare a fungal suspension adjusted to a starting inoculum of approximately 5 x 10^5 CFU/mL in RPMI 1640 medium.

  • Set up Test Conditions: Prepare tubes containing:

    • Fungal inoculum only (growth control)

    • Fungal inoculum with this compound at a specific concentration (e.g., 0.5x MIC)

    • Fungal inoculum with the partner antifungal at a specific concentration (e.g., 0.5x MIC)

    • Fungal inoculum with the combination of this compound and the partner antifungal at the same concentrations.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the collected samples and plate them onto SDA plates. Incubate the plates at 35°C for 24-48 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.[16]

start Start prep_cultures Prepare Fungal Cultures (~5 x 10^5 CFU/mL) start->prep_cultures setup_conditions Set Up Test Conditions (Control, Drugs Alone, Combination) prep_cultures->setup_conditions incubate_sample Incubate and Sample at Time Intervals (0-48h) setup_conditions->incubate_sample serial_dilute Perform Serial Dilutions and Plate on SDA incubate_sample->serial_dilute incubate_plates Incubate Plates at 35°C for 24-48h serial_dilute->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Results (Synergy, Indifference, Antagonism) plot_data->interpret

Figure 3: Experimental workflow for the time-kill assay.

Conclusion

The evaluation of synergistic interactions between this compound and other antifungal agents, primarily through the lens of its echinocandin class, reveals a strong potential for combination therapy. The consistent synergistic activity observed with azoles against a broad range of clinically relevant fungi, supported by a clear mechanistic rationale, provides a compelling case for further investigation. While more direct studies on this compound are warranted, the existing data on echinocandins strongly suggests that its combination with other antifungal classes could be a valuable strategy in combating invasive fungal infections and mitigating the development of resistance. The standardized experimental protocols outlined in this guide provide a robust framework for future research in this critical area.

References

A Comparative Guide to Pneumocandin A0 Purification: Balancing Purity and Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient purification of active pharmaceutical ingredients is a critical determinant of success. Pneumocandin A0, a key intermediate in the synthesis of antifungal drugs, presents unique purification challenges due to the presence of structurally similar impurities. This guide provides an objective comparison of two prominent methods for this compound purification, with a focus on achievable purity and overall yield, supported by experimental data.

Method 1: Extraction, Washing, and Crystallization

This initial purification strategy focuses on the selective extraction of pneumocandins from the fermentation broth, followed by washing and crystallization to remove a significant portion of impurities. This multi-step process serves as a foundational method for obtaining moderately pure this compound.

Method 2: Chromatographic Purification

To achieve higher purity levels required for pharmaceutical applications, a subsequent chromatographic step is often employed. This method utilizes an adsorbent, such as neutral alumina (B75360), to separate this compound from its closely related isomers, including the desired Pneumocandin B0.

Comparative Analysis of Purity and Yield

The following table summarizes the quantitative data on the purity and yield associated with each purification method. The data is derived from processes primarily aimed at purifying Pneumocandin B0, where this compound is a major impurity to be removed.

Purification MethodKey StepsInitial Purity of Pneumocandin B0Purity of this compound in Eluted FractionsOverall Yield of Pneumocandin B0
Method 1: Extraction, Washing & Crystallization Solvent extraction (n-butanol), washing with immiscible solvents, charcoal treatment, crystallization.[1][2][3]75-85% (amorphous solid)[1][2][3]--
Method 2: Chromatographic Purification Loading of moderately pure product onto a neutral alumina column, selective elution with varying solvent compositions.[1][2][3]77.99% (in the starting material for chromatography)[2][3]26.23% (in the initial impurity-rich fraction)[1][2][3]45-55%[2][3]

Experimental Protocols

Method 1: Extraction, Washing, and Crystallization
  • Extraction: The fermentation broth is extracted with a suitable alcohol solvent, such as n-butanol, to isolate the pneumocandin compounds. The extract is then partially concentrated.[1][2]

  • Washing: The concentrated extract undergoes washing with an immiscible solvent or water to remove polar impurities.[1][2][3]

  • Charcoalization: Activated charcoal is used to decolorize the solution and remove certain UV-inactive colored impurities.[1][2][3]

  • Crystallization: The product is selectively crystallized from the purified extract. This step results in an amorphous solid with a moderate purity of 75-85%.[1][2][3] It is noted that repeated crystallization provides only a slight increase in purity with a significant loss of the product.[1][2]

Method 2: Chromatographic Purification
  • Column Preparation: A chromatography column is packed with an adsorbent, with neutral alumina being a typical choice.[1][2][3]

  • Loading: The moderately pure (75-80%) pneumocandin solid obtained from Method 1 is dissolved in a suitable solvent (e.g., methanol) and loaded onto the prepared column.[2][3]

  • Selective Elution:

    • An initial elution with a solvent composition selective for impurities is performed. For instance, elution with 100% water can be used to remove polar impurities, including a significant amount of this compound.[2][3]

    • Subsequent elutions with varying solvent compositions (e.g., methanol/water mixtures) are carried out to first elute fractions with moderate purity and then fractions with high purity of the target compound (in this case, Pneumocandin B0), leaving this compound and other impurities behind on the column or in earlier fractions.[1][2]

  • Concentration and Crystallization: The high-purity fractions are pooled, concentrated, and then crystallized to obtain the final product in solid form with a purity of over 90%.[1][2]

Visualizing the Purification Workflows

The following diagrams illustrate the experimental workflows for the two purification methods.

cluster_0 Method 1: Extraction, Washing & Crystallization A Fermentation Broth B Solvent Extraction (n-butanol) A->B C Washing with Immiscible Solvent B->C D Charcoal Treatment C->D E Crystallization D->E F Moderately Pure Pneumocandin Solid (75-85%) E->F

Workflow for Method 1.

cluster_1 Method 2: Chromatographic Purification G Moderately Pure Pneumocandin Solid H Dissolution in Methanol G->H I Loading onto Neutral Alumina Column H->I J Selective Elution of Impurities (including this compound) I->J K Elution of High Purity Fractions J->K L Concentration & Crystallization K->L M High Purity Pneumocandin Solid (>90%) L->M

Workflow for Method 2.

Logical Comparison of Purification Methods

The choice of purification method depends on the desired final purity and acceptable yield. The following diagram outlines the logical relationship between the two methods and their outcomes.

Start Pneumocandin Purification Goal Method1 Method 1: Extraction, Washing & Crystallization Start->Method1 Method2 Method 2: Chromatographic Purification Method1->Method2 Further Purification Required Outcome1 Moderate Purity (75-85%) Higher Yield Method1->Outcome1 Outcome2 High Purity (>90%) Lower Overall Yield (45-55%) Method2->Outcome2

Decision pathway for purification.

References

Safety Operating Guide

Navigating the Safe Disposal of Pneumocandin A0: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This guide provides essential safety and logistical information for the proper disposal of Pneumocandin A0, a potent antifungal agent used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.

  • Protective Clothing: Wear suitable protective clothing.

  • Eye/Face Protection: Use eye and face protection.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

Handling:

  • Handle in a well-ventilated place.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Prevent fire caused by electrostatic discharge steam.

In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Wash with plenty of water. If skin irritation occurs, get medical help.[1] Take off contaminated clothing and wash it before reuse.[1]

  • After eye contact: Immediately rinse with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[1]

  • After swallowing: Wash out the mouth with water if the person is conscious. Do not induce vomiting and seek immediate medical attention.

Hazard Identification and Classification

Based on the data for Pneumocandin B0, this compound should be treated as a hazardous substance. All materials contaminated with this compound, including unused product, solutions, and labware (e.g., pipette tips, gloves), must be managed as hazardous waste.[2]

Summary of Potential Hazards (based on Pneumocandin B0):

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[3]
Serious Eye Damage Causes serious eye damage.[3]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]
Skin Sensitization May cause an allergic skin reaction.[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3]
Aquatic Toxicity Very toxic to aquatic life.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous pharmaceutical waste.[4]

Step 1: Segregation

Properly segregate this compound waste from other waste streams at the point of generation.[4] This is crucial for ensuring compliance and cost-effective disposal.[4] Do not mix with incompatible materials.

Step 2: Containerization and Labeling

  • Use a designated, leak-proof, and chemically compatible hazardous waste container.[2]

  • Hazardous pharmaceutical waste is typically collected in black containers.[5]

  • Clearly label the container as "Hazardous Waste" and include the full chemical name, "this compound".[2]

  • The label must also include the accumulation start date, the name of the generator, and the laboratory location.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area.[2]

  • The storage area should be cool, well-ventilated, and away from sources of ignition.

  • Ensure secondary containment is in place to capture any potential leaks.[2]

Step 4: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Never dispose of this compound down the drain or in the regular trash.[6] The EPA has banned the sewering of hazardous waste pharmaceuticals.[5][7]

  • The primary method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[4][5]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an absorbent material.

  • Collect the spilled material and contaminated absorbent into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your EHS department.

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. Therefore, the recommended procedure is based on the precautionary principle of containment and disposal via a licensed hazardous waste facility.

Disposal Workflow Diagram

cluster_0 Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Disposal Generate Waste This compound Waste Generation (Unused product, contaminated labware) Segregate Waste Segregate as Hazardous Pharmaceutical Waste Generate Waste->Segregate Waste Containerize Place in a designated, sealed, and leak-proof container (Black) Segregate Waste->Containerize Label Label as 'Hazardous Waste' with full chemical name and details Containerize->Label Store Store in a secure Satellite Accumulation Area with secondary containment Label->Store Contact EHS Contact Institutional EHS or Licensed Waste Contractor Store->Contact EHS Pickup Arrange for Waste Pickup Contact EHS->Pickup Incineration Transport to a Permitted Facility for Incineration Pickup->Incineration

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pneumocandin A0

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND HANDLING GUIDE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pneumocandin A0. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for the closely related and well-documented Pneumocandin B0, as well as general best practices for handling potent antifungal compounds. A thorough risk assessment should be conducted before commencing any work.

This compound is a potent antifungal agent that requires careful handling to minimize exposure risks.[1][2] Adherence to the following procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The required level of PPE varies depending on the specific laboratory activity.

ActivityHand ProtectionEye/Face ProtectionRespiratory ProtectionLab Coat/Gown
Handling Solid Compound (e.g., weighing, aliquoting)Double-gloving with chemotherapy-rated nitrile gloves.[3]Safety goggles and a face shield.[3]A fit-tested N95 or higher-level respirator.[3]Disposable, solid-front gown with tight-fitting cuffs.
Preparing Solutions Double-gloving with chemotherapy-rated nitrile gloves.[3]Chemical splash goggles and a face shield.[3]Work should be performed within a certified chemical fume hood.[3][4]Chemical-resistant disposable gown.[3]
In Vitro/In Vivo Administration Nitrile gloves.[3]Safety glasses with side shields.[3][4]Generally not required if performed in a well-ventilated area or biological safety cabinet.[3]Standard lab coat.[3]
Cleaning and Decontamination Heavy-duty nitrile or butyl rubber gloves.[3]Chemical splash goggles.[3][4]Generally not required if the area is well-ventilated.[3]Fluid-resistant lab coat or disposable gown.[3]

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol outlines the standard procedure for safely weighing solid this compound and preparing a stock solution.

1. Preparation:

  • Designate a work area within a certified chemical fume hood.

  • Cover the work surface with absorbent, plastic-backed paper.[3]

  • Assemble all necessary PPE, including double gloves, a disposable gown, safety goggles, and a face shield.[3]

2. Weighing:

  • Inside the chemical fume hood, tare a suitable container on an analytical balance.

  • Carefully transfer the required amount of solid this compound to the container using a chemical spatula.

  • Handle the powder gently to avoid the creation of dust.[4][5]

  • Immediately close the primary container of the compound.[3]

3. Solubilization:

  • Slowly add the desired solvent to the container with the weighed compound to prevent splashing.[4]

  • Ensure the container is capped or covered as much as possible during dissolution.[4]

4. Post-Handling:

  • Decontaminate all surfaces with an appropriate cleaning agent.[4]

  • Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

Operational and Disposal Plan

A systematic workflow is essential to minimize the risk of contamination and exposure.

Spill Management:

  • In case of a spill, evacuate personnel to a safe area.[5][6]

  • Wear appropriate PPE before cleaning the spill.[5][6]

  • For liquid spills, use an absorbent material to contain the spill.

  • For solid spills, carefully scoop the material to avoid dust formation.[5]

  • Decontaminate the spill area thoroughly.

  • Collect all spill cleanup materials in a sealed container for disposal as hazardous waste.[7]

Waste Disposal:

  • All materials contaminated with this compound, including disposable PPE, absorbent paper, and empty containers, must be disposed of as hazardous chemical waste.

  • Do not mix with other waste streams unless compatibility is confirmed.[4]

  • Contaminated sharps should be placed in a designated sharps container.[4]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Handling Workflow Diagram

Pneumocandin_A0_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Assemble PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh Solid Compound prep3->handling1 handling2 Prepare Solution handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Surfaces handling3->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose of Hazardous Waste cleanup2->cleanup3 cleanup4 Doff PPE cleanup3->cleanup4 cleanup5 Wash Hands cleanup4->cleanup5

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。